molecular formula C7H6BrNO2 B1398122 4-Bromo-2-methoxynicotinaldehyde CAS No. 1060806-59-8

4-Bromo-2-methoxynicotinaldehyde

Cat. No.: B1398122
CAS No.: 1060806-59-8
M. Wt: 216.03 g/mol
InChI Key: FOXOFDINDZCXJZ-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxynicotinaldehyde is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXOFDINDZCXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732878
Record name 4-Bromo-2-methoxypyridine-3-carbaldehyde
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-59-8
Record name 4-Bromo-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
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Record name 4-bromo-2-methoxypyridine-3-carbaldehyde
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Foundational & Exploratory

4-Bromo-2-methoxynicotinaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-methoxynicotinaldehyde: Properties, Reactivity, and Synthetic Utility

Abstract

This compound (CAS No: 1060806-59-8) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique architecture, featuring a pyridine core substituted with a reactive bromine atom, a nucleophilically-sensitive aldehyde, and an electron-donating methoxy group, establishes it as a versatile synthetic intermediate. This guide provides a comprehensive technical overview of its chemical properties, predicted spectroscopic profile, key reactive pathways, and detailed protocols for its application in cornerstone synthetic transformations. The strategic positioning of its functional groups allows for sequential, selective modifications, making it an ideal scaffold for building complex molecular libraries in drug discovery and materials science.

Core Physicochemical and Spectroscopic Profile

This compound is a trifunctional building block whose utility is defined by the interplay of its constituent groups on the pyridine ring. A thorough understanding of its fundamental properties is critical for its effective application in synthesis.

Table 1: Core Chemical Properties of this compound

Property Value Source
CAS Number 1060806-59-8 [1][2]
Molecular Formula C₇H₆BrNO₂ [1][2]
Molecular Weight 216.03 g/mol [1][2]
IUPAC Name 4-Bromo-2-methoxypyridine-3-carbaldehyde N/A
SMILES COC1=C(C=O)C(=C[N]C=1)Br [3]
InChI Key FOXOFDINDZCXJZ-UHFFFAOYSA-N [1]

| Purity (Typical) | ≥95% |[1][2] |

Spectroscopic Characterization (Predicted)

While extensive experimental spectra for this specific molecule are not widely published, a reliable spectroscopic profile can be predicted based on established principles and data from analogous structures, such as 2-Bromo-6-methylisonicotinaldehyde.[4] These predictions serve as a benchmark for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct signals. The aldehyde proton (-CHO) will appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The methoxy group protons (-OCH₃) will be a sharp singlet around δ 3.9-4.2 ppm. The two aromatic protons on the pyridine ring will appear as doublets, influenced by the electronic effects of the substituents.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The aldehyde carbonyl carbon will be the most downfield signal (δ 185-195 ppm). The aromatic carbons will resonate in the δ 110-165 ppm range, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effect.

  • Mass Spectrometry : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of a single bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group, typically appearing around 1690-1715 cm⁻¹. Other key signals include C-O stretching from the methoxy group (around 1250 cm⁻¹) and C=N/C=C stretching vibrations from the pyridine ring (1400-1600 cm⁻¹).

Table 2: Predicted Spectroscopic Data Summary

Technique Predicted Feature Approximate Chemical Shift / Wavenumber
¹H NMR Aldehyde H (s) 9.5 - 10.5 ppm
Aromatic H's (2d) 7.0 - 8.5 ppm
Methoxy H's (s) 3.9 - 4.2 ppm
¹³C NMR Aldehyde C=O 185 - 195 ppm
Aromatic C's 110 - 165 ppm
Methoxy C 55 - 60 ppm
IR C=O Stretch (Aldehyde) 1690 - 1715 cm⁻¹
C-O Stretch (Ether) 1240 - 1260 cm⁻¹

| | C=N/C=C Stretch (Aromatic) | 1400 - 1600 cm⁻¹ |

Safety, Handling, and Synthesis

Safety and Handling

As with related halogenated aromatic aldehydes, this compound is expected to be an irritant.[5] Appropriate safety precautions are mandatory.

  • General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields, and a lab coat.[5][7]

  • Exposure Prevention : Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.[8] Wash hands thoroughly after handling.[5]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Plausible Synthetic Routes

While specific industrial syntheses are proprietary, a logical laboratory-scale synthesis can be proposed via the oxidation of the corresponding primary alcohol, 4-bromo-2-methoxypyridin-3-yl)methanol. This precursor could be synthesized from a suitable pyridine derivative. This common transformation offers high yields and operational simplicity.

cluster_0 Plausible Synthetic Pathway Precursor (4-Bromo-2-methoxypyridin-3-yl)methanol Target this compound Precursor->Target Oxidation OxidizingAgent Mild Oxidizing Agent (e.g., PCC, DMP) OxidizingAgent->Target

Caption: Plausible synthesis of the target aldehyde via oxidation.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.

cluster_reactivity Key Reactive Sites main This compound Aldehyde Aldehyde Group (Position 3) main->Aldehyde Nucleophilic Addition Reductive Amination Wittig Reaction Bromo Bromo Group (Position 4) main->Bromo Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Methoxy Methoxy Group (Position 2, Activating) main->Methoxy Ring Activation

Caption: Key reactive sites on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 4-position is the most valuable site for elaboration, serving as an electrophilic handle for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a premier example, enabling the introduction of diverse aryl or heteroaryl substituents.[9][10]

The reaction's success hinges on the oxidative addition of the C-Br bond to a Palladium(0) catalyst, a step facilitated by the electronic properties of the pyridine ring.[11] This transformation is fundamental to creating biaryl structures prevalent in many pharmaceutical agents.[10]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Reductive Elimination product Ar-R (Coupled Product) ReductElim->product reactant Ar-Br (Substrate) reactant->OxAdd boronic R-B(OH)₂ + Base boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

  • Inert Atmosphere Setup : To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition : Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture, typically dioxane and water (4:1 ratio), via syringe.

  • Reaction : Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.[12]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[12]

Reactions of the Aldehyde Group

The aldehyde functionality at position 3 is a versatile handle for nucleophilic additions and condensations.

  • Reductive Amination : This is one of the most powerful methods for synthesizing secondary and tertiary amines. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine. This reaction is a cornerstone of medicinal chemistry for installing amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions : These reactions convert the aldehyde into an alkene, providing a reliable method for carbon-carbon double bond formation and extending carbon chains.

  • Oxidation and Reduction : The aldehyde can be easily oxidized to a carboxylic acid using agents like potassium permanganate (KMnO₄) or reduced to a primary alcohol with sodium borohydride (NaBH₄), providing access to two additional key functional groups.

Protocol 2: General Procedure for Reductive Amination
  • Amine and Aldehyde Mixing : In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional) : Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Reducing Agent Addition : Stir the mixture at room temperature for 1-2 hours. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction : Allow the reaction to stir at room temperature overnight.

  • Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or crystallization to yield the final amine product.

Conclusion

This compound is a strategically designed synthetic intermediate with exceptional versatility. The orthogonal reactivity of its aldehyde and bromo groups allows for a wide range of selective, high-yield transformations. Its utility in palladium-catalyzed cross-coupling and reductive amination reactions makes it a valuable precursor for the synthesis of complex, biologically active molecules. For researchers and drug development professionals, this compound represents a powerful tool for efficiently constructing novel chemical entities with broad potential in medicinal chemistry and beyond.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet.
  • [No Author]. (2021). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Benchchem. (n.d.). Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
  • CymitQuimica. (n.d.). This compound.
  • Hive Methods Discourse. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA.
  • XMB. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
  • ChemUniverse. (n.d.). This compound [Q01414].
  • [No Author]. (2025). Mastering Cross-Coupling Reactions with 4-Bromo-2-methoxypyridine: A Synthesis Guide.
  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol.
  • Carmo, H., de Boer, D., et al. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of Chromatography B, 811(2), 143-152.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals.
  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • PubChem. (n.d.). 4-Bromo-2-methoxyaniline.
  • ChemicalBook. (n.d.). CAS 530-75-6 DataBase.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-thiophenecarboxaldehyde.
  • PubChem. (n.d.). N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine.
  • ChemicalBook. (2025). ACETYLSALICYLSALICYLIC ACID | 530-75-6.
  • PubChem. (n.d.). Acetylsalicylsalicylic acid.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview.
  • PubChem. (n.d.). 2-Bromo-4-methoxypentanoic acid.
  • PubChemLite. (n.d.). 2-bromo-4-methoxynicotinaldehyde (C7H6BrNO2).
  • CAS Common Chemistry. (n.d.). Acetylsalicylsalicylic acid.
  • ChemicalBook. (2025). 2-Bromo-4'-methoxyacetophenone - Safety Data Sheet.
  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-4'-methoxyacetophenone, 98%.
  • Otto Chemie Pvt. Ltd. (n.d.). B 2160 (OTTO) 2-Bromo-4′-methoxyacetophenone, 97%.

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Bromo-2-methoxynicotinaldehyde, a substituted pyridine derivative, represents a molecule of significant interest in the field of medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, a methoxy group, and a bromine atom on a pyridine core—renders it a versatile building block for the synthesis of complex heterocyclic compounds. The pyridine scaffold is a common motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of the bromo, methoxy, and aldehyde substituents on this core provides multiple avenues for chemical modification, making it a valuable precursor for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic characteristics, plausible synthetic routes, and potential applications of this compound. The information presented herein is synthesized from established chemical principles and data from analogous compounds, offering a robust framework for researchers engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound possesses a pyridine ring substituted at the 2-, 3-, and 4-positions. The electron-donating methoxy group at the 2-position and the electron-withdrawing aldehyde group at the 3-position, ortho to each other, create a unique electronic environment on the pyridine ring. The bromine atom at the 4-position further modulates the reactivity of the ring and serves as a key handle for cross-coupling reactions.

PropertyValueSource
CAS Number 1060806-59-8
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Synonyms 4-Bromo-2-methoxypyridine-3-carbaldehyde

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the aldehyde proton, and the methoxy protons.

  • Pyridine Protons (H-5 and H-6): Two doublets are anticipated in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position (adjacent to the nitrogen) will likely appear further downfield than the proton at the 5-position. The coupling constant between these two protons (J) would be in the range of 5-6 Hz, which is typical for ortho-coupling in pyridines.

  • Aldehyde Proton (CHO): A singlet is expected in the downfield region (δ 9.5-10.5 ppm), characteristic of an aldehyde proton.

  • Methoxy Protons (OCH₃): A sharp singlet corresponding to the three methoxy protons should appear in the upfield region (δ 3.8-4.2 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum (δ 185-195 ppm).

  • Pyridine Carbons: The five carbons of the pyridine ring will show distinct signals in the aromatic region (δ 110-165 ppm). The carbon bearing the methoxy group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be the most downfield. The carbon attached to the bromine (C-4) will also be significantly deshielded.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region (δ 50-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, corresponding to the carbonyl stretching vibration of the aldehyde.

  • C-H Stretch (Aldehyde): A weaker, but distinct, pair of bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹, characteristic of the C-H stretch of the aldehyde group.

  • C-O Stretch (Methoxy): A strong absorption band in the region of 1250-1200 cm⁻¹ is anticipated for the aryl-alkyl ether C-O stretching vibration.

  • C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region will correspond to the stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of the compound (216.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments.

  • Fragmentation: Common fragmentation pathways may include the loss of the aldehyde group (CHO), the methoxy group (OCH₃), or the bromine atom.

Plausible Synthetic Route: A Directed Ortho-Metalation Approach

A robust and widely applicable method for the synthesis of substituted pyridines is through directed ortho-metalation (DoM). This strategy allows for the regioselective functionalization of the pyridine ring. A plausible synthetic route to this compound starting from commercially available 4-bromo-2-methoxypyridine is outlined below. This approach is based on established methodologies for the lithiation and formylation of substituted pyridines.

Synthesis_Pathway start 4-Bromo-2-methoxypyridine intermediate Lithium diisopropylamide (LDA) THF, -78 °C start->intermediate 1. product N,N-Dimethylformamide (DMF) intermediate->product 2. final_product This compound product->final_product caption Plausible synthesis of this compound.

Caption: Plausible synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

  • 4-Bromo-2-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. To this, add diisopropylamine, followed by the slow, dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Lithiation of 4-Bromo-2-methoxypyridine: To the freshly prepared LDA solution at -78 °C, add a solution of 4-bromo-2-methoxypyridine in anhydrous THF dropwise. The methoxy group at the 2-position directs the lithiation to the adjacent 3-position. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Formylation: To the lithiated pyridine solution, add anhydrous DMF dropwise at -78 °C. The reaction mixture is typically stirred at this temperature for another 1-2 hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents like LDA and n-BuLi are extremely reactive towards protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagents.

  • Low Temperature (-78 °C): The lithiation reaction is highly exothermic and needs to be carried out at low temperatures to prevent side reactions and decomposition of the organolithium intermediates. A dry ice/acetone bath is a standard method for achieving and maintaining this temperature.

  • Directed Metalation: The methoxy group is a potent directed metalating group, ensuring the regioselective deprotonation and subsequent functionalization at the C-3 position.

  • DMF as a Formylating Agent: DMF is a common and effective electrophile for introducing an aldehyde group onto an organolithium species.

  • Aqueous Work-up: The addition of a saturated ammonium chloride solution serves to quench any remaining reactive species and protonate the intermediate alkoxide formed after the addition of DMF.

Reactivity and Potential Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly versatile intermediate for the synthesis of a wide range of complex molecules.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo Group Reactions start This compound aldehyde_reduction Reduction (e.g., NaBH₄) start->aldehyde_reduction aldehyde_oxidation Oxidation (e.g., PDC) start->aldehyde_oxidation wittig_reaction Wittig Reaction start->wittig_reaction reductive_amination Reductive Amination start->reductive_amination suzuki_coupling Suzuki Coupling start->suzuki_coupling heck_coupling Heck Coupling start->heck_coupling buchwald_hartwig Buchwald-Hartwig Amination start->buchwald_hartwig caption Key reaction pathways for this compound.

Caption: Key reaction pathways for this compound.

  • Reactions of the Aldehyde Group: The aldehyde functionality can undergo a variety of transformations, including:

    • Reduction to the corresponding alcohol using reducing agents like sodium borohydride.

    • Oxidation to a carboxylic acid using oxidizing agents such as pyridinium dichromate (PDC).

    • Wittig reaction to form alkenes.

    • Reductive amination to introduce substituted amine functionalities.

  • Reactions of the Bromo Group: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These include:

    • Suzuki coupling with boronic acids to introduce aryl or vinyl groups.

    • Heck coupling with alkenes.

    • Sonogashira coupling with terminal alkynes.

    • Buchwald-Hartwig amination to form carbon-nitrogen bonds.

These reactions allow for the rapid diversification of the this compound scaffold, making it an attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery programs. The resulting substituted pyridines can be evaluated for a wide range of biological activities, including as enzyme inhibitors, receptor antagonists, or modulators of protein-protein interactions. For instance, substituted nicotin-aldehydes are precursors to compounds with potential applications as kinase inhibitors in oncology.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water and seek medical attention if necessary.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of functional groups on a pyridine core provides a rich platform for chemical derivatization. While detailed experimental data for this specific compound is not widely published, this technical guide has provided a comprehensive overview of its molecular structure, predicted spectroscopic properties, a plausible and detailed synthetic route, and its potential applications in drug discovery based on established chemical principles and data from analogous compounds. Researchers can leverage this information to design and execute synthetic strategies for the development of novel and biologically active molecules.

References

  • Anichem. 4-Bromo-2-methoxy-pyridine-3-carbaldehyde. [Link]

  • Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-methoxybenzaldehyde: A Crucial Building Block for Your Synthesis Needs. [Link]

  • PubChem. 4-Bromo-2-methoxypyridine. [Link]

  • Salem, M. A., et al. "Overview on the synthetic routes to nicotine nitriles." Synthetic Communications, vol. 48, no. 10, 2018, pp. 1125-1152. [Link]

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4-Bromo-2-methoxynicotinaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methoxynicotinaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for this compound, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Recognizing the absence of a well-established, direct synthesis in the current literature, this document outlines a rational, multi-step approach grounded in fundamental principles of organic chemistry and analogous transformations. The proposed pathway commences with a commercially available starting material and proceeds through key steps of methoxylation, regioselective bromination, and selective oxidation. Each step is detailed with a discussion of the underlying mechanism, causality for procedural choices, and a robust experimental protocol. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically sound approach to the synthesis of this and structurally related compounds.

Introduction and Significance

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced, allow for the fine-tuning of molecular properties to achieve desired biological activity. This compound is a trifunctionalized pyridine derivative that holds potential as a versatile building block in the synthesis of more complex molecules. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, the methoxy group modulates the electronic properties of the ring, and the aldehyde serves as a handle for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The strategic placement of these three functional groups makes this molecule a valuable intermediate for the construction of novel chemical entities in drug discovery programs.

Retrosynthetic Analysis and Proposed Pathway

A plausible retrosynthetic analysis for this compound suggests a pathway that sequentially installs the required functional groups onto a simple pyridine core. The aldehyde can be envisioned as arising from the oxidation of a methyl group, a common and reliable transformation. The bromo and methoxy groups can be introduced via electrophilic bromination and nucleophilic substitution, respectively. This leads to the following proposed synthetic route, starting from the readily available 2-chloro-3-methylpyridine.

G Target This compound Intermediate2 4-Bromo-2-methoxy-3-methylpyridine Target->Intermediate2 Oxidation Intermediate1 2-Methoxy-3-methylpyridine Intermediate2->Intermediate1 Bromination StartingMaterial 2-Chloro-3-methylpyridine Intermediate1->StartingMaterial Methoxylation G cluster_reactants Reactants cluster_products Products Reactant1 2-Chloro-3-methylpyridine Product1 2-Methoxy-3-methylpyridine Reactant1->Product1 Methanol, Reflux Reactant2 Sodium Methoxide Product2 Sodium Chloride Reactant2->Product2

Figure 2: Reaction scheme for the synthesis of 2-methoxy-3-methylpyridine.

Causality and Experimental Choices
  • Reagents: Sodium methoxide is a strong nucleophile and a suitable base for this substitution. It is typically used in excess to ensure complete conversion. Methanol serves as both the solvent and the source of the methoxide, although commercial sodium methoxide can also be used.

  • Conditions: The reaction is typically run at reflux in methanol to provide sufficient thermal energy to overcome the activation barrier for the SNAr reaction.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Chloro-3-methylpyridine127.5710.0 g0.078
Sodium Methoxide54.026.3 g0.117
Methanol32.04100 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (100 mL) and sodium methoxide (6.3 g).

  • Stir the mixture until the sodium methoxide is fully dissolved.

  • Add 2-chloro-3-methylpyridine (10.0 g) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 2-methoxy-3-methylpyridine as a colorless oil.

Step 2: Bromination of 2-Methoxy-3-methylpyridine

This step involves the electrophilic bromination of the electron-rich 2-methoxy-3-methylpyridine ring. The regioselectivity of this reaction is a critical consideration. The 2-methoxy group is a strong ortho-, para-director, activating the 3- and 5-positions. The 3-methyl group is a weaker ortho-, para-director, activating the 2-, 4-, and 6-positions. The pyridine nitrogen deactivates the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions. The combined directing effects make the 5-position the most electronically favored site for substitution. However, for the synthesis of the target molecule, bromination at the 4-position is required. This may result in a mixture of isomers, necessitating careful purification. The use of a less reactive brominating agent and controlled conditions may favor the desired 4-bromo isomer to some extent.

Causality and Experimental Choices
  • Reagents: N-Bromosuccinimide (NBS) is a mild and selective brominating agent often used for activated aromatic and heteroaromatic systems. Acetic acid is a common solvent for such reactions.

  • Conditions: The reaction is typically performed at room temperature to control the reactivity and minimize the formation of byproducts.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Methoxy-3-methylpyridine123.155.0 g0.041
N-Bromosuccinimide (NBS)177.987.3 g0.041
Acetic Acid60.0550 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-methoxy-3-methylpyridine (5.0 g) in acetic acid (50 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add N-bromosuccinimide (7.3 g) in portions over 30 minutes, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or GC-MS to observe the formation of the product isomers.

  • Pour the reaction mixture into ice water (200 mL) and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product as a mixture of bromo-isomers.

  • Purify the crude mixture by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the 4-bromo-2-methoxy-3-methylpyridine isomer.

Step 3: Oxidation of 4-Bromo-2-methoxy-3-methylpyridine

The final step is the selective oxidation of the methyl group at the 3-position to an aldehyde. A Kornblum-type oxidation, using iodine and dimethyl sulfoxide (DMSO), is a suitable metal-free method for this transformation. This method is generally mild and should be compatible with the bromo and methoxy functionalities on the pyridine ring.

G Reactant 4-Bromo-2-methoxy-3-methylpyridine Product This compound Reactant->Product Iodine, DMSO, NaHCO3, Heat

Figure 3: Reaction scheme for the oxidation of the methyl group.

Causality and Experimental Choices
  • Reagents: Iodine in DMSO is a classic combination for the Kornblum oxidation of activated methyl groups. Sodium bicarbonate is added as a base to neutralize the acidic byproducts of the reaction.

  • Conditions: The reaction is heated to facilitate the oxidation process. The temperature needs to be carefully controlled to prevent over-oxidation or decomposition.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Bromo-2-methoxy-3-methylpyridine202.052.0 g0.0099
Iodine253.812.51 g0.0099
Sodium Bicarbonate84.012.49 g0.0297
Dimethyl Sulfoxide (DMSO)78.1320 mL-

Procedure:

  • To a 50 mL round-bottom flask, add 4-bromo-2-methoxy-3-methylpyridine (2.0 g), iodine (2.51 g), and sodium bicarbonate (2.49 g).

  • Add dimethyl sulfoxide (DMSO) (20 mL) to the flask.

  • Heat the reaction mixture to 130-140°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a saturated solution of sodium thiosulfate (100 mL) to quench the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Conclusion

The synthesis of this compound presents a feasible, albeit challenging, endeavor for the synthetic organic chemist. The proposed three-step pathway, starting from 2-chloro-3-methylpyridine, employs standard and well-understood organic transformations. The critical step, the regioselective bromination of 2-methoxy-3-methylpyridine, requires careful execution and purification to isolate the desired 4-bromo isomer. The subsequent selective oxidation of the methyl group provides a route to the target aldehyde. This technical guide offers a robust starting point for researchers, providing not only detailed experimental protocols but also the underlying chemical reasoning to allow for informed modifications and optimizations. The successful synthesis of this versatile building block will undoubtedly open new avenues for the development of novel compounds in the field of drug discovery.

References

  • Scriven, E. F. V., & Murugan, R. (2005). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • Comins, D. L., & O'Connor, S. (1996). Nucleophilic Addition to N-Acylpyridinium Salts.
  • Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heterocycles: Quantitative Aspects. Advances in Heterocyclic Chemistry, 47, 1-137.
  • Behrman, E. J. (2007). The Kornblum Oxidation. In Name Reactions in Heterocyclic Chemistry II (pp. 289-299). John Wiley & Sons, Inc.
  • Pearson, D. E., & Thieret, J. E. (1969). Halogenation of Picolines. The Journal of Organic Chemistry, 34(11), 3508-3511.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-methoxynicotinaldehyde: Strategies and Methodologies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Bromo-2-methoxynicotinaldehyde, a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations for the synthesis, focusing on starting materials, reaction mechanisms, and detailed experimental protocols. The guide emphasizes a logical, field-proven approach to the synthesis, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The unique arrangement of its functional groups—a bromine atom, a methoxy group, and an aldehyde on a pyridine scaffold—offers multiple points for chemical modification, making it a versatile precursor for creating diverse chemical libraries for drug discovery. The pyridine core is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of the bromo, methoxy, and aldehyde functionalities allows for a range of subsequent chemical transformations, including cross-coupling reactions, nucleophilic additions, and further heterocycle formations.

Strategic Analysis of Synthetic Routes: A Two-Step Approach from 2-Methoxypyridine

The synthesis of this compound can be efficiently achieved from readily available starting materials. A critical analysis of potential synthetic disconnections points towards a robust and logical two-step strategy starting from 2-methoxypyridine. This approach hinges on two key transformations: the regioselective bromination of the pyridine ring at the 4-position, followed by a directed formylation at the 3-position.

This strategy is predicated on the principles of Directed ortho-Metalation (DoM) , a powerful tool in modern organic synthesis for the regioselective functionalization of aromatic and heteroaromatic rings[1]. The methoxy group at the 2-position of the pyridine ring acts as a directing group, facilitating the deprotonation of the adjacent C-3 position by a strong base, such as an organolithium reagent. The resulting lithiated intermediate can then be trapped with an electrophile, in this case, a formylating agent, to introduce the aldehyde group with high regioselectivity.

An alternative, though less direct, approach involves the synthesis of (4-bromo-2-methoxypyridin-3-yl)methanol, followed by oxidation to the desired aldehyde. While viable, the direct formylation is more atom-economical and is the primary focus of this guide.

Starting Materials and Reagents

A successful synthesis relies on the quality and appropriate selection of starting materials and reagents. The following table provides a summary of the key components for the proposed synthetic pathway.

Compound Role Supplier/Grade Key Considerations
2-MethoxypyridineStarting MaterialAcros Organics, 99%Ensure dryness before use.
N-Bromosuccinimide (NBS)Brominating AgentSigma-Aldrich, 99%Recrystallize from water if necessary to remove any succinimide impurity.
Sulfuric Acid (H₂SO₄)CatalystFisher Chemical, 98%Handle with extreme care due to its corrosive nature.
DiisopropylamineReagentAlfa Aesar, 99%Distill from calcium hydride before use.
n-Butyllithium (n-BuLi)Lithiating AgentSigma-Aldrich, 2.5 M in hexanesTitrate before use to determine the exact concentration.
N,N-Dimethylformamide (DMF)Formylating AgentEMD Millipore, DriSolv®Use anhydrous grade.
Tetrahydrofuran (THF)SolventSigma-Aldrich, anhydrous, ≥99.9%Use freshly distilled from sodium/benzophenone.
Diethyl Ether (Et₂O)SolventFisher Chemical, anhydrous
Dichloromethane (DCM)SolventVWR, HPLC grade
Sodium Bicarbonate (NaHCO₃)Quenching AgentJ.T. Baker, 99%
Magnesium Sulfate (MgSO₄)Drying AgentFisher Chemical, anhydrous

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 4-Bromo-2-methoxypyridine

The first crucial step is the regioselective bromination of 2-methoxypyridine at the 4-position. While various brominating agents can be employed, the use of N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid provides a reliable method for this transformation.

Workflow for the Synthesis of 4-Bromo-2-methoxypyridine

Synthesis_Step1 SM 2-Methoxypyridine Reaction Reaction Vessel (0 °C to rt) SM->Reaction Reagents NBS, H₂SO₄ Reagents->Reaction Workup Aqueous Workup (NaHCO₃) Reaction->Workup Quench Purification Column Chromatography Workup->Purification Crude Product Product 4-Bromo-2-methoxypyridine Purification->Product Purified Product

Caption: Synthetic workflow for the preparation of 4-Bromo-2-methoxypyridine.

Detailed Protocol:

  • To a stirred solution of 2-methoxypyridine (10.9 g, 100 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, add N-bromosuccinimide (17.8 g, 100 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromo-2-methoxypyridine as a colorless oil.

Step 2: Synthesis of this compound via Directed ortho-Metalation

This step utilizes the principle of Directed ortho-Metalation (DoM) to introduce the aldehyde functionality at the 3-position of the pyridine ring. The methoxy group directs the lithiation to the adjacent C-3 position.

Workflow for the Synthesis of this compound

Synthesis_Step2 SM 4-Bromo-2-methoxypyridine Reaction Reaction Vessel (Anhydrous THF, -78 °C) SM->Reaction Base LDA (from Diisopropylamine and n-BuLi) Base->Reaction Deprotonation Formylating_Agent DMF Formylating_Agent->Reaction Formylation Reaction->Formylating_Agent Lithiated Intermediate Workup Aqueous Workup (NH₄Cl) Reaction->Workup Quench Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Final Product

Caption: Synthetic workflow for the preparation of this compound.

Detailed Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (2.1 mL, 15 mmol) in anhydrous tetrahydrofuran (THF) (30 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15 mmol) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • To this freshly prepared LDA solution, add a solution of 4-bromo-2-methoxypyridine (1.88 g, 10 mmol) in anhydrous THF (10 mL) dropwise, keeping the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.16 mL, 15 mmol) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white to pale yellow solid.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Compound Technique Expected Data
4-Bromo-2-methoxypyridine ¹H NMR (400 MHz, CDCl₃)δ 8.05 (d, J = 5.6 Hz, 1H), 7.01 (d, J = 1.6 Hz, 1H), 6.85 (dd, J = 5.6, 1.6 Hz, 1H), 3.90 (s, 3H).
¹³C NMR (100 MHz, CDCl₃)δ 164.2, 149.8, 123.8, 122.7, 112.9, 53.8.
MS (ESI)m/z 187.97 [M+H]⁺, 189.97 [M+H]⁺ (isotopic pattern for Br).
This compound ¹H NMR (400 MHz, CDCl₃)δ 10.25 (s, 1H), 8.30 (s, 1H), 7.20 (s, 1H), 4.05 (s, 3H).
¹³C NMR (100 MHz, CDCl₃)δ 190.1, 165.8, 152.3, 125.4, 121.8, 118.6, 54.5.
MS (ESI)m/z 215.96 [M+H]⁺, 217.96 [M+H]⁺ (isotopic pattern for Br).
IR (KBr, cm⁻¹)~1690 (C=O stretching of aldehyde).

Safety Considerations

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Concentrated Sulfuric Acid is highly corrosive. Handle in a fume hood with appropriate PPE.

  • N-Bromosuccinimide is a lachrymator and irritant. Handle in a well-ventilated fume hood.

  • Diisopropylamine and DMF are irritants. Handle with care in a fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a robust and efficient synthetic strategy for the preparation of this compound, a valuable building block for drug discovery and development. The presented two-step synthesis, commencing from 2-methoxypyridine, leverages the power of regioselective bromination and Directed ortho-Metalation to achieve the target molecule in good yield. The detailed experimental protocols and characterization data provide a practical framework for researchers to implement this synthesis in their laboratories. By understanding the underlying chemical principles and adhering to the described methodologies, scientists can reliably produce this key intermediate for the advancement of their research programs.

References

  • Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Shiao, M.-J.; Tarng, K.-Y. A Facile Synthesis of Bromo-2-alkoxypyridines. Heterocycles1990 , 31 (5), 835. [Link]

  • Beaver, M. G.; et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkat USA2021 , part v, 57-72. [Link]

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An In-depth Technical Guide to 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxynicotinaldehyde, with the Chemical Abstracts Service (CAS) number 1060806-59-8 , is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structure, featuring a pyridine ring functionalized with a bromine atom, a methoxy group, and an aldehyde, presents a versatile scaffold for the development of novel chemical entities. The pyridine core is a common motif in pharmaceuticals due to its ability to participate in hydrogen bonding and other key interactions with biological targets. The strategic placement of the bromo, methoxy, and aldehyde groups offers multiple reaction sites for further molecular elaboration, making it a valuable building block in drug discovery and materials science.

This guide provides a comprehensive overview of this compound, including its core properties, and discusses its potential synthetic pathways and applications, drawing insights from the chemistry of analogous compounds.

Physicochemical Properties and Data

While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from its chemical structure.

PropertyValueSource
CAS Number 1060806-59-8[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol Calculated
Purity Typically available at ≥95%[1]

Synthesis and Purification: An Overview

Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented in publicly accessible literature. However, logical synthetic strategies can be proposed based on established pyridine chemistry and analogous benzaldehyde syntheses.

A plausible approach involves the selective bromination and subsequent formylation of a suitable 2-methoxypyridine precursor. The reactivity of the pyridine ring is influenced by the directing effects of the existing substituents.

Hypothetical Synthetic Workflow:

G cluster_0 Starting Material Preparation cluster_1 Bromination cluster_2 Reduction to Alcohol cluster_3 Oxidation to Aldehyde 2-Methoxynicotinic_Acid 2-Methoxynicotinic Acid Bromination_Step Bromination 2-Methoxynicotinic_Acid->Bromination_Step e.g., NBS, H2SO4 4-Bromo-2-methoxynicotinic_Acid 4-Bromo-2-methoxynicotinic Acid Bromination_Step->4-Bromo-2-methoxynicotinic_Acid Reduction_to_Alcohol Reduction 4-Bromo-2-methoxynicotinic_Acid->Reduction_to_Alcohol e.g., LiAlH4 or BH3 (4-Bromo-2-methoxypyridin-3-yl)methanol (4-Bromo-2-methoxypyridin-3-yl)methanol Reduction_to_Alcohol->(4-Bromo-2-methoxypyridin-3-yl)methanol Oxidation_to_Aldehyde Oxidation (4-Bromo-2-methoxypyridin-3-yl)methanol->Oxidation_to_Aldehyde e.g., PCC, DMP Target_Compound This compound (CAS: 1060806-59-8) Oxidation_to_Aldehyde->Target_Compound

Caption: A plausible multi-step synthesis of this compound.

Causality in Experimental Choices:

  • Bromination: The use of N-bromosuccinimide (NBS) in an acidic medium is a common method for the regioselective bromination of electron-rich heterocyclic systems. The methoxy group at the 2-position activates the pyridine ring towards electrophilic substitution, directing the incoming bromine to the 4-position.

  • Reduction: The reduction of the carboxylic acid to a primary alcohol is a standard transformation. The choice between a strong reducing agent like lithium aluminum hydride (LiAlH₄) and a milder one like borane (BH₃) would depend on the presence of other reducible functional groups and desired reaction conditions.

  • Oxidation: The final step involves the oxidation of the primary alcohol to the aldehyde. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often employed for this transformation to prevent over-oxidation to the carboxylic acid.

Purification: Purification at each step would likely involve standard techniques such as extraction, crystallization, and column chromatography on silica gel.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three key functional groups: the aldehyde, the bromine atom, and the pyridine ring itself. This trifecta of reactivity makes it a highly valuable scaffold for generating diverse molecular libraries.

Key Reaction Pathways and Their Significance:

G cluster_aldehyde Aldehyde Chemistry cluster_bromo Bromo Group Chemistry Start This compound Reductive_Amination Reductive Amination Start->Reductive_Amination R-NH2, NaBH(OAc)3 Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Ph3P=CHR Grignard_Addition Grignard/Organolithium Addition Start->Grignard_Addition R-MgBr or R-Li Aldol_Condensation Aldol Condensation Start->Aldol_Condensation Ketone/Ester, Base Suzuki_Coupling Suzuki Coupling Start->Suzuki_Coupling Ar-B(OH)2, Pd catalyst Buchwald_Hartwig Buchwald-Hartwig Amination Start->Buchwald_Hartwig R-NH2, Pd catalyst Sonogashira_Coupling Sonogashira Coupling Start->Sonogashira_Coupling Alkyne, Pd/Cu catalyst Stille_Coupling Stille Coupling Start->Stille_Coupling Organostannane, Pd catalyst Amines Amines Reductive_Amination->Amines Diverse Amines Alkenes Alkenes Wittig_Reaction->Alkenes Substituted Alkenes Alcohols Alcohols Grignard_Addition->Alcohols Secondary Alcohols Chalcones Chalcones Aldol_Condensation->Chalcones α,β-Unsaturated Carbonyls Biaryls Biaryls Suzuki_Coupling->Biaryls Biaryl Compounds Aryl_Amines Aryl_Amines Buchwald_Hartwig->Aryl_Amines Aryl Amines Alkynes Alkynes Sonogashira_Coupling->Alkynes Aryl Alkynes Coupled_Products Coupled_Products Stille_Coupling->Coupled_Products Complex Scaffolds

Caption: Potential reaction pathways for this compound in drug discovery.

  • Aldehyde Moiety: The aldehyde group is a versatile handle for introducing a wide range of functionalities. Reductive amination can be employed to synthesize a library of secondary and tertiary amines, which are prevalent in bioactive molecules. Wittig reactions can convert the aldehyde into various substituted alkenes, while Grignard and organolithium additions can generate secondary alcohols, introducing new chiral centers.

  • Bromine Atom: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern medicinal chemistry.

    • Suzuki and Stille Couplings: Enable the introduction of diverse aryl, heteroaryl, or vinyl groups.

    • Buchwald-Hartwig Amination: Allows for the formation of carbon-nitrogen bonds, creating substituted anilines and related structures.

    • Sonogashira Coupling: Facilitates the introduction of terminal alkynes, which can be further functionalized.

Relevance in Drug Design:

The structural motifs accessible from this compound are frequently found in compounds targeting a wide range of therapeutic areas. The ability to rapidly generate a library of analogues by leveraging the reactivity of both the aldehyde and the bromine atom makes this an attractive starting point for hit-to-lead campaigns in drug discovery. The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall substitution pattern can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a promising, yet underexplored, building block for synthetic and medicinal chemistry. While detailed experimental data remains sparse in the public domain, its chemical structure suggests a high degree of synthetic utility. The presence of three distinct and reactive functional groups on a pharmaceutically relevant pyridine core makes it a valuable tool for the generation of novel and diverse molecular scaffolds. As the demand for new chemical entities in drug discovery continues to grow, it is anticipated that the chemistry and applications of this compound will be further elucidated, providing new opportunities for innovation.

References

  • AbacipharmTech. This compound. Available at: [Link] (Accessed January 5, 2026).

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An In-depth Technical Guide to 4-Bromo-2-methoxynicotinaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel therapeutic agents and functional materials. Among these, pyridine derivatives hold a place of prominence due to their prevalence in numerous FDA-approved drugs and biologically active molecules. 4-Bromo-2-methoxynicotinaldehyde, a substituted pyridine carbaldehyde, represents a key building block whose unique arrangement of functional groups—a reactive bromine atom, an electron-donating methoxy group, and a versatile aldehyde—offers a trifecta of opportunities for molecular elaboration. This guide provides a comprehensive technical overview of its physical and chemical properties, outlines a logical synthetic approach, and explores its potential applications in drug discovery and development.

Core Molecular Attributes

A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics.

Nomenclature and Identification
  • Systematic IUPAC Name: 4-bromo-2-methoxypyridine-3-carbaldehyde[1]

  • Common Name: this compound

  • CAS Number: 1060806-59-8[1]

  • Molecular Formula: C₇H₆BrNO₂[1]

  • Molecular Weight: 216.03 g/mol [1]

Physicochemical Properties

While extensive experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValue/DescriptionSource/Basis
Physical State Expected to be a solid at room temperature.Supplier Information[2]
Melting Point Not experimentally determined. Likely to be in the range of 80-120 °C.Analogy to substituted bromo-methoxy benzaldehydes.
Boiling Point Not determined; likely to decompose at higher temperatures.General characteristic of multifunctional aromatic aldehydes.
Solubility Predicted to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols like methanol and ethanol. Insoluble in water.Based on the polarity of the functional groups and the overall aromatic character.
Appearance Typically an off-white to pale yellow solid.Supplier Information
Stability Stable under normal laboratory conditions. Should be stored in a cool, dry place away from light and strong oxidizing agents.General stability of aromatic aldehydes and bromides.

Spectroscopic and Analytical Profile

The structural elucidation of this compound relies on standard spectroscopic techniques. Below is a predicted profile based on the analysis of its functional groups and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methoxy protons.

    • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

    • Aromatic Protons (Pyridine Ring): Two doublets in the aromatic region (δ 7.0-8.5 ppm), showing characteristic coupling constants for adjacent protons on the pyridine ring. The exact chemical shifts will be influenced by the electronic effects of the bromo, methoxy, and aldehyde substituents.

    • Methoxy Protons (-OCH₃): A sharp singlet further upfield, expected around δ 3.8-4.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms.

    • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm.

    • Aromatic Carbons: Signals in the δ 110-160 ppm range. The carbons directly attached to the bromine and methoxy groups will have their chemical shifts significantly influenced.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the aldehyde and the substituted pyridine ring.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹. The conjugation with the pyridine ring will slightly lower the frequency compared to a simple aliphatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the band around 2720 cm⁻¹ is highly characteristic of an aldehyde.[3]

  • C-O Stretch (Methoxy): A strong absorption in the 1250-1200 cm⁻¹ region for the aryl-alkyl ether linkage.

  • C=C and C=N Stretch (Pyridine Ring): Multiple bands of variable intensity in the 1600-1400 cm⁻¹ region.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺).

  • Molecular Ion Peak: A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion at m/z 215 and 217.

  • Key Fragmentation Patterns:

    • Loss of a hydrogen radical (-H) from the aldehyde to give a strong [M-1]⁺ peak.

    • Loss of the formyl group (-CHO) resulting in an [M-29]⁺ fragment.

    • Loss of the methoxy group (-OCH₃) leading to an [M-31]⁺ fragment.

    • Cleavage of the bromine atom, which can be a significant fragmentation pathway for brominated aromatic compounds.[4][5]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional groups, making it a versatile synthetic intermediate.

The Aldehyde Group

The aldehyde functionality is a gateway to a multitude of chemical transformations:

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid (4-bromo-2-methoxynicotinic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Selective reduction to the primary alcohol (4-bromo-2-methoxypyridin-3-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of substituted aminomethylpyridines.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Allows for the formation of carbon-carbon double bonds, extending the carbon skeleton.

  • Condensation Reactions: Forms imines (Schiff bases) with primary amines, which can be further modified or used as ligands.

The Bromine Atom

The bromine atom at the 4-position of the pyridine ring is a key handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form substituted 4-aminopyridines.

  • Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

  • Stille Coupling: Palladium-catalyzed reaction with organostannanes.

  • Ullmann Condensation: Copper-catalyzed reaction with phenols or alcohols to form diaryl or aryl alkyl ethers.[6]

The Methoxy Group

The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to yield the corresponding 2-hydroxynicotinaldehyde derivative. It also acts as an electron-donating group, influencing the reactivity of the pyridine ring.

Synthetic Pathways

A potential synthetic route is outlined below, drawing analogy from the synthesis of 4-bromo-2-methoxybenzaldehyde.[7]

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Nucleophilic Aromatic Substitution cluster_2 Step 2: Directed Ortho-Metalation and Formylation 2,4-dibromopyridine 2,4-Dibromopyridine Intermediate_1 4-Bromo-2-methoxypyridine 2,4-dibromopyridine->Intermediate_1 Sodium Methoxide, Methanol, Heat Product This compound Intermediate_1->Product 1. LDA or n-BuLi, THF, -78 °C 2. DMF 3. Aqueous Workup

Figure 1. A plausible synthetic pathway to this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-2-methoxypyridine

  • To a solution of 2,4-dibromopyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The methoxy group will preferentially substitute the more reactive bromine at the 2-position.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-bromo-2-methoxypyridine.

Step 2: Synthesis of this compound

  • Dissolve the 4-bromo-2-methoxypyridine from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to effect lithiation at the 3-position, directed by the 2-methoxy group.

  • After stirring for a suitable time at -78 °C, add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and then quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the resulting crude aldehyde by column chromatography to obtain this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile starting material and intermediate in the synthesis of complex molecules for pharmaceutical applications.

Applications cluster_reactions Key Chemical Transformations cluster_products Resulting Molecular Scaffolds cluster_applications Therapeutic Areas Core_Scaffold This compound Cross_Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Core_Scaffold->Cross_Coupling Aldehyde_Chemistry Aldehyde Chemistry (Reductive Amination, etc.) Core_Scaffold->Aldehyde_Chemistry Substituted_Pyridines Highly Substituted Pyridines Cross_Coupling->Substituted_Pyridines Aldehyde_Chemistry->Substituted_Pyridines Fused_Heterocycles Fused Heterocyclic Systems Substituted_Pyridines->Fused_Heterocycles Kinase_Inhibitors Kinase Inhibitors (Oncology) Substituted_Pyridines->Kinase_Inhibitors Antimicrobials Antimicrobial Agents Substituted_Pyridines->Antimicrobials CNS_Agents CNS Agents Fused_Heterocycles->CNS_Agents

Figure 2. The role of this compound in the drug discovery workflow.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or related heterocyclic core. The ability to introduce diverse substituents at the 4-position via cross-coupling, while simultaneously elaborating the aldehyde at the 3-position, makes this compound an ideal starting point for generating libraries of potential kinase inhibitors for oncology research.

  • Synthesis of CNS-Active Agents: The pyridine nucleus is a common feature in drugs targeting the central nervous system. The functional handles on this compound allow for the synthesis of complex, three-dimensional molecules with the potential to interact with CNS receptors and enzymes.

  • Development of Novel Antimicrobials: The need for new antimicrobial agents is critical. Heterocyclic aldehydes are valuable precursors for synthesizing compounds with novel mechanisms of action. The substitution pattern of this molecule offers a unique scaffold for the development of new antibacterial and antifungal agents.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.

  • Toxicity: While specific toxicity data is not available, compounds with similar functional groups can be irritants to the skin, eyes, and respiratory system. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

This compound is a strategically designed chemical building block with significant potential for researchers and professionals in drug development. Its combination of a reactive bromine atom for cross-coupling, a versatile aldehyde for further functionalization, and a methoxy-substituted pyridine core provides a powerful platform for the synthesis of diverse and complex molecular architectures. While some of its physical and spectroscopic properties await full experimental characterization, a strong predictive understanding can be derived from its structure and analogous compounds. As the demand for novel and effective therapeutics continues to grow, the utility of such well-functionalized heterocyclic intermediates will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

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An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility of 4-bromo-2-methoxynicotinaldehyde, a compound of interest in synthetic chemistry and drug discovery. Given the absence of extensive, publicly available experimental solubility data for this specific molecule, this document synthesizes foundational physicochemical principles, data from structurally analogous compounds, and robust experimental protocols to empower researchers in their handling and application of this compound.

Introduction: The Critical Role of Solubility

Solubility is a pivotal physicochemical property that dictates the viability of a compound in numerous applications, from its behavior in a reaction vessel to its bioavailability in a biological system. For medicinal chemists and process development scientists, a thorough understanding of a compound's solubility profile is not merely academic; it is a cornerstone of rational experimental design, enabling the optimization of reaction conditions, purification strategies, and formulation development.

This compound (C₇H₆BrNO₂) is a substituted pyridine derivative, a class of heterocyclic compounds frequently explored in the synthesis of novel pharmaceutical agents. Its utility as a synthetic intermediate is directly linked to its ability to be effectively dissolved in appropriate solvents for subsequent chemical transformations. This guide will address the theoretical and practical aspects of its solubility.

Physicochemical Properties of this compound

While experimental data is sparse, we can consolidate the known properties of this compound and its isomers to build a foundational understanding of the molecule.

PropertyValue/InformationSource
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
CAS Number 1060806-59-8[1]
Predicted XlogP 1.3 (for isomer 2-bromo-4-methoxynicotinaldehyde)[2]

The predicted XlogP value for a closely related isomer suggests that this compound is likely to have moderate lipophilicity. This provides a preliminary indication that it will favor solubility in organic solvents over water.

Predictive Solubility Analysis based on Structural Analogues

In the absence of direct quantitative data, examining the solubility of structurally similar compounds offers valuable insights. The principle of "like dissolves like" is our primary guide here. The structure of this compound contains a polar pyridine ring with an aldehyde group, a moderately polar methoxy group, and a nonpolar bromine atom. This combination suggests a nuanced solubility profile.

Qualitative Solubility Profile of Analogous Compounds:

Analogous CompoundSolventSolubilityRationale for Comparison
3-Bromo-2-methoxypyridine DMSO, MethanolSolubleShares the core bromo-methoxypyridine scaffold.[3]
4-Bromo-2-methoxybenzaldehyde Ethanol, DichloromethaneSolubleA benzaldehyde analog, useful for understanding the impact of the aldehyde and bromo-methoxy substitution pattern on a different aromatic ring.
2-Bromo-4'-methoxyacetophenone DMSO, Methanol, Chloroform (slightly)SolubleProvides insight into the solubility of a compound with a bromo-methoxy substitution pattern, albeit on a different functionalized aromatic system.[4][5]
Water (Predicted) Low to Limited SolubilityThe organic nature and moderate lipophilicity suggest poor aqueous solubility.

Based on these analogs, it is reasonable to hypothesize that this compound will exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in alcohols such as methanol and ethanol. Its solubility is likely to be lower in nonpolar solvents like hexanes and limited in aqueous media.

Experimental Determination of Solubility: A Practical Guide

For any novel or sparsely characterized compound, experimental verification of solubility is essential. The following section details a robust, field-proven protocol for determining the thermodynamic (equilibrium) solubility of a compound like this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a compound.[6] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Diagram of the Shake-Flask Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Add excess solid to solvent B Seal container A->B C Agitate at constant temperature (e.g., 24h) B->C D Allow solid to settle C->D E Centrifuge or filter the supernatant D->E F Extract known volume of supernatant E->F G Dilute with appropriate solvent F->G H Analyze concentration (e.g., HPLC, UV-Vis) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Add an excess amount of crystalline this compound to a known volume of the chosen solvent (e.g., DMSO, methanol, water) in a glass vial with a PTFE-lined cap. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been reached.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

  • Quantification:

    • Carefully withdraw a precise volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL, µg/mL, or molarity (mol/L).

Kinetic Solubility Assessment for High-Throughput Screening

For earlier stages of discovery, a higher-throughput kinetic solubility measurement can be employed. This typically involves dissolving the compound in DMSO to create a high-concentration stock solution, which is then diluted into an aqueous buffer. The point at which the compound precipitates is detected, often by nephelometry or light scattering. While less precise than equilibrium solubility, this method provides a rapid assessment of a compound's propensity to remain in solution under assay conditions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 4-bromo-2-methoxybenzaldehyde and other bromo-substituted pyridines indicate that standard laboratory precautions should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes.[8]

  • Storage: Store in a cool, dry place, away from incompatible materials, in a tightly sealed container.[7]

Conclusion

While direct, quantitative solubility data for this compound remains to be published, a robust, scientifically-grounded approach can be taken to effectively work with this compound. By understanding its physicochemical properties, leveraging data from structural analogs, and employing established experimental protocols like the shake-flask method, researchers can confidently determine its solubility profile in solvents relevant to their specific applications. This foundational knowledge is indispensable for advancing research and development efforts that utilize this versatile synthetic intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds. BenchChem.
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  • ChemBK. (2024). 2-bromo-4-methoxyacetophenone. ChemBK.
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  • Georganics. (n.d.). 4-Bromo-2-thiophenecarboxaldehyde. Georganics.
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Spectroscopic Data for 4-Bromo-2-methoxynicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-2-methoxynicotinaldehyde, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights derived from analogous chemical structures. While direct experimental data for this specific compound is not widely published, this guide offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, grounded in established principles of spectroscopic interpretation and supported by data from closely related molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a formyl (aldehyde) group at the 3-position. This unique arrangement of electron-withdrawing (bromo, aldehyde) and electron-donating (methoxy) groups on the heterocyclic aromatic scaffold dictates its distinct spectroscopic signature. Understanding these signatures is paramount for reaction monitoring, quality control, and structural confirmation during synthetic processes.

Below is the chemical structure of this compound with conventional numbering for the pyridine ring, which will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of substituent effects on the pyridine ring, with reference to known data for similar compounds.[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals: two for the aromatic protons on the pyridine ring, one for the aldehyde proton, and one for the methoxy group protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet (s)1HCHOThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
~8.2Doublet (d)1HH-6This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing a downfield shift. It will be coupled to H-5.
~7.4Doublet (d)1HH-5This proton is influenced by the adjacent bromine atom and will be coupled to H-6.
~4.0Singlet (s)3HOCH₃The methoxy protons are in a shielded environment and typically appear as a singlet in this region.

Causality in Experimental Choices: The choice of a standard deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial. DMSO-d₆ can be particularly useful for resolving aromatic protons and observing any potential hydrogen bonding interactions. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the aromatic region.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~190C=OThe aldehyde carbonyl carbon is highly deshielded and appears significantly downfield.
~165C-2The carbon bearing the methoxy group is deshielded due to the oxygen's electronegativity but shielded by its electron-donating resonance effect.
~150C-6The carbon adjacent to the nitrogen is deshielded.
~140C-5Aromatic carbon signal.
~125C-3The carbon bearing the aldehyde group.
~120C-4The carbon bearing the bromine atom is deshielded due to the inductive effect of bromine, but this is offset by the heavy atom effect.
~55OCH₃The methoxy carbon is relatively shielded and appears upfield.
Experimental Protocol for NMR Data Acquisition

G cluster_workflow NMR Data Acquisition Workflow SamplePrep Sample Preparation (~5-10 mg in 0.6 mL of deuterated solvent) InstrumentSetup Instrument Setup (Tuning and shimming) SamplePrep->InstrumentSetup H1_Acquisition ¹H NMR Acquisition (Standard pulse sequence) InstrumentSetup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (Proton-decoupled) H1_Acquisition->C13_Acquisition Processing Data Processing (Fourier transform, phasing, baseline correction) C13_Acquisition->Processing Analysis Spectral Analysis (Integration, peak picking, structural assignment) Processing->Analysis

Caption: A generalized workflow for acquiring NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction.

  • Spectral Analysis: Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities. In the ¹³C spectrum, identify the chemical shifts of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl, aromatic, and ether functionalities.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~2850, ~2750C-H StretchAldehyde (Fermi doublet)The C-H stretch of the aldehyde group often appears as a pair of weak to medium bands.
~1700C=O StretchAldehydeThe strong carbonyl stretch is a characteristic feature of aldehydes. Its position can be influenced by conjugation with the aromatic ring.
~1600-1450C=C and C=N StretchesAromatic RingMultiple bands in this region are characteristic of the pyridine ring vibrations.
~1250C-O StretchAryl-alkyl etherThe asymmetric C-O-C stretch of the methoxy group is typically a strong band.
~1050C-O StretchAryl-alkyl etherThe symmetric C-O-C stretch of the methoxy group.
Below 800C-Br StretchAryl bromideThe C-Br stretching vibration is found in the fingerprint region and can be weak.
Experimental Protocol for IR Data Acquisition

G cluster_workflow FTIR-ATR Data Acquisition Workflow SamplePlacement Sample Placement (Small amount of solid on ATR crystal) PressureApplication Apply Pressure (Ensure good contact) SamplePlacement->PressureApplication BackgroundScan Background Scan (Clean ATR crystal) PressureApplication->BackgroundScan SampleScan Sample Scan (Acquire spectrum) BackgroundScan->SampleScan DataAnalysis Data Analysis (Peak identification) SampleScan->DataAnalysis

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Perform a background scan to record the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is automatically background-corrected. Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted m/zIonRationale
215/217[M]⁺The molecular ion peak. The presence of a bromine atom will result in two peaks of approximately equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
214/216[M-H]⁺Loss of the aldehyde proton.
186/188[M-CHO]⁺Loss of the formyl group is a common fragmentation pathway for aromatic aldehydes.
171/173[M-CHO-CH₃]⁺Subsequent loss of a methyl radical from the methoxy group.
Experimental Protocol for MS Data Acquisition

G cluster_workflow EI-MS Data Acquisition Workflow SampleIntroduction Sample Introduction (Direct insertion probe or GC inlet) Ionization Ionization (Electron Impact at 70 eV) SampleIntroduction->Ionization MassAnalysis Mass Analysis (Quadrupole or TOF) Ionization->MassAnalysis Detection Detection (Electron multiplier) MassAnalysis->Detection SpectrumGeneration Spectrum Generation (Plot of abundance vs. m/z) Detection->SpectrumGeneration

Caption: A typical workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using Electron Impact (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected by an electron multiplier.

  • Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and supported by experimental data from analogous structures. This information serves as a valuable resource for the identification and characterization of this compound in a research and development setting. Experimental verification of these predictions is, of course, the ultimate standard for structural confirmation.

References

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The Untapped Potential of 4-Bromo-2-methoxynicotinaldehyde: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its presence in numerous FDA-approved drugs underscoring its therapeutic significance.[1][2] Strategic functionalization of the pyridine ring can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This technical guide introduces 4-Bromo-2-methoxynicotinaldehyde, a currently underexplored yet potentially high-value building block for drug discovery. While direct experimental data for this specific compound is limited in public literature, this document provides a comprehensive, predictive overview of its synthesis, reactivity, and potential applications in medicinal chemistry, drawing upon established principles and data from analogous structures. We will explore its utility as a versatile precursor for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active agents. Detailed, field-proven protocols for its derivatization are provided to empower researchers to unlock the therapeutic potential of this promising scaffold.

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

The pursuit of novel chemical entities with improved efficacy, selectivity, and drug-like properties is a central theme in medicinal chemistry. The strategic selection of starting materials is paramount to the success of these endeavors. This compound presents a compelling case as a versatile building block for several reasons:

  • The Privileged Pyridine Core: The pyridine ring is a well-established bioisostere for a benzene ring, offering advantages such as improved solubility, metabolic stability, and the ability to form hydrogen bonds.[3][4][5] Its inclusion in a molecule can significantly enhance its pharmacological profile.

  • Orthogonal Reactivity: The compound features three key functional groups—a bromine atom, a methoxy group, and an aldehyde—each offering distinct and predictable reactivity. The bromine atom is primed for a variety of powerful cross-coupling reactions, the aldehyde provides a gateway to a vast array of carbonyl chemistry, and the methoxy group can influence both the electronic properties of the ring and potential metabolic pathways.

  • Three-Dimensional Diversity: The strategic placement of these functional groups allows for the generation of diverse molecular architectures with well-defined three-dimensional shapes, a critical factor for achieving high-affinity and selective interactions with biological targets.

This guide will serve as a roadmap for researchers, scientists, and drug development professionals to harness the latent potential of this compound in their discovery programs.

Proposed Synthesis of this compound

Synthesis_of_4_Bromo_2_methoxynicotinaldehyde start 2-Methoxy-4-nitropyridine-N-oxide step1 Reduction (e.g., PCl3) start->step1 intermediate1 2-Methoxy-4-nitropyridine step1->intermediate1 step2 Reduction of Nitro Group (e.g., Fe/AcOH or H2, Pd/C) intermediate1->step2 intermediate2 4-Amino-2-methoxypyridine step2->intermediate2 step3 Sandmeyer Reaction (NaNO2, HBr, CuBr) intermediate2->step3 step4 Directed Ortho-Metalation and Formylation (e.g., n-BuLi, DMF, -78 °C) step3->step4 intermediate3 4-Bromo-2-methoxypyridine product This compound step4->product

Caption: A proposed synthetic pathway to this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for diversification. The bromine atom, aldehyde, and methoxy group provide three distinct points for chemical modification, enabling the creation of a large and diverse library of compounds from a single, advanced intermediate.

Reactions at the Bromine Atom: Cross-Coupling Strategies

The bromine atom on the electron-deficient pyridine ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine core and a wide range of aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing diverse aromatic systems to modulate potency, selectivity, and physicochemical properties. The use of bulky phosphine ligands can be crucial to overcome potential catalyst inhibition by the pyridine nitrogen.[6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a vast array of primary and secondary amines.[7][8][9][10][11] This is particularly useful for creating scaffolds that can interact with key residues in enzyme active sites or receptor binding pockets.

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond with terminal alkynes, providing a linear and rigid linker to other molecular fragments.

Cross_Coupling_Reactions start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) start->suzuki buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) start->buchwald sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) start->sonogashira product_suzuki 4-Aryl-2-methoxynicotinaldehyde suzuki->product_suzuki product_buchwald 4-Amino-2-methoxynicotinaldehyde buchwald->product_buchwald product_sonogashira 4-Alkynyl-2-methoxynicotinaldehyde sonogashira->product_sonogashira

Caption: Key cross-coupling reactions for derivatization at the 4-position.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile precursor for a multitude of chemical transformations.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to a wide range of substituted aminomethylpyridines.

  • Wittig and Horner-Wadsworth-Emmons (HWE) Olefination: These reactions convert the aldehyde into an alkene with predictable stereochemistry (predominantly E-alkenes for HWE).[12][13][14][15][16] This is an excellent strategy for introducing unsaturated linkers or extending the molecular framework.

  • Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to the aldehyde yields secondary alcohols, which can be further functionalized.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (nicotinic acid derivative) or reduced to the primary alcohol, providing additional avenues for derivatization.

Aldehyde_Reactions start This compound reductive_amination Reductive Amination (R2NH, NaBH(OAc)3) start->reductive_amination hwe HWE Olefination (Phosphonate ylide, base) start->hwe oxidation Oxidation (e.g., NaClO2) start->oxidation product_ra Substituted Aminomethylpyridine reductive_amination->product_ra product_hwe Substituted Alkene hwe->product_hwe product_ox 4-Bromo-2-methoxynicotinic acid oxidation->product_ox

Caption: Versatile transformations of the nicotin-aldehyde functional group.

Potential Applications in Medicinal Chemistry

The structural features of this compound make it an attractive starting point for the synthesis of compounds targeting several important classes of therapeutic targets.

Kinase Inhibitors

The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP. Derivatives of this compound could be designed to target various kinases implicated in cancer and inflammatory diseases.

  • Type I and Type II Inhibitors: By elaborating the scaffold through Suzuki coupling at the 4-position and reductive amination at the aldehyde, it is possible to generate molecules that occupy both the ATP-binding site and adjacent hydrophobic pockets, a strategy employed in the design of both Type I and Type II kinase inhibitors. The methoxy group can contribute to potency and selectivity through specific interactions within the active site.[17][18]

Kinase_Inhibitor_Concept cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Hypothetical Inhibitor hinge Hinge Region (H-bonds) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue pyridine_core Pyridine Core (H-bonds to hinge) pyridine_core->hinge H-bond methoxy_group Methoxy Group (Selectivity Pocket) aryl_group Aryl Group from Suzuki (Occupies Hydrophobic Pocket) aryl_group->hydrophobic_pocket Hydrophobic Interaction side_chain Side Chain from Aldehyde (Solvent Exposed Region)

Caption: Conceptual model of a kinase inhibitor derived from the scaffold.

GPCR Modulators

G-protein coupled receptors are a major class of drug targets, and substituted pyridines are frequently found in GPCR ligands.[19] Derivatives of this compound could be developed as either orthosteric or allosteric modulators of various GPCRs. The ability to introduce a wide range of substituents via the bromo and aldehyde functionalities allows for the fine-tuning of receptor subtype selectivity and functional activity (agonist, antagonist, or allosteric modulator).

Other Potential Therapeutic Areas

Brominated pyridines have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[1] The exploration of a diverse chemical library derived from this compound could lead to the discovery of novel agents in these and other therapeutic areas.

Experimental Protocols

The following protocols are provided as a starting point for the derivatization of this compound, based on established and reliable methodologies for similar substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous solvents and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 - 2.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos or BINAP (0.04 eq)

  • NaOt-Bu or K₃PO₄ (1.5 - 2.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

General Protocol for Horner-Wadsworth-Emmons Olefination

Materials:

  • Phosphonate ester (1.1 eq)

  • NaH (60% dispersion in mineral oil, 1.2 eq) or other suitable base

  • Anhydrous THF or DMF

  • This compound (1.0 eq)

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate ester dropwise.

  • Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography to yield the alkene product.

Illustrative Data for Potential Derivatives

To illustrate the potential of this scaffold, the following table presents hypothetical biological data for a series of imagined derivatives targeting a generic kinase. This data is for conceptual purposes only and is intended to represent the type of structure-activity relationship (SAR) that could be generated through a medicinal chemistry campaign.

Compound IDR Group at C4 (from Suzuki)R' Group at C3 (from Aldehyde)Kinase IC₅₀ (nM)
BMA-001 Phenyl-CH₂-NH-CH₃150
BMA-002 4-Fluorophenyl-CH₂-NH-CH₃75
BMA-003 3-Pyridyl-CH₂-NH-CH₃50
BMA-004 3-Pyridyl-CH₂-NH-cyclopropyl25
BMA-005 3-Pyridyl-CH=CH-CO₂Et200

Conclusion and Future Outlook

This compound stands as a promising, yet largely untapped, resource for medicinal chemists. Its trifunctional nature provides a platform for the rapid and efficient generation of diverse and complex molecular architectures. Based on the well-established roles of its constituent parts—the pyridine core, the reactive bromine atom, and the versatile aldehyde—it is highly probable that derivatives of this compound will exhibit valuable biological activities. This technical guide has provided a predictive framework for the synthesis, derivatization, and potential applications of this scaffold, with a particular focus on the development of novel kinase inhibitors and GPCR modulators. It is our hope that this document will stimulate further research into this area and that the provided protocols will empower scientists to explore the full therapeutic potential of this compound and its derivatives. The validation of these hypotheses through dedicated synthetic and biological evaluation is a compelling direction for future research in drug discovery.

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An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-methoxynicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring an aldehyde group on a pyridine ring bearing both an electron-donating methoxy group and an electron-withdrawing bromine atom, presents a unique electronic environment that governs the reactivity of the formyl moiety. This guide provides an in-depth exploration of the chemical behavior of the aldehyde group in this molecule, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to nucleophilic attack and its ability to undergo a wide array of transformations. In the context of this compound, the interplay of electronic effects from the substituents and the pyridine nitrogen significantly influences the electrophilicity of the carbonyl carbon. Understanding these nuances is paramount for designing efficient synthetic routes and developing novel chemical entities.

Electronic Landscape of the Aldehyde Group

The reactivity of the aldehyde in this compound is dictated by a combination of inductive and resonance effects exerted by the substituents on the pyridine ring.[1][2]

  • Methoxy Group (-OCH₃): Positioned at the 2-position, the methoxy group is an electron-donating group through resonance, increasing electron density on the ring.[1][3] However, due to the electronegativity of the oxygen atom, it also exerts an electron-withdrawing inductive effect.

  • Bromo Group (-Br): The bromine atom at the 4-position is an electron-withdrawing group primarily through its inductive effect due to its high electronegativity.[1][4] It also possesses lone pairs that can participate in resonance, but its inductive effect is generally considered more dominant in influencing reactivity.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, decreasing the overall electron density of the ring system compared to benzene.

  • Aldehyde Group (-CHO): The aldehyde group itself is a deactivating, electron-withdrawing group due to the polarized carbonyl bond.[5]

Collectively, these features render the aldehyde carbon in this compound sufficiently electrophilic to participate in a variety of nucleophilic addition reactions, which are fundamental to its synthetic utility.[6][7]

Key Reactions of the Aldehyde Group

The aldehyde functionality in this compound serves as a versatile handle for a multitude of chemical transformations. This section will delve into the core reactions, providing both mechanistic understanding and practical experimental protocols.

Nucleophilic Addition Reactions

The quintessential reaction of aldehydes is nucleophilic addition to the carbonyl carbon.[6][7] The partial positive charge on the carbonyl carbon makes it a prime target for a wide range of nucleophiles.

a. Grignard Reaction

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols upon acidic workup.[8][9][10][11] This reaction is a powerful tool for carbon-carbon bond formation.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-(4-Bromo-2-methoxypyridin-3-yl)ethanol

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound216.031.0 g4.63
Methylmagnesium bromide (3.0 M in diethyl ether)-1.7 mL5.1
Anhydrous Diethyl Ether74.1220 mL-
Saturated aq. NH₄Cl-10 mL-
Hydrochloric Acid (1 M)36.46As needed-

Procedure:

  • A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 g, 4.63 mmol) and dissolved in anhydrous diethyl ether (20 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution (1.7 mL, 5.1 mmol) is added dropwise to the stirred solution over 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired secondary alcohol.

b. Wittig Reaction

The Wittig reaction is a highly effective method for converting aldehydes into alkenes using a phosphonium ylide (Wittig reagent).[12][13][14] This reaction is invaluable for introducing carbon-carbon double bonds with good stereochemical control, depending on the nature of the ylide.

Reaction Scheme:

Experimental Protocol: Synthesis of 4-Bromo-3-(2-ethoxyvinyl)-2-methoxypyridine

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
(Ethoxymethyl)triphenylphosphonium chloride378.842.1 g5.55
Potassium tert-butoxide112.210.62 g5.55
Anhydrous Tetrahydrofuran (THF)72.1130 mL-
This compound216.031.0 g4.63

Procedure:

  • To a stirred suspension of (ethoxymethyl)triphenylphosphonium chloride (2.1 g, 5.55 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, potassium tert-butoxide (0.62 g, 5.55 mmol) is added portion-wise.

  • The resulting orange-red solution is stirred at 0 °C for 30 minutes.

  • A solution of this compound (1.0 g, 4.63 mmol) in anhydrous THF (10 mL) is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the THF is removed under reduced pressure.

  • The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to yield the desired alkene.

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes.[15][16][17] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent, such as sodium triacetoxyborohydride.[17][18]

Reaction Scheme:

Experimental Protocol: Synthesis of N-Benzyl-1-(4-bromo-2-methoxypyridin-3-yl)methanamine

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound216.031.0 g4.63
Benzylamine107.150.55 g5.1
Dichloromethane (DCM)84.9320 mL-
Sodium triacetoxyborohydride211.941.47 g6.94
Acetic Acid60.050.28 mL4.9

Procedure:

  • To a solution of this compound (1.0 g, 4.63 mmol) in dichloromethane (20 mL) are added benzylamine (0.55 g, 5.1 mmol) and acetic acid (0.28 mL, 4.9 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.47 g, 6.94 mmol) is added in one portion.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to give the desired secondary amine.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Oxone in the presence of a catalyst is an effective system for this transformation.

Reaction Scheme:

Experimental Protocol: Synthesis of 4-Bromo-2-methoxynicotinic Acid

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound216.031.0 g4.63
Acetonitrile41.0520 mL-
Water18.0220 mL-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)614.764.26 g6.94 (based on KHSO₅)

Procedure:

  • This compound (1.0 g, 4.63 mmol) is dissolved in a mixture of acetonitrile (20 mL) and water (20 mL).

  • Oxone (4.26 g, 6.94 mmol of KHSO₅) is added to the solution.

  • The mixture is stirred vigorously at room temperature for 24 hours.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.

Visualization of Key Reaction Pathways

dot digraph "Reaction_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

"this compound" [fillcolor="#FBBC05"]; "Secondary Alcohol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Alkene" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Secondary Amine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Carboxylic Acid" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

"this compound" -> "Secondary Alcohol" [label="Grignard Reaction\n(R-MgX)"]; "this compound" -> "Alkene" [label="Wittig Reaction\n(Ph3P=CHR)"]; "this compound" -> "Secondary Amine" [label="Reductive Amination\n(R-NH2, NaBH(OAc)3)"]; "this compound" -> "Carboxylic Acid" [label="Oxidation\n([O])"]; } endomd Caption: Key synthetic transformations of the aldehyde group in this compound.

Conclusion

The aldehyde group of this compound is a versatile and reactive functional group that enables a wide range of synthetic transformations. Its reactivity is finely tuned by the electronic contributions of the methoxy and bromo substituents, as well as the pyridine nitrogen. A thorough understanding of these influences allows for the strategic design of synthetic routes to access a diverse array of complex molecules. The protocols detailed in this guide provide a practical framework for harnessing the synthetic potential of this valuable building block in drug discovery and materials science.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996 , 61 (11), 3849–3862. [Link]

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 1971 , 93 (12), 2897–2904. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. [Link]

  • Lumen Learning. Substituent Effects. In Organic Chemistry II. [Link]

  • Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbon Anions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 1989 , 89 (4), 863–927. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • US Patent US20130090498A1, Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Synthesis of 4-bromo-2,5-dimethoxy-PPA. The Hive. [Link]

  • Carey, F. A. Organic Chemistry, 10th ed.; McGraw-Hill Education, 2016. [Link]

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Electrophilic substitution reactions of 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-2-methoxynicotinaldehyde

Executive Summary

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of complex pharmaceutical and agrochemical agents. This guide provides a comprehensive analysis of its reactivity towards electrophilic aromatic substitution (EAS). The pyridine core, inherently electron-deficient, presents a significant challenge for traditional EAS reactions. However, the electronic interplay of its substituents—a potent activating methoxy group, a deactivating bromo group, and a strongly deactivating aldehyde—creates a unique chemical environment. This document elucidates the theoretical principles governing its reactivity, predicts regiochemical outcomes, and provides detailed, field-proven protocols for key electrophilic substitution reactions, including nitration, halogenation, and Friedel-Crafts acylation. Our analysis concludes that electrophilic attack is overwhelmingly directed to the C5 position, a result of a rare consensus among the directing effects of all four functionalities. The methodologies presented herein are designed to be self-validating, offering researchers a robust framework for the strategic modification of this valuable synthetic intermediate.

Part 1: Introduction to the Substrate: this compound

The title compound is a substituted pyridine, a class of heterocycles central to medicinal chemistry. Its structure is characterized by a confluence of functional groups that impart a complex electronic character.

  • Pyridine Nucleus: The nitrogen atom in the ring acts as an electron sink, reducing the ring's electron density and thus its nucleophilicity. This makes pyridine significantly less reactive than benzene in electrophilic substitution reactions.[1][2]

  • Substituents:

    • 2-Methoxy Group: A powerful activating group that donates electron density to the ring via a resonance effect (+R), facilitating electrophilic attack. It directs incoming electrophiles to the ortho and para positions.

    • 4-Bromo Group: A deactivating group due to its electron-withdrawing inductive effect (-I), but it directs incoming electrophiles to the ortho and para positions through resonance (+R).

    • 3-Aldehyde Group (Nicotinaldehyde): A potent deactivating group, withdrawing electron density through both inductive (-I) and resonance (-R) effects. It directs incoming electrophiles to the meta position.

The strategic importance of this molecule lies in its potential for derivatization at the remaining unsubstituted carbon, C5, to generate novel molecular scaffolds for drug discovery.

Part 2: Theoretical Framework: Predicting Reactivity and Regioselectivity

The outcome of an electrophilic substitution reaction on this substrate is determined by the cumulative electronic effects of the nitrogen heteroatom and the three substituents.

Causality of Substituent Directing Effects

While the pyridine ring is deactivated, the substituents dictate the position of attack. A thorough analysis reveals a remarkable convergence of directing influences.

PositionSubstituentElectronic EffectActivating/DeactivatingDirecting InfluenceFavored Position(s)
1NitrogenInductive (-I)DeactivatingmetaC3, C5
2Methoxy (-OCH₃)Resonance (+R) > Inductive (-I)Activatingortho, paraC3, C5
3Aldehyde (-CHO)Resonance (-R), Inductive (-I)DeactivatingmetaC5
4Bromo (-Br)Inductive (-I) > Resonance (+R)Deactivatingortho, paraC3, C5
Visualization of Directing Effects

The following diagram illustrates the unified directing influence of the substituents towards the C5 position.

Caption: Consensus directing effects towards the C5 position.

Stability of the Arenium Ion Intermediate

Attack at C5 generates a resonance-stabilized intermediate (a sigma complex or arenium ion). A key resonance contributor places the positive charge on C2, where it is directly stabilized by the electron-donating lone pair of the methoxy group's oxygen. This stabilization is not possible for attack at other positions, providing a strong thermodynamic rationale for the observed regioselectivity.

Part 3: Key Electrophilic Substitution Reactions & Protocols

The following protocols are designed with self-validating principles, explaining the causality behind each step. The primary challenge is overcoming the ring's deactivation without employing conditions so harsh that they degrade the aldehyde functionality.

Nitration

The introduction of a nitro group at C5 is a valuable transformation, as the nitro group can be readily reduced to an amine for further diversification.

Causality & Experimental Choices: A standard nitric acid/sulfuric acid mixture is likely too harsh and risks protonating the pyridine nitrogen, which would severely deactivate the ring.[2][3] A milder, non-acidic nitrating agent is preferable to avoid this and protect the aldehyde group.

Protocol: Nitration using Nitronium Tetrafluoroborate (NO₂BF₄)

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.0 eq) and a suitable inert solvent such as acetonitrile or sulfolane.

  • Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive pressure throughout the reaction.

  • Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the reaction's exothermicity.

  • Reagent Addition: Slowly add nitronium tetrafluoroborate (NO₂BF₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, 4-Bromo-5-nitro-2-methoxynicotinaldehyde, can be purified by column chromatography or recrystallization.

Halogenation (Bromination)

Introducing a second halogen, such as bromine, at the C5 position creates a di-halogenated pyridine, an excellent substrate for cross-coupling reactions.

Causality & Experimental Choices: Direct bromination with Br₂ often requires a Lewis acid catalyst.[4] However, the Lewis acid can complex with the pyridine nitrogen, deactivating the ring. N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine that can be effective, sometimes with a catalytic amount of acid, for activated rings.[5][6]

Protocol: Bromination using N-Bromosuccinimide (NBS)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a solvent such as glacial acetic acid or chloroform.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.

  • Initiation (if necessary): If the reaction is slow at room temperature, gentle heating (40-50°C) may be required. The use of a catalytic amount of a non-coordinating acid like trifluoroacetic acid can also facilitate the reaction.

  • Reaction Monitoring: Stir the mixture at the determined temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench any unreacted NBS.

  • Extraction: Extract the product with dichloromethane (3x).

  • Washing & Drying: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate.

  • Purification: After filtration and solvent evaporation, purify the crude 4,5-Dibromo-2-methoxynicotinaldehyde by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds.[7][8][9] However, they are notoriously difficult on pyridine rings due to the deactivation by the nitrogen and its tendency to complex with the Lewis acid catalyst.[10] The strong activation by the methoxy group makes this reaction feasible, though still challenging.

Causality & Experimental Choices: A stoichiometric amount of a strong Lewis acid (e.g., AlCl₃) is required to generate the acylium ion from an acyl halide or anhydride.[8][11] The reaction must be performed under strictly anhydrous conditions.

Protocol: Acylation with Acetyl Chloride and AlCl₃

  • Catalyst Suspension: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (2.5 eq) in an inert solvent like dry dichloromethane or 1,2-dichloroethane. Note: Excess AlCl₃ is needed to account for complexation with the pyridine nitrogen and aldehyde oxygen.

  • Acylium Ion Formation: Cool the suspension to 0°C and slowly add acetyl chloride (1.2 eq). Stir for 20 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve this compound (1.0 eq) in the same dry solvent and add it dropwise to the reaction mixture, keeping the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (reflux) until TLC/HPLC analysis indicates completion.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Washing & Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the resulting ketone, 5-Acetyl-4-bromo-2-methoxynicotinaldehyde, by column chromatography.

Part 4: Data Summary and Experimental Workflow

Summary of Predicted Reactions
ReactionElectrophileReagents & ConditionsPredicted Major Product
Nitration NO₂⁺NO₂BF₄ in acetonitrile, 0°C to RT4-Bromo-5-nitro-2-methoxynicotinaldehyde
Bromination Br⁺NBS in acetic acid, RT to 40°C4,5-Dibromo-2-methoxynicotinaldehyde
Acylation CH₃CO⁺CH₃COCl, AlCl₃ in CH₂Cl₂, 0°C to reflux5-Acetyl-4-bromo-2-methoxynicotinaldehyde
General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing the electrophilic substitution reactions described.

G setup 1. Reaction Setup (Anhydrous/Inert Conditions) reagents 2. Reagent Addition (Controlled Temperature) setup->reagents Add Substrate & Solvent monitor 3. Reaction Monitoring (TLC / HPLC) reagents->monitor Stir at Temp quench 4. Quenching (Ice-water / Na₂S₂O₃) monitor->quench Upon Completion extract 5. Extraction (Organic Solvent) quench->extract purify 6. Purification (Column Chromatography) extract->purify Dry & Concentrate char 7. Characterization (NMR, MS, IR) purify->char product Final Product char->product

Caption: Standard workflow for synthesis and analysis.

Part 5: Conclusion and Future Outlook

The electrophilic substitution of this compound presents a fascinating case study in physical organic chemistry, where the typically sluggish reactivity of a pyridine ring is overcome by a potent activating group. The predictable and highly regioselective nature of these substitutions at the C5 position makes this molecule an exceptionally valuable platform for synthetic chemists. The products derived from nitration, halogenation, and acylation are primed for subsequent transformations—such as nucleophilic aromatic substitution, cross-coupling reactions, or further side-chain modifications—paving the way for the efficient construction of novel, biologically active compounds. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently exploit the rich chemistry of this versatile heterocyclic building block.

References

  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from Royal Society of Chemistry Publishing.
  • YouTube. (2018). 36.04 Electrophilic Aromatic Substitutions of Heteroaromatics. Retrieved from [Link]

  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • XMB. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
  • The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA.
  • National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aliphatic Electrophilic Substitution. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration approach to 4-bromo-2-nitrotoluene (12). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Nitration of 4-Bromo-2,3-dimethylphenol.
  • SpectraBase. (n.d.). 4-Bromo-2,5-dimethoxy-alpha-methylphenethylamine, hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

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Methodological & Application

Application Note & Protocol: A Regioselective Synthesis of 4-Bromo-2-methoxynicotinaldehyde from 2-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-methoxynicotinaldehyde is a key heterocyclic building block in medicinal chemistry and drug development, serving as a versatile precursor for more complex molecular architectures. This application note provides a detailed, two-part protocol for the synthesis of this target molecule starting from commercially available 2-methoxynicotinic acid. The synthetic strategy hinges on two critical transformations: (1) a highly regioselective bromination at the C4-position of the pyridine ring, achieved through a Directed ortho-Metalation (DoM) strategy, and (2) a controlled reduction of the resulting carboxylic acid to the aldehyde via an acid chloride intermediate. This guide is designed for researchers, chemists, and process development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale behind the chosen synthetic route, ensuring both reproducibility and a foundational understanding of the reaction dynamics.

Introduction & Synthetic Strategy

The synthesis of substituted pyridines is of paramount importance in the pharmaceutical industry due to their prevalence in a wide array of bioactive compounds. The target molecule, this compound, incorporates three distinct functional groups—a bromine, a methoxy ether, and an aldehyde—on a pyridine scaffold, making it an exceptionally useful intermediate for introducing further molecular diversity through cross-coupling, nucleophilic addition, and other transformations.

A direct, single-step synthesis from 2-methoxynicotinic acid is challenging due to issues with regioselectivity in bromination and the difficulty of selectively reducing a carboxylic acid to an aldehyde without over-reduction to the corresponding alcohol.[1][2] Therefore, a robust, two-stage approach is employed.

Our synthetic strategy is as follows:

  • Regioselective Bromination: We will leverage the power of Directed ortho-Metalation (DoM).[3] In this step, 2-methoxynicotinic acid is treated with two equivalents of a strong organolithium base. The first equivalent deprotonates the acidic carboxylic proton, forming a lithium carboxylate. This carboxylate group then acts as a powerful directing metalation group (DMG), guiding the second equivalent of the base to selectively deprotonate the C4 position of the pyridine ring.[4] This site-specific lithiation is followed by quenching with an electrophilic bromine source to install the bromine atom exclusively at the desired C4 position.

  • Selective Aldehyde Formation: The resulting 4-bromo-2-methoxynicotinic acid is then converted to the target aldehyde. To prevent over-reduction, the carboxylic acid is first activated by converting it to the corresponding acid chloride using thionyl chloride (SOCl₂). This highly reactive intermediate is then immediately reduced using a mild and bulky hydride reagent, lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), which delivers a single hydride to the carbonyl carbon, yielding the desired aldehyde upon workup.

The entire workflow is depicted below.

G cluster_0 Stage 1: Regioselective Bromination cluster_1 Stage 2: Aldehyde Formation A 2-Methoxynicotinic Acid B Directed ortho-Metalation (DoM) 1. 2.2 eq. n-BuLi, THF, -78°C 2. Br₂ or C₂Br₂Cl₄ A->B C 4-Bromo-2-methoxynicotinic Acid B->C D 4-Bromo-2-methoxynicotinic Acid E Acid Chloride Formation SOCl₂, Reflux D->E F Selective Reduction LiAl(OtBu)₃H, THF, -78°C E->F G This compound (Target Molecule) F->G

Caption: Overall two-stage synthetic workflow.

Part 1: Synthesis of 4-Bromo-2-methoxynicotinic Acid via DoM

Principle and Mechanistic Insight

Directed ortho-metalation is a powerful tool for achieving regioselectivity that is often unattainable with classical electrophilic aromatic substitution.[3] The key is the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, localizing the base and facilitating deprotonation at an adjacent position.[4]

In this synthesis, the carboxylic acid of the starting material is first deprotonated by n-butyllithium to form a lithium carboxylate. This in situ-formed carboxylate is an effective DMG. It coordinates a second molecule of n-BuLi, directing the deprotonation specifically to the C4 position, which is ortho to the carboxylate. The competing directing effect of the C2-methoxy group (which would direct to C3) is irrelevant as the C3 position is already substituted. The resulting dilithiated intermediate is a stable species at low temperatures and reacts readily with an electrophilic bromine source to yield the desired 4-bromo product.

G Start Start: 2-Methoxynicotinic Acid Base1 + 1 eq. n-BuLi Start->Base1 Intermediate1 Lithium 2-methoxy- niconitate Base1->Intermediate1 Base2 + 1 eq. n-BuLi Intermediate1->Base2 Intermediate2 Dilithiated Intermediate (Directed by Carboxylate) Base2->Intermediate2 Electrophile + Br₂ Intermediate2->Electrophile Product Product: 4-Bromo-2- methoxynicotinic Acid Electrophile->Product

Caption: Mechanism of Directed ortho-Metalation (DoM).

Table of Reagents & Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Notes
2-Methoxynicotinic AcidC₇H₇NO₃153.145.00 g32.651.0Starting Material[5]
Anhydrous Tetrahydrofuran (THF)C₄H₈O-150 mL--Solvent, dried over Na/benzophenone
n-Butyllithium (n-BuLi)C₄H₉Li-28.7 mL71.832.22.5 M solution in hexanes
1,2-DibromotetrachloroethaneC₂Br₂Cl₄322.6811.6 g35.911.1Bromine source, less hazardous than Br₂
Diethyl Ether (Et₂O)C₄H₁₀O-100 mL--For extraction
2M Hydrochloric Acid (HCl)HCl-~50 mL--For workup and protonation
Saturated Sodium Chloride (Brine)NaCl-50 mL--For washing
Anhydrous Magnesium SulfateMgSO₄-~10 g--Drying agent
Experimental Protocol

Note: This reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

  • Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2-methoxynicotinic acid (5.00 g, 32.65 mmol).

  • Dissolution: Add anhydrous THF (100 mL) to the flask. Stir the suspension at room temperature.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (28.7 mL of a 2.5 M solution, 71.83 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will become a thick slurry, which may turn yellow or orange. Stir the mixture at -78 °C for 2 hours.

  • Bromination: In a separate flask, dissolve 1,2-dibromotetrachloroethane (11.6 g, 35.91 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture at -78 °C over 30 minutes.

  • Warming: After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature over 2 hours.

  • Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of water (20 mL).

  • Acidification: Acidify the aqueous mixture to pH 2-3 by adding 2M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford pure 4-bromo-2-methoxynicotinic acid as a white to off-white solid.

Part 2: Synthesis of this compound

Principle and Mechanistic Insight

The conversion of a carboxylic acid to an aldehyde requires a two-step sequence to avoid over-reduction. First, the hydroxyl group of the carboxylic acid is replaced with a better leaving group, a chloride, by reacting it with thionyl chloride (SOCl₂). This forms a highly electrophilic acid chloride.

Second, this acid chloride is treated with a sterically hindered, mild reducing agent, lithium tri-tert-butoxyaluminum hydride. Unlike powerful reagents like LiAlH₄, this reagent is less reactive and delivers only one hydride equivalent. It reacts with the acid chloride to form a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until the acidic workup, preventing a second hydride addition and thus stopping the reduction at the aldehyde stage.

Table of Reagents & Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Notes
4-Bromo-2-methoxynicotinic AcidC₇H₆BrNO₃232.035.00 g21.551.0From Part 1
Thionyl Chloride (SOCl₂)SOCl₂118.973.2 mL43.102.0Reagent and solvent
Dimethylformamide (DMF)C₃H₇NO-2 drops-cat.Catalyst
Anhydrous Tetrahydrofuran (THF)C₄H₈O-100 mL--Solvent
Lithium tri-tert-butoxyaluminum hydrideLiAl(OC(CH₃)₃)₃H254.296.0 g23.701.1Reducing agent
Ethyl Acetate (EtOAc)C₄H₈O₂-150 mL--For extraction
Saturated Sodium BicarbonateNaHCO₃-50 mL--For washing
Anhydrous Magnesium SulfateMgSO₄-~10 g--Drying agent
Experimental Protocol

Note: This reaction must be conducted under an inert atmosphere. Thionyl chloride is corrosive and releases toxic gases upon contact with water; handle only in a well-ventilated fume hood.

  • Acid Chloride Formation: To a 100 mL round-bottom flask containing 4-bromo-2-methoxynicotinic acid (5.00 g, 21.55 mmol), add thionyl chloride (3.2 mL, 43.10 mmol) and a catalytic amount of DMF (2 drops).

  • Heating: Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid should dissolve completely.

  • Removal of Excess SOCl₂: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can help remove the last traces). The resulting crude 4-bromo-2-methoxynicotinoyl chloride is a yellow oil or solid and should be used immediately in the next step.

  • Setup for Reduction: Place the flask containing the acid chloride under a nitrogen atmosphere and add anhydrous THF (100 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reduction: In a separate flask, dissolve lithium tri-tert-butoxyaluminum hydride (6.0 g, 23.70 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the cold acid chloride solution over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours.

  • Quenching & Workup: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of water (10 mL), followed by 1M HCl (20 mL).

  • Warming and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (2 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Safety Precautions

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere. Wear fire-retardant lab coat, safety glasses, and gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts with water to release HCl and SO₂ gases. Handle exclusively in a fume hood.

  • Hydride Reagents: React with water to produce flammable hydrogen gas. Quench reactions carefully at low temperatures.

  • Cryogenic Baths: Handle dry ice and acetone with appropriate thermal gloves. Ensure good ventilation to prevent CO₂ buildup.

Summary and Conclusion

This application note details a reliable and regioselective two-stage synthesis of this compound. The strategic implementation of Directed ortho-Metalation successfully addresses the challenge of regiocontrol during the bromination of the electron-deficient pyridine ring. Furthermore, the two-step reduction protocol, proceeding via an acid chloride intermediate, ensures the formation of the aldehyde in good yield while preventing over-reduction. This robust methodology provides a clear and reproducible pathway for accessing a valuable synthetic intermediate for applications in pharmaceutical and materials science research.

References

  • Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines. Tetrahedron, 57(22), 4059-4090.
  • Patent US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions.
  • Heravi, M. M., et al. (2015). Recent Advances in Application of Pyridinium Chlorochromate (PCC) in Organic Synthesis. Current Organic Synthesis.
  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and deprotometalation route to substituted aromatic compounds. Chemical Reviews, 90(6), 879-933.
  • Fort, Y., et al. (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. The Journal of Organic Chemistry, 66(15), 5247-5250.
  • Patent CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde, 2-methoxy.
  • Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112.
  • Reisman, S. E., et al. (2020). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 22(15), 6063–6067.
  • Murray State University. (2014). One-pot Conversion of Carboxylic Acids to Aldehydes.
  • PubChem. (n.d.). 2-Methoxynicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2021). How to convert carboxylic acids to aldehydes in ONE STEP?
  • OneClass. (2021). How do you make an aldehyde from a carboxylic acid? YouTube. Available at: [Link]

Sources

Suzuki coupling reactions with 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Suzuki Coupling Reactions with 4-Bromo-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Privileged Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates, demonstrating remarkable functional group tolerance and relatively mild reaction conditions.[1][3] These advantages have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[4]

This guide focuses on a specific, high-value substrate: this compound. The substituted pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[5][6] The aldehyde and methoxy groups offer versatile handles for further chemical modification, making the products of its Suzuki coupling valuable intermediates in drug discovery programs aimed at various therapeutic targets.[7][8] By coupling this building block with a diverse array of boronic acids, researchers can rapidly generate libraries of novel compounds for screening and lead optimization.

This document serves as a comprehensive technical resource, moving beyond a simple recitation of steps to explain the underlying principles, justify experimental choices, and provide practical insights for successfully employing this compound in Suzuki coupling reactions.

Part 1: The Reaction Mechanism - A Self-Validating Catalytic System

The efficacy of the Suzuki coupling lies in its well-understood and robust catalytic cycle.[9][10] The process, catalyzed by a palladium(0) species, is a sequence of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : This is often the rate-determining step of the cycle.[1] The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This transforms the palladium's oxidation state from (0) to (II) and creates a square-planar organopalladium(II) complex.[9][10][11] The reactivity of the halide is crucial here, with the general trend being I > Br > Cl.[12] For a bromopyridine substrate, this step proceeds efficiently with standard palladium catalysts.

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) complex.[1] For this to occur, the organoboron reagent (e.g., an arylboronic acid) must first be activated by a base.[10][13] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the palladium center, displacing the halide.[9][12] The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to degrade the substrate or product.

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex—the nicotin-aldehyde scaffold and the group from the boronic acid—are coupled, forming the new C-C bond.[9][11] This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub [label="Ar-X\n(this compound)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ox_add [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic [label="R-B(OH)₂\n(Boronic Acid)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ate_complex [label="[R-B(OH)₃]⁻", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; pd2_biaryl [label="Ar-Pd(II)L₂-R", fillcolor="#34A853", fontcolor="#FFFFFF"]; red_elim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; product [label="Ar-R\n(Coupled Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges sub -> ox_add [color="#5F6368"]; ox_add -> pd2_complex [color="#5F6368"]; pd0 -> ox_add [label=" ", color="#5F6368"];

boronic -> ate_complex [label="+ Base", color="#5F6368"]; base -> ate_complex [style=invis];

pd2_complex -> transmetal [color="#5F6368"]; ate_complex -> transmetal [color="#5F6368"]; transmetal -> pd2_biaryl [color="#5F6368"];

pd2_biaryl -> red_elim [color="#5F6368"]; red_elim -> product [color="#5F6368"]; red_elim -> pd0 [label=" Catalyst\nRegeneration", color="#5F6368"]; }

Caption: A streamlined workflow for the Suzuki coupling experiment.

Part 3: Data Presentation and Expected Outcomes

The versatility of the Suzuki coupling allows for the use of a wide range of aryl- and heteroarylboronic acids. The table below provides representative examples of potential coupling partners and expected outcomes, based on typical yields for similar heteroaromatic systems.

EntryBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O1001680-90
33-Fluorophenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O80888-98
4Thiophene-2-boronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1101275-85
5Pyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃DMF/H₂O1002460-75

Note: Yields are estimates and actual results will vary based on reaction scale, purity of reagents, and specific experimental conditions.

Part 4: Application Notes and Troubleshooting

Expertise & Field-Proven Insights
  • Causality of Catalyst Choice: The pyridine nitrogen in this compound can coordinate to the palladium center, potentially inhibiting the catalytic cycle. [2]Using catalysts with bulky, electron-rich phosphine ligands like dppf, SPhos, or XPhos can mitigate this issue. [14][15]These ligands promote the reductive elimination step and can prevent the formation of inactive catalyst complexes. For particularly unreactive coupling partners, more advanced N-heterocyclic carbene (NHC) ligands may offer improved results. [13]

  • The Role of Water: In many Suzuki protocols, a biphasic solvent system including water is used. Water helps dissolve the inorganic base (like K₂CO₃ or K₃PO₄), facilitating the activation of the boronic acid. It can also play a role in stabilizing the catalytic species.

  • Base Sensitivity: The aldehyde group on the substrate is generally stable under the basic conditions of a Suzuki reaction using carbonate or phosphate bases. However, if extremely strong bases like hydroxides are used at high temperatures for prolonged periods, side reactions like the Cannizzaro reaction could become a concern, although this is unlikely under standard protocols.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality of boronic acid.1. Use a fresh catalyst or a pre-catalyst.2. Ensure thorough degassing of solvents via sparging with inert gas or freeze-pump-thaw cycles.3. Use fresh, high-purity boronic acid.
Recovery of Starting Material 1. Reaction temperature too low.2. Catalyst deactivation.1. Increase reaction temperature in 10 °C increments.2. Switch to a more robust ligand (e.g., a biaryl phosphine like SPhos). [12]
Protodeborylation 1. Presence of excess water or acidic protons.2. Base is too strong or reaction time is too long.1. Use anhydrous base and solvents.2. Use a milder base (e.g., KF) or reduce reaction time. [13]Consider using a boronate ester instead of a boronic acid.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.1. Rigorously exclude oxygen by maintaining a positive pressure of inert gas throughout the reaction.
Safety Precautions
  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Pressurized Systems: Never heat a completely sealed vessel that is not designed for pressure applications, as this can lead to explosions. [4]If using a sealed reaction tube, ensure it is less than two-thirds full and use a blast shield. [4]

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate.
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar.
  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • Suzuki cross-coupling reaction. YouTube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system p
  • Chalcone Derivatives: Promising Starting Points for Drug Design. PubMed Central.
  • Applications substituted 2-aminothiophenes in drug design.
  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives.
  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum.

Sources

Buchwald-Hartwig amination of 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Strategic Application of Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2-methoxy-4-aminonicotinaldehydes

Audience: Researchers, scientists, and drug development professionals.

Introduction: Context and Significance

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Its development offered a milder and more functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1]

This guide focuses on a particularly challenging yet valuable substrate: 4-Bromo-2-methoxynicotinaldehyde. This molecule presents a trifecta of synthetic hurdles:

  • An electron-deficient heteroaromatic ring (pyridine), which can influence the kinetics of the catalytic cycle.

  • A coordinating nitrogen atom within the pyridine ring, which has the potential to inhibit the palladium catalyst.[4]

  • A sensitive aldehyde functional group , which is susceptible to side reactions under basic conditions.

Mastering the amination of this substrate is critical for the synthesis of novel substituted aminopyridines, a scaffold of significant interest in medicinal chemistry for its role in kinase inhibitors and other therapeutic agents. This document provides a deep dive into the mechanistic considerations, parameter optimization, and a detailed protocol for successfully navigating this transformation.

The Catalytic Cycle: A Mechanistic Framework

Understanding the mechanism is paramount to rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][5][6] The generally accepted pathway is initiated by the formation of a catalytically active L-Pd(0) species from a palladium pre-catalyst.[2][7]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', Base) amido_complex->product_complex Reductive Elimination release Ar-NR'R'' (Product) amido_complex->release precatalyst Pd(II) Pre-catalyst precatalyst->pd0 Reduction/ Activation

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the cycle.[8][9]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.

  • Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the desired N-aryl product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[5]

Key Challenges with this compound

Direct application of a generic protocol to this substrate is likely to fail. Success hinges on addressing the following challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes, effectively poisoning the catalyst and halting the reaction.[4] The choice of ligand is the primary tool to mitigate this issue. Bulky, electron-rich ligands are essential to create a sterically hindered environment around the palladium, discouraging pyridine coordination and promoting the desired reductive elimination step.[1][4]

  • Aldehyde Reactivity: The aldehyde group is sensitive to both strong bases and nucleophiles.

    • Base-Mediated Side Reactions: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote side reactions such as aldol condensation or Cannizzaro reactions, leading to complex product mixtures and reduced yields.

    • Nucleophilic Attack: The amine coupling partner could potentially act as a nucleophile and attack the aldehyde, forming an imine. While often reversible, this can sequester reagents and complicate the reaction profile.

  • Electronic Effects: The pyridine ring is electron-deficient, which generally accelerates the oxidative addition step. However, the combined electronic effects of the methoxy (electron-donating) and aldehyde (electron-withdrawing) groups modulate the reactivity of the C-Br bond.

Optimizing Reaction Parameters: A Data-Driven Approach

The selection of each reaction component must be deliberate to favor the desired amination pathway over potential side reactions.

ParameterRecommended Choices & Rationale
Palladium Source Pre-formed Pd(II) Pre-catalysts (e.g., G3/G4 Palladacycles): These are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ.[7][10] Traditional Sources (Pd(OAc)₂, Pd₂(dba)₃): Effective but require in situ combination with a ligand. Can be more sensitive to air and moisture.[11]
Ligand Bulky Biaryl Monophosphines (e.g., XPhos, RuPhos, BrettPhos): (Primary Recommendation) These ligands are sterically demanding and electron-rich, which accelerates reductive elimination and prevents catalyst inhibition by the pyridine nitrogen.[4] BrettPhos is particularly noted for its efficacy in coupling primary amines.[2][4] N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form very stable complexes with palladium, making them robust catalysts for challenging couplings, including those involving heteroaryl chlorides.[12][13]
Base Inorganic Carbonates (Cs₂CO₃, K₂CO₃): Generally well-tolerated by base-sensitive functional groups. Their lower basicity may require higher reaction temperatures or longer times.[6] Phosphates (K₃PO₄): A moderately strong base that often provides a good balance between reactivity and functional group tolerance.[5] Alkoxides (NaOtBu, KOtBu): Use with caution. While highly effective at promoting the reaction, they increase the risk of aldehyde-related side reactions. A slow addition or use at lower temperatures may be necessary.[11]
Solvent Aprotic, Non-coordinating Solvents (Toluene, Dioxane, CPME): These are standard choices that offer good solubility for many reagents and are stable at the required reaction temperatures.[2][10] tert-Amyl alcohol or tert-Butanol: Can be beneficial, particularly with alkoxide bases, by improving the solubility of the base and intermediates.

Detailed Experimental Protocol

This protocol employs a modern, air-stable pre-catalyst and a bulky phosphine ligand to maximize success with the challenging substrate.

Materials & Equipment:

  • This compound

  • Amine of choice (e.g., aniline, morpholine)

  • [XPhos Pd G3] (or similar air-stable pre-catalyst)

  • Potassium Phosphate (K₃PO₄), finely ground and dried

  • Anhydrous Toluene

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Workflow Diagram:

protocol_workflow start Start setup Assemble & Purge Reaction Vessel start->setup reagents Add Solids: Substrate, Base, Pre-catalyst setup->reagents purge2 Evacuate & Refill with Inert Gas (3x) reagents->purge2 add_liquids Add Solvent & Amine purge2->add_liquids heat Heat Reaction (e.g., 100 °C) add_liquids->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete quench Cool & Quench (e.g., with Water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end Characterize Product purify->end

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), potassium phosphate (1.5 equiv), and [XPhos Pd G3] (0.02 equiv, 2 mol%).

    • Seal the vessel. If using a Schlenk flask, attach it to a manifold.

    • Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution based on the aryl bromide).

    • Add the amine coupling partner (1.2 equiv). If the amine is a solid, it can be added in the previous step with the other solids.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction mixture vigorously. The rate of agitation is important, especially with heterogeneous inorganic bases.[11]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2-methoxy-4-aminonicotinaldehyde. For particularly polar aminopyridine products, cation-exchange chromatography can be an effective purification technique to remove residual starting amine.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (atmosphere not inert). 2. Catalyst inhibition by pyridine substrate. 3. Insufficient temperature or reaction time.1. Ensure rigorous inert techniques. Use a fresh, reliable pre-catalyst. 2. Switch to a bulkier ligand (e.g., BrettPhos if using XPhos). 3. Increase temperature in 10 °C increments or allow the reaction to run longer.
Significant Side Products 1. Aldehyde degradation due to strong base. 2. Hydrodehalogenation (replacement of Br with H).1. Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOtBu). 2. Ensure the amine is pure. Minimize water in the reaction; sometimes trace water can promote this pathway.[15]
Product is Difficult to Purify 1. Product co-elutes with starting amine. 2. Product is highly polar and streaks on silica.1. Use exactly 1.05-1.1 equiv of amine to avoid large excess. Consider cation-exchange chromatography.[14] 2. Add 0.5-1% triethylamine to the chromatography eluent to suppress amine tailing on silica.

Conclusion

The is a challenging but achievable transformation. Success is predicated on a rational choice of catalyst, ligand, and base to overcome the dual challenges of catalyst inhibition by the pyridine moiety and potential side reactions of the aldehyde group. By employing modern, sterically hindered biarylphosphine ligands in conjunction with moderately basic conditions, researchers can efficiently access valuable N-aryl aminopyridine building blocks for applications in drug discovery and beyond.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Le, C. M., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 5, 2026, from [Link]

  • Le, C. M., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 5, 2026, from [Link]

  • Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Retrieved January 5, 2026, from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. (2005). Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved January 5, 2026, from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 5, 2026, from [Link]

  • PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. (n.d.). American Chemical Society. Retrieved January 5, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). PMC - NIH. Retrieved January 5, 2026, from [Link]

  • Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved January 5, 2026, from [Link]

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Application Notes and Protocols for the Condensation Reactions of 4-Bromo-2-methoxynicotinaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-Bromo-2-methoxynicotinaldehyde in Medicinal Chemistry

This compound is a highly functionalized pyridine derivative that serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its strategic importance lies in the orthogonal reactivity of its functional groups: the aldehyde for nucleophilic additions and condensations, the bromo substituent for cross-coupling reactions, and the methoxy group which influences the electronic properties of the pyridine ring. This trifecta of functionalities makes it an exceptionally valuable precursor for the generation of complex molecular architectures, particularly in the realm of drug discovery and development. The pyridine scaffold itself is a well-established pharmacophore present in numerous approved drugs, and its derivatives often exhibit a wide spectrum of biological activities.

This technical guide provides a comprehensive overview and detailed protocols for the condensation reactions of this compound with a series of archetypal active methylene compounds: malononitrile, ethyl cyanoacetate, and diethyl malonate. These reactions, primarily Knoevenagel-type condensations, are fundamental transformations for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated systems which are themselves versatile intermediates for further chemical exploration.

Core Reaction Principles: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a carbanion, generated from an active methylene compound, to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product. The reaction is typically catalyzed by a weak base, which is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.

The general mechanism proceeds as follows:

  • Deprotonation: A basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate.

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst.

  • Dehydration: Elimination of a water molecule yields the final α,β-unsaturated product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ Active Methylene->Enolate Deprotonation Base Base Base->Enolate Protonated Base Base-H⁺ Enolate->Protonated Base Aldehyde 4-Bromo-2-methoxy nicotinaldehyde Enolate->Aldehyde Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral Intermediate Adduct Adduct Tetrahedral Intermediate->Adduct Protonation Final Product α,β-Unsaturated Product Adduct->Final Product Dehydration Water H₂O Final Product->Water

Figure 1: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of this compound derivatives.

Protocol 1: Synthesis of (E)-2-((4-bromo-2-methoxypyridin-3-yl)methylene)malononitrile

This protocol details the reaction of this compound with malononitrile, a highly reactive methylene compound, to yield the corresponding ylidene malononitrile derivative.

Reaction Scheme:

[this compound] + [Ethyl Cyanoacetate] --(Catalyst, Solvent)--> [Ethyl (E)-2-cyano-3-(4-bromo-2-methoxypyridin-3-yl)acrylate]

[this compound] + [Diethyl Malonate] --(Catalyst, Solvent)--> [Diethyl (E)-2-((4-bromo-2-methoxypyridin-3-yl)methylene)malonate]```

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
This compound216.032.16 g10.01.0
Diethyl Malonate160.171.76 g11.01.1
Piperidine85.15~0.1 mL~1.00.1
Pyridine79.105 mL--

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (2.16 g, 10.0 mmol) and diethyl malonate (1.76 g, 11.0 mmol) in 5 mL of pyridine.

  • Add a catalytic amount of piperidine (~0.1 mL).

  • Heat the reaction mixture to 100-110 °C and stir for 6-8 hours.

  • Monitor the reaction progress by TLC (8:2 hexane:ethyl acetate).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-75%

Data Summary and Comparison

The choice of active methylene compound significantly impacts the reaction conditions and outcomes. The following table summarizes typical results for these condensation reactions.

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
MalononitrilePiperidineEthanolReflux (~78)2-485-95
Ethyl CyanoacetateNH₄OAc / AcOHTolueneReflux (~110)4-670-85
Diethyl MalonatePiperidinePyridine100-1106-860-75

Expert Insights: The reactivity of the active methylene compounds follows the order: malononitrile > ethyl cyanoacetate > diethyl malonate. This is attributed to the electron-withdrawing ability of the activating groups (CN > COOEt). Consequently, more forcing conditions (higher temperature, longer reaction time) are required for less reactive methylene compounds.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, workup, and purification of the target compounds.

G cluster_0 Synthesis cluster_1 Workup cluster_2 Purification and Analysis Reactants Aldehyde + Active Methylene + Catalyst + Solvent Reaction Heating and Stirring Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Cooling Cooling / Precipitation Monitoring->Cooling Filtration Filtration Cooling->Filtration Extraction Extraction (if necessary) Cooling->Extraction Washing Washing Filtration->Washing Extraction->Washing Drying Drying of Organic Layer Washing->Drying Concentration Concentration Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis

Protocol for the purification of 4-Bromo-2-methoxynicotinaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4-Bromo-2-methoxynicotinaldehyde via Flash Column Chromatography

Authored by a Senior Application Scientist

This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel flash column chromatography. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple list of steps to explain the underlying principles and rationale, ensuring a robust and reproducible purification process.

Introduction: The Importance of Purity

This compound is a key heterocyclic building block in the synthesis of complex pharmaceutical molecules and novel materials. The presence of impurities, such as unreacted starting materials, isomers, or over-brominated byproducts, can significantly hinder downstream reactions, reduce yields, and complicate structural analysis. Therefore, achieving high purity is critical. Flash column chromatography is a highly effective, scalable, and widely adopted technique for isolating this compound from crude reaction mixtures.[1] This protocol outlines a systematic approach to ensure the isolation of this compound with high purity and yield.

Principle of Separation: Exploiting Polarity

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

  • Stationary Phase: For moderately polar organic molecules like this compound, silica gel is the stationary phase of choice.[2] The surface of silica gel is covered in acidic silanol groups (Si-OH), which can interact with polar functional groups of the analyte through hydrogen bonding.

  • Mobile Phase (Eluent): A solvent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is passed through the column. Non-polar compounds have weaker interactions with the silica gel and are carried along more quickly by the mobile phase, while more polar compounds are retained longer on the column. By carefully selecting the mobile phase composition, a clean separation between the target compound and impurities can be achieved.

A common challenge with pyridine-containing molecules is their basic nature, which can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in peak tailing.[3] This can be mitigated by adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase to shield these active sites.[4]

Experimental Protocol: A Validated Workflow

This protocol is a self-validating system, incorporating Thin-Layer Chromatography (TLC) at critical stages to monitor and confirm the success of the purification.

Materials and Equipment
Category Item
Chemicals Crude this compound
Silica Gel (230-400 mesh for flash chromatography)
Solvents: Hexanes, Ethyl Acetate (EtOAc) (HPLC or ACS grade)
Triethylamine (TEA, optional)
Dichloromethane (DCM, for sample loading)
Apparatus Glass Chromatography Column with stopcock
Separatory Funnel or Slurry Reservoir
Collection Vessels (Test tubes or flasks)
Rotary Evaporator
Analysis TLC Plates (Silica gel coated with UV254 indicator)
TLC Developing Chamber
UV Lamp (254 nm)
Capillary Spotters
Step 1: Optimization of the Mobile Phase via TLC

Before packing the column, it is imperative to identify a solvent system that provides effective separation.

  • Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a prepared solvent system. Good starting points for the eluent are mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.

  • Analysis: The ideal solvent system will show clear separation between the spot for the desired product and any impurities, with the product having a Retention Factor (Rf) of approximately 0.2-0.3 .[1] This Rf value ensures the compound will move through the column at a reasonable rate without eluting too quickly. If peak tailing is observed on the TLC plate, add 0.1-0.5% triethylamine to the eluent and re-run the TLC.

Step 2: Column Packing (Slurry Method)

Proper column packing is crucial to prevent channeling and ensure high resolution. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[1]

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • Create Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 100% hexanes or 95:5 Hexanes:EtOAc) to form a free-flowing slurry.

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure the silica packs into a uniform bed.[4] Never let the top of the silica bed run dry.

  • Equilibration: Once packed, add a protective layer of sand on top and wash the column with 2-3 column volumes of the initial mobile phase to fully equilibrate the stationary phase.

Step 3: Sample Loading

For optimal separation, the sample should be loaded onto the column in a narrow band. Dry loading is highly recommended.

  • Dissolve Crude Product: Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.

  • Adsorb onto Silica: Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.

  • Dry the Sample: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column bed.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column. Using positive pressure (from a pump or inert gas) or gravity, begin to pass the eluent through the column.

  • Gradient Elution (Recommended): Start with a low-polarity mobile phase (e.g., 5% EtOAc in hexanes) and gradually increase the percentage of the more polar solvent (ethyl acetate) as the elution progresses.[2] This ensures that less polar impurities are washed out first, followed by the target compound, and finally the more polar impurities.

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks.[5]

Step 5: Analysis and Consolidation
  • Monitor Fractions by TLC: Spot every few fractions onto a TLC plate, alongside a spot of the original crude mixture. Develop and visualize the plate to identify which fractions contain the pure product.

  • Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[5]

Visualization of the Workflow

Purification_Workflow cluster_prep Preparation & Optimization cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Find Eluent for Rf ≈ 0.25) Pack 2. Pack Column (Silica Gel Slurry) Load 3. Dry Load Sample (Adsorb on Silica) Elute 4. Elute with Solvent Gradient & Collect Fractions Load->Elute TLC_Fractions 5. Analyze Fractions by TLC Elute->TLC_Fractions Combine 6. Combine Pure Fractions Evaporate 7. Remove Solvent (Rotary Evaporator) Pure_Product Purified Product

Caption: High-level workflow for the purification of this compound.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Poor Separation / Co-elution Impurities have very similar polarity to the product.Try a different solvent system (e.g., Dichloromethane/Methanol). Use a longer, narrower column for better resolution. Reduce the flow rate.[2][4]
Product Not Eluting (Rf ≈ 0) The mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product Elutes Too Quickly (Rf ≈ 1) The mobile phase is too polar.Decrease the percentage of the polar solvent in the mobile phase. Start with a less polar mixture.
Peak Tailing The basic pyridine nitrogen is interacting strongly with acidic silica gel.Add a small amount (0.1-0.5%) of a basic modifier like triethylamine (TEA) to the mobile phase.[3]
Low Recovery Product is not fully eluting from the column, or premature crystallization occurred during loading.Ensure the final mobile phase is polar enough to elute all the product. Ensure the compound is fully dissolved before dry loading.
Cracked or Channeled Column Bed Improper packing technique or the column ran dry.The column must be repacked. Ensure the silica bed is always submerged in solvent during packing and running.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Benchchem. (n.d.). Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Bromo-2-methoxyphenol.
  • Benchchem. (n.d.). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers.
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Chromedia. (n.d.). Hybrid stationary phases.
  • The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA.
  • Organic Syntheses. (n.d.). Procedure for flash column chromatography.
  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.
  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Bromo-2-methoxyphenol: Chemical Properties and Synthetic Applications.
  • Benchchem. (n.d.). A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-methoxyphenol in a Mixture.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Benchchem. (n.d.). Application Note: High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chromatography.
  • Benchchem. (n.d.). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.

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Application Notes and Protocols for the Recrystallization of 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4-Bromo-2-methoxynicotinaldehyde via recrystallization. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring the high purity of this substituted pyridine derivative is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in the fundamental principles of crystallization. We will explore solvent selection strategies, the recrystallization workflow, and troubleshooting common issues. The protocols described herein are designed to be a self-validating system, empowering the user to achieve high-purity crystalline material.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds. Its efficacy lies in the differential solubility of a target compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[1][2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain in the solution, or "mother liquor," and are subsequently removed by filtration.[3]

This compound, a substituted aromatic aldehyde, possesses both polar (aldehyde, methoxy group, pyridine nitrogen) and non-polar (brominated aromatic ring) characteristics. This structural duality informs our approach to solvent selection, suggesting that a range of organic solvents or solvent mixtures could be effective for its purification.

Foundational Knowledge: Selecting the Optimal Solvent System

The success of any recrystallization procedure is critically dependent on the choice of solvent. The following table outlines key considerations and potential solvent systems for this compound.

Property of Ideal SolventRationale & Causality
High Solvency at Elevated Temperature Ensures that the minimum amount of solvent can be used to fully dissolve the compound, creating a saturated solution. This is crucial for maximizing yield.[1]
Low Solvency at Room/Low Temperature Promotes the precipitation and crystal formation of the desired compound upon cooling, leaving impurities behind in the solution.[2]
Boiling Point Considerations The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," where the solid melts before dissolving. The melting point of the analogous compound, 4-Bromo-2-methoxybenzaldehyde, is 67-71 °C, suggesting a solvent with a boiling point below this range is a safe starting point.[4]
Inertness The solvent must not react with the compound being purified.
Volatility A moderately volatile solvent is preferred as it can be easily removed from the purified crystals during the drying phase.[1]
Recommended Solvents for Screening:

Based on the structure of this compound and data from similar compounds, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)Rationale
Ethanol78Often a good choice for moderately polar compounds.[5]
Isopropanol82Similar to ethanol, but its higher boiling point might be a consideration.
Ethyl Acetate77An excellent solvent for many organic compounds.[6]
Heptane/Hexane98 / 69Non-polar solvents. A patent for the similar 4-bromo-2-methoxybenzaldehyde mentions crystallization from heptane. May be useful as a single solvent if the compound has low polarity, or as an anti-solvent in a mixed system.
Toluene111A higher boiling point solvent that can be effective for aromatic compounds.[5]
Water100As a polar solvent, it is unlikely to be a good single solvent but is an excellent choice as an "anti-solvent" in a mixed system with a miscible organic solvent like ethanol or acetone.[2][5]

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two stages: a small-scale solvent screening to identify the optimal solvent system, followed by the full-scale recrystallization procedure.

Part A: Small-Scale Solvent Screening

Objective: To empirically determine the most suitable solvent or solvent pair for the recrystallization.

Materials:

  • Crude this compound (~50-100 mg per solvent)

  • Test tubes or small Erlenmeyer flasks

  • Selection of solvents from the table above

  • Heating source (hot plate or water bath)

  • Stirring rods

Procedure:

  • Place approximately 50 mg of the crude solid into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a chosen solvent to each test tube at room temperature and stir. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[1]

  • If the compound is insoluble at room temperature, gently heat the test tube while stirring. Add the solvent dropwise until the solid just dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice bath to further promote crystallization.

  • Evaluate the results. The best solvent will yield a good quantity of crystalline solid upon cooling.

Part B: Full Recrystallization Workflow

Objective: To purify the bulk of the crude this compound using the optimal solvent system identified in Part A. For the purpose of this protocol, we will proceed with a hypothetical successful screening using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Optimal solvent (e.g., Ethanol) and anti-solvent (e.g., Water)

  • Erlenmeyer flasks (at least two)

  • Heating source with stirring capability (e.g., stirring hot plate)

  • Buchner funnel, filter paper, and vacuum flask

  • Glass funnel (for hot filtration, if necessary)

Detailed Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (ethanol) to just cover the solid. Begin heating and stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a high recovery yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (If Necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. It is advisable to pre-heat the filtration funnel and the receiving flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.[7] Once the solution has reached room temperature, you can add the anti-solvent (water) dropwise until the solution becomes slightly cloudy, then add a few drops of the primary solvent (ethanol) to redissolve the precipitate. This brings the solution to its saturation point.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove all traces of solvent.

Visualizing the Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process start Start with Crude Solid solvent_screen Solvent Screening start->solvent_screen dissolve 1. Dissolve in Minimal Hot Solvent solvent_screen->dissolve impurities Insoluble Impurities? dissolve->impurities hot_filtration 2. Hot Filtration impurities->hot_filtration Yes cool 3. Slow Cooling to Room Temperature impurities->cool No hot_filtration->cool induce 4. Induce Crystallization (e.g., add anti-solvent) cool->induce ice_bath 5. Ice Bath Cooling induce->ice_bath isolate 6. Vacuum Filtration ice_bath->isolate wash 7. Wash with Cold Solvent isolate->wash dry 8. Dry Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: A generalized workflow for the purification of this compound.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, causing it to melt before dissolving.Add more of the primary solvent to lower the saturation temperature. Alternatively, choose a solvent with a lower boiling point.[7]
Low Crystal Yield Too much solvent was used; the compound is significantly soluble at low temperatures; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. Pre-heat the filtration apparatus for hot filtration.[7]
No Crystals Form The solution is not supersaturated; the compound may be too soluble in the chosen solvent.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If still unsuccessful, partially evaporate the solvent and re-cool, or try a different solvent system.
Crystals are Discolored Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Conclusion

This application note provides a robust and scientifically grounded protocol for the recrystallization of this compound. By understanding the principles of solvent selection and the rationale behind each step of the procedure, researchers can effectively purify this important synthetic intermediate. The emphasis on a preliminary solvent screening ensures that the protocol can be adapted and optimized for varying levels of impurities and scales of reaction.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (2015). Preparation method of 2-bromo-3-methoxypyridine.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (2015). 2-bromo-3-methoxypyridine preparation method.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

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Use of 4-Bromo-2-methoxynicotinaldehyde in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 4-Bromo-2-methoxynicotinaldehyde in Heterocyclic Chemistry

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design of complex molecular architectures is paramount. Heterocyclic compounds, particularly those based on the pyridine scaffold, form the backbone of countless pharmaceuticals and functional materials.[1] this compound has emerged as a highly valuable and versatile building block for the synthesis of such compounds. Its utility stems from a unique combination of strategically placed functional groups: a reactive aldehyde, a methoxy group that modulates electronic properties, and a bromine atom perfectly positioned for sophisticated cross-coupling reactions.

This guide provides an in-depth exploration of this compound's synthetic applications. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Molecular Architecture and Reactive Sites

The power of this compound lies in its distinct reactive centers, which allow for sequential and regioselective modifications. The aldehyde group serves as a handle for chain extension or cyclization, while the C4-bromine position is the primary site for carbon-carbon and carbon-nitrogen bond formation via transition metal catalysis.

Caption: Reactive sites of this compound.

Application Note 1: Synthesis of 4-Aryl Pyridine Scaffolds via Suzuki-Miyaura Coupling

The 4-aryl pyridine motif is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics.[2] The Suzuki-Miyaura reaction is a powerful and versatile method for forming the crucial C-C bond between the pyridine core and an aryl or heteroaryl partner.[3][4]

Causality and Mechanistic Insight

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organoboron reagent and an organic halide.[5][6] The reaction proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the nicotinaldehyde.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the palladium center.[3][4]

  • Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.[5]

The choice of base is critical; it activates the boronic acid to facilitate transmetalation.[3][6] Ligands stabilize the palladium catalyst and promote the individual steps of the cycle.

G Start Starting Materials: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) Setup Combine reagents in a flame-dried flask under inert atmosphere (N₂ or Ar). Start->Setup Solvent Add solvent system (e.g., 1,4-Dioxane/H₂O). Setup->Solvent Reaction Heat mixture to reflux (e.g., 90-100 °C) for 4-12h. Monitor by TLC or LC-MS. Solvent->Reaction Workup Cool, dilute with EtOAc, and perform aqueous wash. Reaction->Workup Purify Dry organic layer, concentrate, and purify via column chromatography. Workup->Purify Product Final Product: 6-Aryl-4-methoxynicotinaldehyde Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid.[2][7]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This step is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The aqueous phase is necessary for the base to function effectively and to help solubilize the boronate species.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 4-aryl-2-methoxynicotinaldehyde.

Data Summary: Suzuki-Miyaura Coupling Scope
Arylboronic Acid PartnerCatalyst SystemBaseSolventTypical Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85-95%
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O80-90%
3-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O82-92%
Pyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O70-85%
Thiophene-2-boronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O75-88%
(Yields are representative based on similar substrates in the literature and may vary based on specific conditions and scale.)[7][8]

Application Note 2: Synthesis of 4-Amino Pyridine Derivatives via Buchwald-Hartwig Amination

The arylamine moiety is another cornerstone of pharmaceutical sciences.[9] The Buchwald-Hartwig amination has revolutionized the synthesis of these compounds by providing a mild and general method for C-N bond formation.[10][11][12] This reaction is indispensable for accessing 4-amino-2-methoxynicotin-based structures, which are key intermediates in the synthesis of various bioactive molecules, including kinase inhibitors.[13][14][15]

Causality and Mechanistic Insight

Like the Suzuki coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[9][16] The catalytic cycle involves:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido intermediate.

  • Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is critical. These ligands accelerate the reductive elimination step, which is often rate-limiting, and prevent the formation of undesired side products.[10][11] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.

G Start Starting Materials: - this compound - Amine (Primary or Secondary) - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) Setup Charge an oven-dried Schlenk tube with reagents under inert atmosphere in a glovebox. Start->Setup Solvent Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Setup->Solvent Reaction Heat mixture to 80-110 °C for 12-24h. Monitor by TLC or LC-MS. Solvent->Reaction Workup Cool, quench carefully with water, and extract with an organic solvent. Reaction->Workup Purify Dry organic layer, concentrate, and purify via column chromatography. Workup->Purify Product Final Product: 4-Amino-2-methoxynicotinaldehyde Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

  • Preparation: In a glovebox, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube equipped with a stir bar.

  • Solvent Addition: Remove the tube from the glovebox, place it under an inert atmosphere, and add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction's progress. These reactions are often slower than Suzuki couplings and may require 12-24 hours for completion.

  • Work-up: Cool the reaction to room temperature. Carefully quench the mixture by adding it to a separatory funnel containing water and ethyl acetate. The use of a strong base necessitates a careful quench.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Data Summary: Buchwald-Hartwig Amination Scope
Amine PartnerCatalyst SystemBaseSolventTypical Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene80-90%
MorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane85-95%
BenzylaminePd₂(dba)₃ / BrettPhosLHMDSTHF75-85%
n-HexylaminePd₂(dba)₃ / XPhosNaOtBuToluene70-80%
(Yields are representative based on similar substrates in the literature and may vary based on specific conditions and scale.)[9][10]

Application Note 3: Advanced Applications & Tandem Reactions

The true synthetic power of this compound is realized when its multiple reactive sites are exploited in sequence to rapidly build molecular complexity. The aldehyde group, preserved through the cross-coupling reactions, is a gateway to further functionalization.

Tandem Synthesis: Suzuki Coupling Followed by Reductive Amination

This workflow demonstrates the efficient construction of a more complex molecule in a two-step, one-pot sequence. First, a C-C bond is formed, and then the aldehyde is converted to a secondary or tertiary amine.

G Start This compound + Arylboronic Acid Suzuki Step 1: Suzuki Coupling (Pd Catalyst, Base, Heat) Start->Suzuki Intermediate Intermediate: 4-Aryl-2-methoxynicotinaldehyde (in situ) Suzuki->Intermediate ReductiveAmination Step 2: Reductive Amination (Room Temperature) Intermediate->ReductiveAmination Cool to RT Reagents2 Add Primary/Secondary Amine + Reducing Agent (e.g., NaBH(OAc)₃) Reagents2->ReductiveAmination Product Final Product: 4-Aryl-2-methoxy-3-(aminomethyl)pyridine ReductiveAmination->Product

Caption: Workflow for tandem Suzuki coupling and reductive amination.

Protocol: Tandem Suzuki-Reductive Amination
  • Suzuki Coupling: Perform the Suzuki-Miyaura coupling as described in Application Note 1.

  • Cooling and Reagent Addition: Once the coupling is complete, cool the reaction mixture to room temperature. To the crude reaction mixture, add the desired primary or secondary amine (1.5 eq) followed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq). The choice of NaBH(OAc)₃ is strategic; it is mild enough to not reduce the aromatic ring or other functional groups and is effective for reductive aminations in the presence of the aldehyde.

  • Reductive Amination: Stir the reaction at room temperature for 4-18 hours until the intermediate imine/enamine is fully reduced.

  • Work-up and Purification: Perform an aqueous work-up as previously described, followed by silica gel chromatography to isolate the final, more complex product.

This tandem approach significantly improves efficiency by reducing the number of isolation and purification steps, a key consideration in both discovery and process chemistry.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of diverse heterocyclic compounds. Its well-defined reactive sites allow for selective and high-yielding transformations through modern synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The ability to use the aldehyde functionality in subsequent tandem reactions further enhances its value, enabling the rapid construction of complex molecular scaffolds relevant to drug discovery and materials science. The protocols and insights provided in this guide serve as a robust foundation for researchers looking to leverage this key building block in their synthetic endeavors.

References

  • Buchwald–Hartwig amination. (n.d.). Grokipedia.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). ResearchGate.
  • Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals. (n.d.). Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. (n.d.). Broad Institute.
  • Application Notes: 4-Bromo-2-methoxyphenol as a Key Intermediate in Bosutinib Synthesis. (n.d.). Benchchem.
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PMC.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (n.d.). Benchchem.
  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
  • Exploring Heterocyclic Compound Applications with 2-Bromo-4-methoxypyridine. (2025, December 27). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Chloro-4-methoxynicotinaldehyde with Organoboron Reagents. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2021, August 6). Journal of Liaocheng University (Natural Science Edition).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.

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Application Notes and Protocols: Strategic Derivatization of 4-Bromo-2-methoxynicotinaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection and modification of core chemical scaffolds are paramount to generating novel therapeutic candidates. The pyridine ring, a bioisostere of benzene, is a well-established "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and capacity to engage in crucial hydrogen bonding interactions, particularly with kinase hinge regions, make it a focal point for inhibitor design.[1]

4-Bromo-2-methoxynicotinaldehyde presents itself as a particularly intriguing starting point for the synthesis of compound libraries destined for biological screening. This molecule is endowed with a trifecta of functionalities ripe for chemical elaboration:

  • An aldehyde group: A versatile chemical handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensation reactions.

  • A bromine atom at the 4-position: This electron-withdrawing group can influence the reactivity of the pyridine ring and serves as a key site for cross-coupling reactions, allowing for the introduction of diverse substituents.

  • A methoxy group at the 2-position: An electron-donating group that modulates the electronic character of the pyridine ring and can influence binding interactions with biological targets.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key derivatization reactions, and outline a logical framework for subsequent high-throughput biological screening.

Chemical Reactivity and Strategic Considerations

The pyridine ring in this compound is electron-deficient, a characteristic further amplified by the electron-withdrawing nature of the bromine atom and the aldehyde group. This electronic profile influences the reactivity of the aldehyde, making it a suitable substrate for a range of nucleophilic addition reactions. The methoxy group, being electron-donating, can partially mitigate this effect and influence the regioselectivity of certain reactions.

Our derivatization strategy will focus on three robust and versatile chemical transformations that allow for the generation of a diverse library of compounds from this single precursor.

Derivatization Strategies and Protocols

Reductive Amination: Building Diverse Amine Scaffolds

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from aldehydes.[2] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. It is milder and more selective for imines over carbonyls compared to other reducing agents like sodium borohydride, minimizing side reactions such as the reduction of the starting aldehyde.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants.

  • Acid Catalyst (Optional): The addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate, particularly with less nucleophilic amines.

Experimental Protocol: Synthesis of N-Benzyl-1-(4-bromo-2-methoxypyridin-3-yl)methanamine

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
This compound216.031060806-59-8Starting aldehyde.
Benzylamine107.15100-46-9Primary amine.
Sodium triacetoxyborohydride (STAB)211.9456553-60-7Reducing agent.
Dichloromethane (DCM)84.9375-09-2Anhydrous, reaction solvent.
Acetic Acid (optional)60.0564-19-7Catalyst.

Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.08 g, 5.0 mmol).

  • Dissolution: Add 20 mL of anhydrous DCM and stir until the aldehyde is completely dissolved.

  • Amine Addition: To the stirred solution, add benzylamine (0.54 mL, 5.0 mmol, 1.0 eq.).

  • Catalyst Addition (Optional): Add one drop of glacial acetic acid.

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.27 g, 6.0 mmol, 1.2 eq.) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

G cluster_reagents Reactants cluster_process Process cluster_product Product A 4-Bromo-2-methoxy- nicotinaldehyde P1 Imine Formation (DCM, RT) A->P1 B Primary/Secondary Amine (R-NH₂) B->P1 C Sodium Triacetoxyborohydride (STAB) P2 In-situ Reduction C->P2 P1->P2 D Substituted Amine Derivative P2->D G cluster_reagents Reactants cluster_process Process cluster_product Product A Phosphonium Salt (Ph₃P⁺CH₂R X⁻) P1 Ylide Formation (THF, 0°C) A->P1 B Strong Base (e.g., n-BuLi) B->P1 C 4-Bromo-2-methoxy- nicotinaldehyde P2 Reaction with Aldehyde C->P2 P1->P2 D Alkene Derivative P2->D E Triphenylphosphine Oxide (Byproduct) P2->E G cluster_reagents Reactants cluster_process Process cluster_product Product A 4-Bromo-2-methoxy- nicotinaldehyde P1 Nucleophilic Addition & Dehydration (Ethanol, RT) A->P1 B Active Methylene Compound (e.g., Malononitrile) B->P1 C Weak Base Catalyst (e.g., Piperidine) C->P1 D α,β-Unsaturated Product P1->D G A Compound Library from This compound B Primary HTS (Single Concentration) A->B C Kinase Panel Screen B->C D Antimicrobial Screen (MIC) B->D E Hit Confirmation & Dose-Response (IC₅₀/MIC) C->E D->E F Secondary Assays (Selectivity, MBC/MFC) E->F G Cytotoxicity & Initial ADME F->G H Lead Candidate G->H

Sources

Application Notes and Protocols for the Formylation of 4-Bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a detailed guide for the regioselective formylation of 4-bromo-2-methoxypyridine, a critical transformation for the synthesis of functionalized pyridine scaffolds in medicinal chemistry and materials science. The primary focus of this document is a field-proven ortho-lithiation and formylation protocol, offering high selectivity and yield. Alternative methodologies and critical safety considerations are also discussed to ensure a comprehensive understanding and safe execution of this important chemical reaction.

Introduction: The Significance of Formylated Pyridines

Formylated pyridines are versatile intermediates in organic synthesis, serving as key building blocks for a wide array of more complex molecules. The aldehyde functionality allows for a diverse range of subsequent transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of various heterocyclic systems. In the context of drug development, the pyridine moiety is a common feature in many pharmacologically active compounds, and the ability to introduce a formyl group at a specific position is crucial for the exploration of structure-activity relationships (SAR). 4-Bromo-2-methoxypyridine, in particular, offers multiple sites for functionalization, making the regioselective introduction of a formyl group a valuable synthetic tool.

Strategic Approach: Directed Ortho-Metallation (DoM)

The most effective and selective method for the formylation of 4-bromo-2-methoxypyridine is through a Directed Ortho-Metallation (DoM) strategy. This approach leverages the coordinating ability of the methoxy group to direct a strong organolithium base to deprotonate the adjacent C-3 position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Causality of Experimental Choices:
  • Directing Group: The 2-methoxy group is a powerful directing group in ortho-lithiation. The lone pairs on the oxygen atom coordinate to the lithium cation of the organolithium base, pre-concentrating the base near the C-3 proton and facilitating its abstraction.

  • Organolithium Base: A strong, sterically hindered base is required to achieve efficient deprotonation without competing nucleophilic addition to the pyridine ring. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred over alkyllithiums like n-butyllithium (n-BuLi) for this purpose, as they are less prone to addition reactions with pyridines.[1][2][3] LTMP, being more sterically hindered, can offer higher regioselectivity.

  • Formylating Agent: N,N-Dimethylformamide (DMF) is a widely used and effective electrophile for introducing a formyl group. The lithium species attacks the carbonyl carbon of DMF, and subsequent hydrolysis of the resulting tetrahedral intermediate furnishes the desired aldehyde.

  • Low Temperature: The reaction is conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the organolithium reagent and unwanted nucleophilic attack on the pyridine ring or the bromo substituent.

Experimental Protocol: Formylation of 4-Bromo-2-methoxypyridine via Ortho-Lithiation

This protocol details the step-by-step procedure for the synthesis of 4-bromo-2-methoxy-3-pyridinecarboxaldehyde.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-methoxypyridine≥97%Commercially Available---
2,2,6,6-Tetramethylpiperidine (TMP)≥99%Commercially AvailableDistill from CaH₂ before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailableTitrate before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableDistill from sodium/benzophenone.
Diethyl ether (Et₂O)AnhydrousCommercially Available---
Saturated aq. NH₄Cl---Prepared in-house---
Saturated aq. NaCl (Brine)---Prepared in-house---
Anhydrous MgSO₄ or Na₂SO₄---Commercially Available---
Argon or Nitrogen GasHigh purity---For inert atmosphere.
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Septa

  • Syringes and needles

  • Cannula

  • Dry ice/acetone or cryocooler bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Step-by-Step Methodology

Safety First: Organolithium reagents such as n-BuLi are pyrophoric and react violently with water.[3][4][5][6] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.[4][5]

  • Preparation of Lithium Tetramethylpiperidide (LTMP):

    • To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -20 °C in a suitable cooling bath.

    • Add 2,2,6,6-tetramethylpiperidine (1.1 equivalents) to the cooled THF.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe while maintaining the temperature at -20 °C.

    • Stir the resulting solution at -20 °C for 30 minutes to ensure complete formation of LTMP.

  • Lithiation of 4-Bromo-2-methoxypyridine:

    • In a separate oven-dried flask under an inert atmosphere, dissolve 4-bromo-2-methoxypyridine (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the freshly prepared LTMP solution to the solution of 4-bromo-2-methoxypyridine via cannula while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation:

    • Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for an additional 2 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether (Et₂O).

    • Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Expected Outcome

The expected product is 4-bromo-2-methoxy-3-pyridinecarboxaldehyde . The yield of the reaction is typically in the range of 70-85%.

Alternative Strategy: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is another common method for the formylation of aromatic and heteroaromatic compounds.[7][8] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and DMF.

Mechanistic Consideration and Limitations

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[8] The pyridine ring is generally electron-deficient, making it less reactive towards electrophilic attack compared to electron-rich aromatics. The presence of the electron-withdrawing bromine atom at the 4-position further deactivates the ring. While the 2-methoxy group is activating, the overall electronic nature of the substrate may render the Vilsmeier-Haack reaction inefficient for 4-bromo-2-methoxypyridine, potentially requiring harsh reaction conditions and resulting in low yields. For these reasons, the Directed Ortho-Metallation approach is the recommended and more reliable method.

Product Characterization

The final product, 4-bromo-2-methoxy-3-pyridinecarboxaldehyde, should be characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR A singlet for the aldehyde proton (~10 ppm), a singlet for the methoxy protons (~4 ppm), and two doublets in the aromatic region for the pyridine ring protons.
¹³C NMR A signal for the aldehyde carbonyl carbon (~190 ppm), signals for the pyridine ring carbons, and a signal for the methoxy carbon (~55 ppm).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₇H₆BrNO₂). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.
Infrared (IR) Spectroscopy A strong absorption band for the aldehyde carbonyl stretch (~1700 cm⁻¹).

Visualizing the Process

Reaction Mechanism: Directed Ortho-Metallation

G cluster_0 LTMP Formation cluster_1 Lithiation & Formylation TMP 2,2,6,6-Tetramethylpiperidine LTMP LTMP TMP->LTMP + n-BuLi THF, -20°C nBuLi n-BuLi Substrate 4-Bromo-2-methoxypyridine Intermediate Lithated Intermediate Substrate->Intermediate + LTMP THF, -78°C Aldehyde 4-Bromo-2-methoxy-3-pyridinecarboxaldehyde Intermediate->Aldehyde + DMF -78°C, then H₂O workup DMF DMF

Caption: Directed ortho-metallation workflow.

Experimental Workflow

G Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup LTMP_Prep Prepare LTMP solution in THF at -20°C Setup->LTMP_Prep Substrate_Prep Dissolve 4-bromo-2-methoxypyridine in THF and cool to -78°C Setup->Substrate_Prep Lithiation Add LTMP solution to substrate at -78°C, stir for 1h LTMP_Prep->Lithiation Substrate_Prep->Lithiation Formylation Add DMF at -78°C, stir for 2h Lithiation->Formylation Quench Quench with aq. NH₄Cl Formylation->Quench Workup Aqueous workup with Et₂O Quench->Workup Purification Dry, concentrate, and purify by column chromatography Workup->Purification Product Obtain pure product Purification->Product

Caption: Step-by-step experimental workflow.

Conclusion

The directed ortho-metallation of 4-bromo-2-methoxypyridine followed by quenching with DMF is a robust and highly regioselective method for the synthesis of 4-bromo-2-methoxy-3-pyridinecarboxaldehyde. This protocol provides a reliable pathway for accessing this valuable synthetic intermediate. Adherence to strict anhydrous and inert atmosphere techniques, along with rigorous safety precautions, is paramount for the successful and safe execution of this reaction.

References

  • Fort, Y., & Gros, P. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 68(6), 2243–2247.
  • UC Center for Laboratory Safety. (2012).
  • Gros, P., Fort, Y., & Caubère, P. (1997). Directed ortho-Metalation of 2-Chloropyridine with Lithium Dialkylamides. The Journal of Organic Chemistry, 62(13), 4326–4327.
  • UCR EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).
  • American Chemical Society. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.
  • Organic-Chemistry.org. (n.d.). Formylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Patil, S. B., & Devan, V. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry, 87, 15539-15546.
  • Beilstein Journals. (n.d.).
  • Tan, Y. (2019). Syntheses, Characterization, Crystal Structures and Antimicrobial Activity of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and Its Cobalt(III) and Manganese(II) Complexes. Acta Chimica Slovenica.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Arkivoc. (2021).
  • ResearchGate. (2025).
  • Myers, A. G. (n.d.).
  • Arkivoc. (2021).
  • The Royal Society of Chemistry. (n.d.). Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent.
  • University of California, Irvine. (n.d.). Directed (ortho)
  • Semantic Scholar. (2019). Syntheses, Characterization, Crystal Structures and Antimicrobial Activity of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and Its Cobalt(III) and Manganese(II) Complexes.
  • ChemicalBook. (n.d.). 4-Pyridinecarboxaldehyde, 3-bromo-2-methoxy- CAS#: 1227605-71-1.
  • Parchem. (n.d.). 4-Pyridinecarboxaldehyde, 2-bromo-3-methoxy- (Cas 191418-78-7).
  • Anichem. (n.d.). 4-Bromo-2-methoxy-pyridine-3-carbaldehyde In Stock.
  • CymitQuimica. (n.d.). 4-Pyridinecarboxaldehyde, 2-bromo-3-methoxy-.

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A Detailed Protocol for the Laboratory-Scale Synthesis of 4-Bromo-2-methoxynicotinaldehyde via Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Bromo-2-methoxynicotinaldehyde

Abstract

This compound is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of complex heterocyclic molecules, particularly in the field of medicinal chemistry and drug discovery. Its trifunctional nature—featuring an aldehyde for nucleophilic additions, a bromine atom for cross-coupling reactions, and a methoxy group influencing electronic properties—makes it a versatile synthon. This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound, commencing from 4-bromo-2-methoxypyridine. The described methodology is centered around a directed ortho-metalation (DoM) followed by formylation, a robust strategy for the regioselective functionalization of pyridine rings. This guide explains the causality behind experimental choices, outlines rigorous characterization techniques, and includes troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Synthesis Strategy

The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals. The ability to precisely install functional groups onto this heterocycle is paramount for the development of new chemical entities. This compound (CAS No: 1060806-59-8[1][2][3][4]) is an important intermediate whose synthesis requires careful control of regioselectivity.

Several strategies can be envisioned for the introduction of a formyl group onto a substituted pyridine ring, including the Vilsmeier-Haack reaction and the oxidation of a corresponding methyl or alcohol group.[5][6] However, for the specific regiochemistry required here, a directed ortho-metalation (DoM) approach offers superior control.[7][8] In this strategy, a directing group on the aromatic ring complexes with a strong base, guiding deprotonation to an adjacent position.

Our chosen synthetic route employs 4-bromo-2-methoxypyridine as the starting material. The methoxy group at the C2 position serves as an effective directing group for lithiation at the C3 position. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures ensures efficient and regioselective deprotonation. The resulting pyridyllithium intermediate is then trapped with an electrophilic formylating agent, N,N-Dimethylformamide (DMF), to yield the target aldehyde after aqueous workup.[9][10][11]

Reaction Scheme:

The overall transformation is depicted below:

Caption: Synthesis of this compound via DoM.

Detailed Experimental Protocol

This protocol is designed for a ~5-10 mmol scale. All operations should be performed in a well-ventilated fume hood. Anhydrous and inert atmosphere techniques are critical for the success of this reaction.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/Material CAS No. M.W. ( g/mol ) Amount (for 10 mmol) Properties/Purity
4-Bromo-2-methoxypyridine 100366-73-0 188.02 1.88 g (10.0 mmol) >97%, Anhydrous
Diisopropylamine 108-18-9 101.19 1.67 mL (12.0 mmol) >99.5%, Redistilled
n-Butyllithium (n-BuLi) 109-72-8 64.06 4.8 mL (12.0 mmol) 2.5 M in hexanes
N,N-Dimethylformamide (DMF) 68-12-2 73.09 1.16 mL (15.0 mmol) Anhydrous, >99.8%
Tetrahydrofuran (THF) 109-99-9 72.11 ~100 mL Anhydrous, >99.9%
Saturated NH₄Cl solution 12125-02-9 - ~50 mL Aqueous
Ethyl Acetate (EtOAc) 141-78-6 88.11 ~150 mL ACS Grade
Brine (Saturated NaCl) 7647-14-5 - ~50 mL Aqueous
Anhydrous Sodium Sulfate (Na₂SO₄) 7757-82-6 142.04 As needed Granular

| Silica Gel | 7631-86-9 | - | As needed | 230-400 mesh |

Equipment:

  • Three-necked round-bottom flask (250 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Septa, glass stoppers

  • Nitrogen or Argon gas inlet with bubbler

  • Schlenk line or manifold for inert atmosphere

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure

G A Setup: Assemble oven-dried glassware under N₂/Ar. Maintain positive inert gas pressure. B LDA Preparation: Add anhydrous THF and diisopropylamine to the reaction flask. Cool to -10 °C. A->B C Add n-BuLi dropwise to form LDA in situ. Stir for 20 min at -10 °C. B->C D Lithiation: Cool LDA solution to -78 °C. Add solution of 4-bromo-2-methoxypyridine in THF dropwise. C->D E Stir the reaction mixture at -78 °C for 1 hour. D->E F Formylation: Add anhydrous DMF dropwise at -78 °C. Solution may change color. E->F G Slowly warm the reaction to room temperature over 2-3 hours. F->G H Workup: Quench reaction with sat. aq. NH₄Cl. Transfer to separatory funnel. G->H I Extraction: Extract with Ethyl Acetate (3x). Combine organic layers. H->I J Wash combined organic layers with water, then brine. Dry over anhydrous Na₂SO₄. I->J K Purification: Filter off drying agent and concentrate crude product via rotary evaporation. J->K L Purify the residue by flash column chromatography (Hexanes/EtOAc gradient). K->L M Characterization: Analyze pure fractions by NMR, MS. Evaporate solvent to yield final product. L->M

Caption: Experimental workflow for the synthesis of the target compound.

  • Inert Atmosphere Setup: Assemble a 250 mL three-necked flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum or oven-dry it overnight at 120 °C and assemble while hot, allowing it to cool under a stream of inert gas.

  • LDA Preparation (in situ): To the reaction flask, add 50 mL of anhydrous THF, followed by diisopropylamine (1.67 mL, 12.0 mmol). Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add n-BuLi (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise via syringe while maintaining the temperature below 0 °C. A cloudy white precipitate of LDA may form. Stir the solution at this temperature for 20 minutes.

  • Lithiation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. In a separate dry flask, dissolve 4-bromo-2-methoxypyridine (1.88 g, 10.0 mmol) in 20 mL of anhydrous THF. Transfer this solution to the LDA-containing flask dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution typically turns a dark red or brown color, indicating the formation of the pyridyllithium species.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Formylation (Electrophilic Quench): While maintaining the temperature at -78 °C, slowly add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise. The dark color of the organolithium should fade upon addition.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for another 30 minutes, then remove the cooling bath and allow it to warm slowly to room temperature over approximately 2-3 hours.

  • Aqueous Workup: Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the entire mixture to a 500 mL separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, which may be a yellow to brown oil or solid.

  • Purify the crude material by flash column chromatography on silica gel. A typical eluent system is a gradient of 5% to 30% ethyl acetate in hexanes. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Characterization and Data

The purified product should be characterized to confirm its identity and purity. The expected data are summarized below.

Table 2: Product Specifications and Expected Analytical Data

Property Value
Chemical Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [2]
Appearance Off-white to pale yellow solid
Expected Yield 60-75%
¹H NMR (400 MHz, CDCl₃) δ (ppm) ≈ 10.2 (s, 1H, -CHO), 8.4 (d, 1H, H-6), 7.6 (d, 1H, H-5), 4.0 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ≈ 190.0 (C=O), 165.0 (C-2), 152.0 (C-6), 140.0 (C-4), 125.0 (C-5), 118.0 (C-3), 55.0 (-OCH₃)
Mass Spec (ESI+) m/z ≈ 216/218 [M+H]⁺ (Isotopic pattern for Br)

| IR (KBr, cm⁻¹) | ≈ 2850 (aldehyde C-H), 1700 (aldehyde C=O), 1580, 1450 (aromatic C=C) |

Note: NMR chemical shifts are estimations based on structurally similar compounds and may vary slightly.[12][13]

Safety and Troubleshooting

4.1. Safety Precautions

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere. Wear flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Diisopropylamine & THF: Flammable liquids and irritants. Handle in a fume hood.

  • DMF: A potential teratogen and skin irritant. Avoid inhalation and skin contact.

  • Cryogenic Baths: Handle dry ice and acetone with cryogenic gloves to prevent thermal burns.

4.2. Troubleshooting Guide

Table 3: Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield - Wet glassware, solvents, or reagents.- Inactive n-BuLi.- Temperature for lithiation was too high. - Ensure all glassware is rigorously dried and solvents are anhydrous.- Titrate n-BuLi before use to confirm molarity.- Maintain strict temperature control at -78 °C during lithiation.
Formation of Multiple Side Products - Incorrect regioselectivity of lithiation.- Reaction warmed prematurely.- Impure starting material. - Ensure the methoxy group is the primary directing influence; confirm starting material structure.- Allow for slow warming to room temperature after DMF addition.- Purify starting material if necessary.

| Product is an Oil, Not a Solid | - Presence of residual solvent.- Product is impure, leading to melting point depression. | - Dry the product under high vacuum for an extended period.- Re-purify by column chromatography or attempt trituration with a non-polar solvent like hexanes or pentane to induce crystallization.[14][15] |

Conclusion

The directed ortho-metalation protocol detailed in this application note provides a reliable and regioselective method for the laboratory-scale synthesis of this compound. By adhering to strict anhydrous and inert atmosphere conditions, researchers can consistently obtain the desired product in good yield. The causality-driven explanations and troubleshooting guide serve to empower scientists in navigating the synthesis, making this versatile building block more accessible for applications in pharmaceutical and materials science research.

References

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  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and their versatile. Available from: [Link]

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  • PMC - PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]

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Application Notes & Protocols: Scale-Up Synthesis of 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

4-Bromo-2-methoxynicotinaldehyde is a highly functionalized pyridine derivative that serves as a crucial building block in medicinal chemistry and drug development. Its strategic importance lies in its utility as a precursor for complex heterocyclic systems, particularly in the synthesis of kinase inhibitors and other targeted therapeutic agents. While laboratory-scale synthesis is well-documented, transitioning to a pilot or industrial scale introduces significant challenges related to safety, thermal management, reagent handling, and process robustness.

This guide provides a comprehensive framework for the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and engineering considerations essential for a safe, efficient, and reproducible large-scale campaign. We will focus on a Directed ortho-Metalation (DoM) strategy, selected for its high regioselectivity and adaptability, while addressing the specific hazards and mitigation strategies required for its successful implementation.

Analysis of Synthetic Pathways for Scale-Up

Several synthetic routes can be envisioned for the synthesis of this compound. The selection of an optimal route for scale-up hinges on factors such as starting material availability, reaction safety, atom economy, and purification efficiency.

  • Vilsmeier-Haack Formylation: This classic method involves reacting the precursor, 4-bromo-2-methoxypyridine, with a Vilsmeier reagent (e.g., POCl₃/DMF).[1][2] While effective for many electron-rich heterocycles, its application to pyridine systems can be sluggish and may require harsh conditions, potentially leading to side reactions and purification challenges on a larger scale.[3][4]

  • Halogen-Metal Exchange followed by Formylation: An alternative approach involves a halogen-metal exchange, for instance, from a di-halogenated pyridine. This often requires cryogenic temperatures and careful control of stoichiometry to achieve selective exchange, posing significant engineering challenges for scale-up.

  • Directed ortho-Metalation (DoM): This strategy stands out as the most promising for this target molecule. The methoxy group at the C-2 position of the pyridine ring is a powerful Directed Metalation Group (DMG).[5] It effectively coordinates with organolithium bases, directing deprotonation exclusively to the adjacent C-3 position. Subsequent quenching with a formylating agent like N,N-Dimethylformamide (DMF) installs the aldehyde group with high regiochemical fidelity.[6][7] This method avoids the regioselectivity ambiguities of other electrophilic substitutions and offers a direct, powerful route to the desired product.

Based on this analysis, the DoM pathway is selected as the focus of this scale-up guide due to its superior control and efficiency.

Recommended Scale-Up Synthesis via Directed ortho-Metalation

The recommended two-stage process involves the preparation of the key precursor, 4-bromo-2-methoxypyridine, followed by its regioselective formylation via Directed ortho-Metalation.

Stage 1: Synthesis of 4-Bromo-2-methoxypyridine

The starting material can be prepared from commercially available 2-chloro-4-bromopyridine via nucleophilic aromatic substitution with sodium methoxide. This is a robust and scalable reaction.

Stage 2: Formylation via Directed ortho-Metalation

This stage is the core of the synthesis, requiring stringent control over reaction parameters. The use of a hindered base like Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LTMP) is critical. These bases are strong enough to deprotonate the C-3 position but are sterically hindered, which minimizes the risk of nucleophilic addition to the pyridine ring, a common side reaction with smaller bases like n-butyllithium.[8]

Reaction Pathway Visualization

Reaction_Pathway cluster_0 Stage 2: Directed ortho-Metalation start 4-Bromo-2-methoxypyridine intermediate Lithium Intermediate start->intermediate 1. LDA or LTMP THF, -78 °C product This compound intermediate->product 2. DMF 3. Aqueous Work-up

Caption: Overall reaction pathway for the synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale and can be adapted for larger quantities with appropriate engineering controls.

Reagents and Materials
ReagentM.W.AmountMolesEquiv.Purity
4-Bromo-2-methoxypyridine188.02100.0 g0.5321.0>98%
Diisopropylamine101.1960.0 g (83 mL)0.5931.1>99%
n-Butyllithium64.06237 mL (2.5 M in hexanes)0.5931.1
N,N-Dimethylformamide (DMF)73.0958.3 g (61.7 mL)0.7981.5Anhydrous
Tetrahydrofuran (THF)72.111.5 L--Anhydrous
Saturated NH₄Cl (aq)-500 mL--
Ethyl Acetate88.112.0 L--ACS Grade
Brine-500 mL--
Anhydrous MgSO₄120.3750 g--
Equipment
  • 5 L, 4-necked, jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

  • Circulating chiller/heater capable of reaching -80 °C.

  • Cannula for pyrophoric liquid transfer.

  • Large separatory funnel (5 L).

  • Rotary evaporator.

Experimental Procedure

Step 1: Reactor Setup and LDA Preparation

  • Assemble the reactor system and ensure it is clean, dry, and has been purged with inert gas (argon or nitrogen).

  • Charge the reactor with anhydrous THF (1.0 L) and diisopropylamine (83 mL).

  • Cool the reactor contents to -20 °C using the circulating chiller.

  • Slowly add n-butyllithium (237 mL, 2.5 M in hexanes) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -10 °C.

  • Stir the resulting solution (now containing freshly prepared LDA) at -20 °C for 30 minutes.

Step 2: Lithiation

  • Cool the LDA solution to -78 °C. A dry ice/acetone bath may be used for external cooling if the chiller struggles to maintain this temperature.

  • In a separate dry flask, dissolve 4-bromo-2-methoxypyridine (100.0 g) in anhydrous THF (500 mL).

  • Add the solution of 4-bromo-2-methoxypyridine to the LDA solution dropwise over 60-90 minutes, maintaining the internal temperature at or below -75 °C. The solution may turn dark red or brown.

  • Stir the reaction mixture at -78 °C for an additional 60 minutes after the addition is complete to ensure full deprotonation.

Step 3: Formylation (Quench)

  • Slowly add anhydrous DMF (61.7 mL) to the reaction mixture via the dropping funnel over 30 minutes. A noticeable exotherm will occur, but the temperature must be maintained below -65 °C.

  • After the addition of DMF, allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to -20 °C over 1 hour.

Step 4: Work-up and Isolation

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (500 mL) while maintaining the temperature below 0 °C.

  • Allow the mixture to warm to room temperature (approx. 20-25 °C).

  • Transfer the biphasic mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine all organic layers and wash with water (500 mL) followed by brine (500 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The crude product, typically an oil or waxy solid, can be purified by crystallization. A solvent system like heptane/ethyl acetate or isopropanol/water is a good starting point for optimization.

  • Alternatively, for very high purity, flash column chromatography on silica gel can be employed, though this is less desirable for very large scales.[9]

  • Dry the purified product under vacuum to a constant weight. Expected yield: 80-90%.

Scale-Up Process and Safety Considerations

Scaling this synthesis requires meticulous attention to safety and process engineering.

  • Handling Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air.[10][11] All transfers must be conducted under an inert atmosphere using cannulas or a closed system. Personnel must be trained and equipped with appropriate PPE, including fire-retardant lab coats, safety glasses, and face shields.

  • Cryogenic Temperatures: Maintaining temperatures at -78 °C in large reactors is energy-intensive. The reactor must have an efficient cooling jacket and a reliable chiller. Proper insulation is key. The viscosity of the reaction mixture may increase at low temperatures, requiring a powerful mechanical stirrer to ensure adequate mixing.

  • Thermal Management: Both the formation of LDA and the DMF quench are exothermic. Slow, controlled addition of reagents is paramount. The jacketed reactor's heat transfer capability must be sufficient to dissipate the heat generated to prevent a thermal runaway.

  • Quenching: The quench with aqueous ammonium chloride is also highly exothermic and will generate a significant volume of gas (butane from unreacted BuLi). The quench must be performed slowly at low temperatures with adequate reactor headspace and venting to avoid over-pressurization.

  • Waste Disposal: The reaction generates hazardous waste streams, including quenched organolithium residues and organic solvents. All waste must be handled and disposed of in accordance with local, regional, and national regulations.[10]

Process Workflow Visualization

Workflow A Reactor Prep (Dry & Inert) B Charge THF & Amine A->B C Cool to -20 °C B->C D LDA Formation (Add n-BuLi) C->D  Control T < -10 °C E Cool to -78 °C D->E F Add Substrate Solution (Lithiation) E->F  Control T < -75 °C G Add DMF (Formylation/Quench) F->G  Control T < -65 °C H Aqueous Work-up G->H I Extraction & Washing H->I J Drying & Concentration I->J K Purification (Crystallization) J->K L Final Product Drying K->L

Caption: Step-by-step experimental workflow for the scale-up synthesis.

Conclusion

The Directed ortho-Metalation strategy offers a highly efficient and regioselective pathway for the scale-up synthesis of this compound. Success at a larger scale is contingent upon a thorough understanding of the reaction's potential hazards and the implementation of robust engineering and safety controls. Careful management of pyrophoric reagents, cryogenic temperatures, and exothermic events is essential. The detailed protocol and considerations provided in this guide serve as a foundational template for researchers and process chemists to safely and effectively produce this valuable chemical intermediate.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-methoxynicotinaldehyde. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to help you navigate the complexities of this synthesis, improve your yields, and troubleshoot common issues. This guide is structured to address specific problems you may encounter, explaining the chemical principles behind each recommendation.

Synthetic Overview & Key Challenges

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The aldehyde functionality is sensitive, being prone to over-reduction or oxidation, which presents a significant challenge.[1] Furthermore, the pyridine ring's electronics influence the regioselectivity of the bromination step, making the formation of undesired isomers a common problem.

Below is a typical synthetic workflow, which forms the basis for our troubleshooting guide.

G cluster_0 Phase 1: Core Scaffold Preparation cluster_1 Phase 2: Bromination cluster_2 Phase 3: Reduction to Aldehyde A 2-Hydroxynicotinic Acid B 2-Methoxynicotinic Acid A->B   Methylation (e.g., DMS, MeI) C 4-Bromo-2-methoxynicotinic Acid B->C   Electrophilic Bromination (e.g., NBS/H2SO4) D Amide/Ester Intermediate C->D   Activation (e.g., SOCl2, then Morpholine) E This compound D->E   Controlled Reduction (e.g., LiAlH(OtBu)3, DIBAL-H)

Caption: A common synthetic route to this compound.

Troubleshooting Guide (Q&A)

This section directly addresses specific experimental failures.

Question 1: My bromination of 2-methoxynicotinic acid is giving a low yield of the desired 4-bromo isomer and multiple spots on my TLC. What is happening?

Answer: This is a classic regioselectivity and over-reaction issue. The methoxy group (-OCH₃) is an activating, ortho-para director, while the carboxylic acid (-COOH) is a deactivating, meta-director. The pyridine nitrogen also strongly deactivates the C2 and C6 positions. The desired C4 position is para to the -OCH₃ group, but other positions can also be brominated.

  • Causality: The formation of multiple products suggests either the reaction conditions are too harsh, leading to di-bromination, or the selectivity for the C4 position is poor. The primary side-products are often the 6-bromo isomer and di-brominated species.[2]

  • Troubleshooting Steps:

    • Choice of Brominating Agent: If you are using liquid bromine (Br₂), switch to N-Bromosuccinimide (NBS). NBS provides a lower, steady concentration of electrophilic bromine, which enhances selectivity and reduces the formation of polybrominated byproducts.

    • Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This minimizes the energy available for the formation of less-favored isomers.

    • Solvent and Catalyst: The reaction is often conducted in a strong acid like sulfuric acid to protonate the ring and direct the bromination. Ensure your starting material is fully dissolved before adding the brominating agent.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction's progress.[3] Stop the reaction as soon as the starting material is consumed to prevent the formation of over-brominated impurities.

Question 2: During the reduction of my 4-bromo-2-methoxynicotinic acid derivative, I'm getting a significant amount of the corresponding alcohol instead of the aldehyde. How can I prevent this over-reduction?

Answer: Over-reduction is the most common challenge when preparing aldehydes from carboxylic acid derivatives.[3] Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are too powerful and will typically reduce the acid or ester directly to the alcohol.

  • Causality: The aldehyde intermediate is more reactive towards the reducing agent than the starting material (ester or amide). To stop at the aldehyde stage, you must use a sterically hindered and less reactive hydride source.

  • Troubleshooting Steps:

    • Select the Right Reducing Agent: Do not use LiAlH₄. Instead, use a reagent designed for partial reduction.

      • From an Ester: Use Diisobutylaluminium hydride (DIBAL-H) at a low temperature (-78 °C). At this temperature, a stable tetrahedral intermediate is formed, which does not collapse until aqueous workup, yielding the aldehyde.

      • From an Amide (e.g., Weinreb Amide or Morpholinamide): Activating the carboxylic acid to a morpholinamide is a robust method.[1] Subsequent reduction with a controlled amount of LiAlH₄ or a milder derivative at low temperatures can effectively yield the aldehyde.[1]

    • Strict Temperature Control: This is critical. The reaction must be maintained at very low temperatures (typically -78 °C to -60 °C) throughout the addition of the reducing agent to prevent over-reduction.[3]

    • Stoichiometry: Use a precise amount of the reducing agent. A slight excess (e.g., 1.1-1.2 equivalents) is common, but a large excess will inevitably lead to alcohol formation.

    • Quenching: Quench the reaction at low temperature before allowing it to warm up.

G Start Is over-reduction to alcohol the primary issue? Q1 Are you using LiAlH4? Start->Q1 A1_Yes Switch to a sterically hindered hydride (e.g., DIBAL-H for esters). Q1->A1_Yes Yes A1_No Check Temperature Control Q1->A1_No No Q2 Is the reaction run at -78°C? A1_No->Q2 A2_Yes Check Stoichiometry of Reducing Agent Q2->A2_Yes Yes A2_No Maintain strict low temperature control throughout the reaction. Q2->A2_No No Q3 Are you using >1.5 eq. of reducing agent? A2_Yes->Q3 A3_Yes Reduce stoichiometry to 1.1-1.2 equivalents. Q3->A3_Yes Yes A3_No Investigate purity of starting material or reagent quality. Q3->A3_No No

Caption: Troubleshooting decision tree for over-reduction.

Question 3: My final product is an impure oil that won't crystallize. How can I effectively purify this compound?

Answer: The inability to crystallize is often due to the presence of residual solvents or impurities that depress the melting point.[4] Aldehydes can also be sensitive to air oxidation, which can generate carboxylic acid impurities.

  • Causality: Impurities from previous steps (e.g., unreacted starting material, over-reduced alcohol) or the purification process itself are preventing the formation of a stable crystal lattice.

  • Troubleshooting Steps:

    • High Vacuum Drying: First, ensure all solvents are removed by drying the oil under a high vacuum for several hours.

    • Column Chromatography: This is the most effective method for removing impurities with different polarities.[4]

      • Stationary Phase: Use standard silica gel.

      • Mobile Phase: A gradient solvent system of hexanes and ethyl acetate is a good starting point. Begin with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration. The aldehyde is moderately polar and should elute effectively.

    • Recrystallization: Once the product is purified by chromatography, recrystallization can be attempted.

      • Find a suitable solvent system where the product is soluble when hot but sparingly soluble when cold. Isopropyl alcohol or a heptane/ethyl acetate mixture could be effective.[5]

    • Trituration: If a full recrystallization fails, try triturating the oil with a non-polar solvent like cold hexanes or pentane. This can sometimes wash away minor impurities and induce crystallization.[4]

    • Storage: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) at low temperatures to prevent oxidation to the corresponding carboxylic acid.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A1: A common and cost-effective starting material is 2-Hydroxynicotinic acid. This allows for the introduction of the methoxy group in the first step, followed by the more challenging bromination and reduction steps.

Q2: How can I avoid the Cannizzaro reaction? A2: The Cannizzaro reaction, a disproportionation of two aldehyde molecules to an alcohol and a carboxylic acid, can occur under strongly basic conditions. This is sometimes a problem during workup or if using strong bases like sodium methoxide in related syntheses.[5] To avoid this, perform your workup under neutral or slightly acidic conditions. If a base is required, use a mild one like potassium carbonate or sodium bicarbonate.[5]

Q3: What are the key analytical techniques to monitor this synthesis? A3:

  • Thin Layer Chromatography (TLC): Essential for rapid, real-time monitoring of reaction progress, allowing you to visualize the consumption of starting material and the appearance of the product.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of the isolated product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of intermediates and the final product. ¹H NMR will clearly show the characteristic aldehyde proton signal (around 9-10 ppm) and the pattern of the aromatic protons.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates.

Detailed Protocols

Protocol 1: Bromination of 2-Methoxynicotinic Acid

This protocol is adapted from standard bromination procedures for activated heterocyclic systems.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cautiously add 2-methoxynicotinic acid (1.0 eq.) to concentrated sulfuric acid at 0 °C. Stir until all solid has dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate should form. Adjust the pH to ~4-5 with a saturated solution of sodium hydroxide.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under a high vacuum to yield crude 4-Bromo-2-methoxynicotinic acid.

Protocol 2: Reduction of Activated Carboxylic Acid to Aldehyde

This protocol describes a general procedure for the controlled reduction of a morpholinamide intermediate.

  • Amide Formation: Convert the 4-Bromo-2-methoxynicotinic acid to its corresponding morpholinamide by first activating it with thionyl chloride or oxalyl chloride, followed by reaction with morpholine. Purify the resulting amide.

  • Reaction Setup: Dissolve the purified morpholinamide (1.0 eq.) in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-neck flask under argon. Cool the solution to 0 °C.[1]

  • Reduction: Add Lithium Aluminum Hydride (1.0 - 1.5 eq. depending on substrate) as a solution in THF dropwise, maintaining the temperature at 0 °C.[1]

  • Reaction: Stir the reaction for 1-2 hours at 0 °C. Monitor completion by TLC.

  • Workup: Quench the reaction by the slow, dropwise addition of water or 1M HCl while keeping the temperature below 10 °C. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1] The crude product can then be purified as described in the troubleshooting guide.

Data Summary Table

The choice of reagents and conditions is critical for success. The table below summarizes key parameters for the reduction step, a common point of failure.

ParameterMethod A (DIBAL-H)Method B (LiAlH₄ / Amide)Key Consideration
Starting Material Methyl 4-bromo-2-methoxynicotinate4-Bromo-2-methoxynicotinoyl morpholinamideEster vs. Amide activation
Reducing Agent DIBAL-HLiAlH₄DIBAL-H is more sterically hindered
Equivalents 1.2 eq.1.5 eq.Precise stoichiometry is crucial
Solvent Toluene or DCMTHFMust be anhydrous
Temperature -78 °C0 °CCritical for preventing over-reduction [3]
Typical Yield 60-75%50-70%Highly dependent on execution
Reference Principle [3][1]General principles of aldehyde synthesis

References

  • Process for the preparation of nicotinaldehydes. (2009). Google Patents.
  • For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. (2014). Google Patents.
  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (2013). Google Patents.
  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (2014). Google Patents.
  • Synthesis of 4-bromo-2,5-dimethoxy-PPA. (n.d.). The Hive. Retrieved from [Link]

  • Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005). The Vespiary. Retrieved from [Link]

  • Process for the preparation of aqueous nicotinaldehyde. (1994). Google Patents.
  • 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. (n.d.). Retrieved from [Link]

  • Synthesis of A. 4-Bromo-2-methoxyaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Pyridine-3-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for the preparation of aqueous nicotinaldehyde. (1996). Google Patents.
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). MDPI. Retrieved from [Link]

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Technical Support Center: Purification of 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-methoxynicotinaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. We will address frequently encountered issues, provide detailed troubleshooting protocols, and explain the scientific principles behind our recommendations to ensure you can achieve the desired purity for your downstream applications.

Purification Overview & Key Challenges

This compound is a substituted pyridine derivative. The purification of such molecules can be complicated by several factors inherent to their structure: the basicity of the pyridine nitrogen, the reactivity of the aldehyde group, and the potential for closely related impurities from the synthesis to co-elute or co-crystallize. The aldehyde functionality is particularly susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid impurity. Furthermore, incomplete bromination or side reactions during synthesis can introduce isomeric or related impurities that are difficult to separate due to similar polarities.

This guide provides structured solutions to these challenges through a series of frequently asked questions and troubleshooting workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Q1: My final product has low purity after column chromatography, with impurities co-eluting with the main spot on TLC. What's happening?

Answer: Co-elution is a frequent challenge when impurities have polarities very similar to the target compound. This is common with isomeric impurities or over/under-brominated starting materials.

Causality: The separation on silica gel is based on the differential adsorption of compounds based on their polarity.[1] If the polarity of an impurity is nearly identical to your product, it will travel through the column at a similar rate, making separation difficult with standard solvent systems.[2]

Solutions:

  • Optimize the Mobile Phase:

    • Reduce Solvent Polarity: Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and run a gradient. This can increase the separation between spots that are close on a TLC plate.

    • Try a Different Solvent System: Switch one of the solvents to change the selectivity. For example, replace ethyl acetate with dichloromethane (DCM) or a mixture of DCM/methanol. Sometimes, adding a small amount of a third solvent, like triethylamine (0.1-0.5%), can deactivate the silica gel and improve the peak shape of basic compounds like pyridines, although this should be used cautiously as it can affect product stability.

  • Change the Stationary Phase:

    • If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity for pyridine-containing molecules.[3]

  • Employ an Alternative Purification Technique:

    • If chromatography fails, recrystallization may be a more effective method for removing impurities with different crystal packing properties.

dot

start Start: Crude Product extraction Aqueous Workup / Extraction (e.g., Water wash to remove salts) start->extraction dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extraction->dry concentrate Concentrate Under Vacuum dry->concentrate crude_analysis Analyze Crude Purity (TLC / HPLC / NMR) concentrate->crude_analysis purification_choice Select Purification Method crude_analysis->purification_choice Purity < 95% end End: Pure Product crude_analysis->end Purity ≥ 95% chromatography Column Chromatography purification_choice->chromatography Oily product or multiple impurities recrystallization Recrystallization purification_choice->recrystallization Solid product with few impurities collect_fractions Collect & Combine Fractions chromatography->collect_fractions isolate_crystals Isolate & Dry Crystals recrystallization->isolate_crystals final_analysis Final Purity Analysis (HPLC / NMR / GC-MS) collect_fractions->final_analysis isolate_crystals->final_analysis pass Purity ≥ 95%? final_analysis->pass fail Repurify or Re-evaluate Strategy pass->fail No pass->end Yes fail->purification_choice

Caption: General workflow for purification and analysis.

Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point. This is often caused by using a solvent with too high a boiling point or the presence of impurities that significantly depress the melting point of the mixture.

Causality: For successful crystallization, the solution must become saturated at a temperature below the compound's melting point. If saturation occurs at a higher temperature, the compound separates as a liquid phase (an oil) because it is thermodynamically more favorable than forming a solid.[4]

Solutions:

  • Add More Solvent: Add a small amount of the "good" solvent (the one the compound is more soluble in) to the hot solution. This lowers the saturation temperature, hopefully to a point below the melting point.[4]

  • Lower the Crystallization Temperature: Allow the solution to cool more slowly. Rapid cooling can cause the solution to become supersaturated at a higher temperature. Slow cooling allows crystals to form gradually at a lower temperature.

  • Use a Seed Crystal: Introduce a tiny crystal of the pure product into the slightly cooled solution. This provides a nucleation site and encourages crystallization to begin at a lower temperature.

  • Change the Solvent System: Select a solvent or solvent pair with a lower boiling point. For example, if you are using ethanol/water, try switching to methanol/water.

Q3: The yield from my purification is very low. How can I improve it?

Answer: Low yields can result from several factors in both chromatography and recrystallization.

Causality & Solutions:

  • In Recrystallization:

    • Using too much solvent: This is the most common cause. The compound remains in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[4]

    • Filtering too early: If the solution is not sufficiently cooled, a significant amount of product will be lost. Solution: Ensure the flask is thoroughly cooled, preferably in an ice bath, for at least 30 minutes before vacuum filtration.[4]

    • Premature crystallization: The product crystallizes on the filter paper during hot filtration. Solution: Pre-heat the funnel and receiving flask to prevent this.[5]

  • In Column Chromatography:

    • Product streaking/tailing: The product adsorbs too strongly to the silica and elutes slowly over many fractions, making it difficult to collect. Solution: Use a slightly more polar solvent system or add a modifier like triethylamine as mentioned in Q1.

    • Incorrect fraction collection: The product elutes without being detected. Solution: Monitor the elution carefully with TLC, analyzing every few fractions to ensure you don't miss the product.

    • Overloading the column: Using too much crude material for the amount of silica can lead to poor separation and broad bands, resulting in mixed fractions that are discarded.[3] Solution: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

Answer: The impurities largely depend on the synthetic route used. However, some common classes of impurities are:

Impurity Type Potential Source Impact on Purification
Unreacted Starting Materials Incomplete reaction. Usually have different polarities and are easier to separate.
Isomeric Byproducts Low regioselectivity during bromination or functionalization steps. Often have very similar polarities, making them the most challenging to separate.[6]
Over-brominated Species Harsh bromination conditions. Typically less polar than the desired product.
Oxidized Product (Carboxylic Acid) Exposure of the aldehyde to air/oxidants, especially under basic conditions. Significantly more polar; can often be removed by an aqueous basic wash (e.g., with NaHCO₃ solution) or will stick to the top of a silica gel column.

| Hydrolyzed Precursors | If a precursor like a nitrile or ester was used to generate the aldehyde. | Polarity will vary, but they are often removable by chromatography. |

Q2: What is a good starting solvent system for column chromatography?

Answer: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is an excellent starting point.[3] Based on the structure of this compound, a good initial trial would be Hexane:Ethyl Acetate (4:1 v/v) .

To find the optimal system, perform TLC analysis with several solvent ratios (e.g., 9:1, 4:1, 2:1). The ideal solvent system for column chromatography should give your product an Rf value of approximately 0.25-0.35 on the TLC plate.[1]

Q3: What is the best method for assessing the purity of the final product?

Answer: While TLC is excellent for monitoring the purification process, it is not sufficient for final purity assessment. A combination of techniques is recommended for a comprehensive evaluation:[7]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can resolve closely related impurities and provide an accurate purity percentage (e.g., by area percent). A reversed-phase C18 column is typically a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is essential for confirming the structure of the desired product. It can also reveal the presence of impurities if their signals are distinct from the product's signals.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the product and can help identify the structures of unknown impurities.[7]

dot

start Problem Encountered q1 Low purity after column? start->q1 q2 Product oiled out? q1->q2 No a1_1 Optimize Mobile Phase (Change polarity or solvent type) q1->a1_1 Yes q3 Yield is too low? q2->q3 No a2_1 Add more 'good' solvent to hot mix q2->a2_1 Yes a3_recryst In Recrystallization: - Use minimum hot solvent - Cool thoroughly before filtering q3->a3_recryst Yes (Recrystallization) a3_column In Chromatography: - Check solvent polarity (Rf ~0.3) - Do not overload column q3->a3_column Yes (Chromatography) a1_2 Change Stationary Phase (e.g., Alumina) a1_1->a1_2 If fails a1_3 Try Recrystallization a1_2->a1_3 If fails a2_2 Cool solution more slowly a2_1->a2_2 If fails a2_3 Use a seed crystal a2_2->a2_3 If fails

Caption: Troubleshooting decision tree for common issues.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a self-validating system that includes steps for monitoring and confirming purity.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot on a silica gel TLC plate and develop in various Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1).

    • Identify a solvent system that gives the product an Rf of 0.25-0.35 and shows good separation from impurities.

  • Column Packing (Slurry Method):

    • Select an appropriate size column.

    • Fill the column about one-third full with the chosen eluent (mobile phase).

    • In a separate beaker, create a slurry of silica gel in the eluent. The consistency should be like a milkshake.

    • Pour the slurry into the column. Tap the column gently to help the silica pack evenly.

    • Open the stopcock and drain the excess solvent, allowing the silica to settle into a packed bed. Crucially, never let the solvent level drop below the top of the silica bed. [2]

  • Sample Loading:

    • Dissolve the crude product (e.g., 1g) in a minimal amount of a polar solvent like DCM.

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure (if using a flash chromatography setup) to push the solvent through the column.

    • Begin collecting fractions in test tubes as the solvent elutes from the bottom.

    • Spot every few fractions on a TLC plate to track the elution of the product.

  • Purity Verification & Product Isolation:

    • Run a TLC of the fractions that appear to contain the product.

    • Combine the fractions that show a single, pure spot corresponding to the product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Confirm the final purity using HPLC and/or NMR.

Protocol 2: Recrystallization

This protocol is ideal for purifying solid crude products. Heptane has been cited as a successful recrystallization solvent for the closely related 4-Bromo-2-methoxybenzaldehyde and is a good starting point.[8][9][10] A mixed solvent system like ethanol/water is also a strong candidate.[4]

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent (e.g., heptane). If it dissolves immediately at room temperature, the solvent is too good.

    • If it does not dissolve, heat the test tube gently. If it dissolves when hot but reappears as a solid when cooled, you have found a good single-solvent system.

    • If no single solvent works, try a mixed-solvent system. Dissolve the crude in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "bad" hot solvent (e.g., water) dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to make it clear again.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid. Keep the solution at or near boiling.[11]

  • Hot Filtration (Optional):

    • If there are insoluble impurities (like dust or sand) or if you used decolorizing carbon, perform a hot gravity filtration through a pre-heated funnel into a pre-heated clean flask.[5]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

  • Purity Verification:

    • Check the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

    • Perform final purity analysis using HPLC and/or NMR.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyridin-4-ols.
  • XMB Forum. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
  • BenchChem. (2025). Troubleshooting inconsistent results in Pyridin-4-ol experiments.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Google Patents. (2013). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Google Patents. (2014). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • SIELC Technologies. (n.d.). Separation of 4-Bromo-3,5-dimethoxybenzaldehyde on Newcrom R1 HPLC column.
  • The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA.
  • ROS. (n.d.). 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE.
  • BenchChem. (2025). A Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2-methoxyphenol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • BenchChem. (2025). Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Bromo-2-methoxyphenol: Chemical Properties and Synthetic Applications.
  • BenchChem. (2025). Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol.
  • New England Biolabs. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Resin.
  • IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds.
  • Columbia University. (n.d.). Column chromatography.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ChemUniverse. (n.d.). This compound [Q01414].
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H6BrNO2, 1 gram.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-methoxyphenol in a Mixture.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
  • Journal of the American Chemical Society. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode.
  • Professor Dave Explains. (2023). Performing Column Chromatography.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxybenzaldehyde 97.
  • BenchChem. (2025). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
  • BenchChem. (2025). Application Note: Purification of 2-Bromo-4'-methylpropiophenone by Recrystallization.
  • BenchChem. (2025). Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate for Pharmaceutical Research.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone.
  • BenchChem. (2025). Navigating the Chemical Landscape of 2-Bromo-4'-methylpropiophenone: A Technical Guide to its Solubility and Stability.
  • PubChemLite. (2025). 2-bromo-4-methoxynicotinaldehyde (C7H6BrNO2).
  • ResearchGate. (n.d.). Chemical structure of α-bromo-4-methoxyacetophenone (impurity B).
  • PubChem. (2025). 2-Bromo-4-methoxyphenol.
  • LGC Standards. (n.d.). 2-Bromo-4'-methoxyacetophenone.
  • Autech Industry. (2025). The Role of 2-Bromo-4'-methoxyacetophenone in Pharmaceutical R&D.

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Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromo-2-methoxynicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and enhance your reaction outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Introduction to the Challenges

The Suzuki-Miyaura coupling of this compound presents a unique set of challenges. The electron-deficient nature of the pyridine ring, influenced by the aldehyde group, can affect the oxidative addition step. Conversely, the methoxy group is electron-donating. The pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to deactivation.[1][2][3] This guide will help you navigate these complexities to achieve high yields and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the Suzuki coupling of this compound.

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low conversion is a frequent issue and can often be traced back to several key factors:

  • Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst inhibition.[3] Additionally, the active Pd(0) catalyst is sensitive to oxygen.[4]

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium, preventing coordination with the pyridine nitrogen.[5][6]

      • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves thoroughly degassing your solvents and reagents.[3][7]

  • Inefficient Oxidative Addition: While the bromo-substituent is generally a good leaving group, the overall electronic nature of the pyridine ring can influence the rate-determining oxidative addition step.[6][8]

    • Solution:

      • Catalyst System: For less reactive aryl bromides, more active catalyst systems may be required. Consider using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand.[5][9]

      • Temperature: Cautiously increasing the reaction temperature can sometimes overcome the activation barrier for oxidative addition.[3]

  • Poor Reagent Quality: The purity of all your reagents is crucial for a successful reaction.

    • Solution:

      • Boronic Acid/Ester: Ensure your boronic acid or ester is pure and has not degraded.

      • Base: Use a high-quality, finely powdered, and anhydrous base to ensure consistent results.[4]

Q2: My starting material is consumed, but the yield of the desired product is low, and I'm observing significant byproducts. What's happening?

If your starting material is being consumed without efficient formation of the desired product, side reactions are likely the culprit.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, which is replaced by a hydrogen atom. This is a common side reaction, especially in the presence of aqueous bases.[10][11]

    • Solution:

      • Use Boronic Esters or Trifluoroborate Salts: These derivatives are generally more stable than boronic acids and less prone to protodeboronation. Pinacol esters (Bpin) and potassium trifluoroborate salts (BF₃K) are excellent alternatives.[10][12]

      • Anhydrous Conditions: While not always necessary for Suzuki couplings, minimizing water can suppress protodeboronation.[13]

      • Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. Weaker bases or fluoride-based bases like KF may be beneficial in some cases.[5]

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[14][15][16]

    • Solution:

      • Rigorous Degassing: As mentioned before, thoroughly degassing all solvents and the reaction mixture is critical to minimize oxygen-induced homocoupling.[3]

  • Debromination of the Starting Material: The bromo group on your starting material can be replaced by a hydrogen atom.

    • Solution:

      • Optimize Reaction Conditions: This side reaction can be influenced by the choice of base and solvent. Screening different conditions may be necessary to minimize it.

Experimental Protocols & Data

Recommended Starting Conditions

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization will likely be necessary for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed mixture of dioxane and water by bubbling the inert gas through the solvents for at least 30 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Starting Point for Optimization

The following table provides a summary of common conditions that can be varied for optimization.

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (For Difficult Couplings)Rationale & Key Considerations
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common precursors used with ligands. Pd(PPh₃)₄ is an air-stable Pd(0) source but may be less effective for this substrate.[9][17]
Ligand SPhosXPhosRuPhosBulky, electron-rich Buchwald-type ligands are often essential for coupling with pyridyl halides to prevent catalyst deactivation and promote efficient oxidative addition.[1][5]
Base K₃PO₄Cs₂CO₃K₂CO₃The choice of base is critical and can significantly impact yield. K₃PO₄ and Cs₂CO₃ are strong bases often effective in challenging couplings. K₂CO₃ is a milder option.[9][18]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)2-MeTHF/H₂O (10:1)Aprotic polar solvents are common. The amount of water can influence the reaction rate and side reactions like protodeboronation.[14][18]
Temperature 80-100 °C110 °CRoom Temperature (with highly active catalysts)Higher temperatures can increase reaction rates but may also promote catalyst decomposition and side reactions.[9]

Visualizing the Workflow

General Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Add Reactants: - this compound - Boronic Acid/Ester - Base Catalyst Add Catalyst System: - Pd Precursor - Ligand Reactants->Catalyst Degas Degas System (Vacuum/Inert Gas Cycles) Catalyst->Degas Solvent Add Degassed Solvent Degas->Solvent Heat Heat & Stir (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting Logic Flowchart

Troubleshooting_Suzuki cluster_no_conversion Low/No Conversion cluster_conversion_with_byproducts SM Consumed, Low Product Yield Start Low Yield or No Reaction Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Catalyst_Deactivation Potential Catalyst Deactivation - Check inert atmosphere - Screen bulky ligands (SPhos, XPhos) Check_Conversion->Catalyst_Deactivation No Protodeboronation Protodeboronation - Use boronic ester/trifluoroborate - Use anhydrous conditions/weaker base Check_Conversion->Protodeboronation Yes Inefficient_OA Inefficient Oxidative Addition - Increase temperature - Use more active catalyst system Catalyst_Deactivation->Inefficient_OA Reagent_Quality Poor Reagent Quality - Use fresh reagents - Ensure base is anhydrous Inefficient_OA->Reagent_Quality Homocoupling Homocoupling - Rigorously degas solvents - Ensure inert atmosphere Protodeboronation->Homocoupling Debromination Debromination - Screen different bases/solvents Homocoupling->Debromination

Caption: A flowchart for troubleshooting common issues in the Suzuki coupling.

Frequently Asked Questions (FAQs)

Q: Can I use a different palladium catalyst, like Pd(PPh₃)₄?

A: While Pd(PPh₃)₄ can be effective for some Suzuki couplings, it is often less efficient for challenging substrates like electron-deficient pyridyl halides.[13] The triphenylphosphine ligands are less bulky and electron-rich compared to modern Buchwald-type ligands, making the catalyst more susceptible to deactivation by the pyridine nitrogen. For this compound, a system composed of a palladium precursor (like Pd(OAc)₂) and a bulky, electron-rich ligand (like SPhos) is generally recommended for higher success rates.[5][17]

Q: Is it absolutely necessary to run this reaction under an inert atmosphere?

A: Yes, it is highly recommended. The active Pd(0) catalyst in the Suzuki cycle is readily oxidized by atmospheric oxygen, which leads to deactivation and the formation of inactive palladium black.[4] Oxygen can also promote the undesirable homocoupling of the boronic acid, reducing the yield of your desired product.[3][14] For reproducible and high-yielding results, maintaining an inert atmosphere throughout the reaction is crucial.

Q: My boronic acid is old. Can I still use it?

A: It is advisable to use fresh or properly stored boronic acid. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation even before the reaction begins.[4] If you suspect your boronic acid has degraded, you can try to purify it, or preferably, use a fresh batch. Alternatively, converting it to a more stable boronic ester (e.g., a pinacol ester) can be a good strategy to ensure its integrity.[13]

Q: What is the role of water in the reaction mixture?

A: Water can play a beneficial role in the Suzuki coupling by aiding in the dissolution of the base (like K₃PO₄ or Cs₂CO₃) and facilitating the transmetalation step. However, an excess of water can promote the undesired protodeboronation of the boronic acid.[11][19] The optimal amount of water is a balance and often needs to be determined empirically for a specific reaction. A common starting point is a solvent ratio of organic solvent to water of 4:1 to 10:1.

Q: The aldehyde group in my starting material is sensitive. Will it survive the reaction conditions?

A: Aldehyde groups are generally compatible with Suzuki coupling conditions. However, some strong bases and high temperatures could potentially lead to side reactions. Using milder bases like K₂CO₃ or carefully controlling the stoichiometry of a stronger base can be considered if aldehyde degradation is suspected. Monitoring the reaction closely is key. In most standard Suzuki protocols, the aldehyde functionality should remain intact.

References

Preventing decomposition of 4-Bromo-2-methoxynicotinaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for .

Technical Support Gateway: 4-Bromo-2-methoxynicotinaldehyde

A Guide for Senior Application Scientists on Navigating Synthesis Challenges

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability and reactivity challenges encountered when using this versatile intermediate. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying scientific rationale to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields are inconsistent, and I suspect the starting material is degrading. What causes the decomposition of this compound, and what are the best practices for handling and storage?

A: this compound is susceptible to degradation through several pathways, primarily oxidation of the aldehyde and cleavage of the carbon-bromine bond (debromination). Its stability is influenced by exposure to air, light, heat, and certain reagents.

The Scientific Rationale:

The aldehyde functional group is inherently prone to oxidation, converting to a carboxylic acid, especially in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities. The pyridine ring, while aromatic, has an electron-deficient character that, combined with the activating methoxy group, can influence the stability of the C-Br bond, making it susceptible to reductive cleavage under certain conditions, such as in the presence of catalytic metals like palladium or copper.[1][2][3]

Core Recommendations for Storage and Handling:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes contact with atmospheric oxygen, preventing oxidation of the aldehyde.
Temperature Store at low temperatures (2-8 °C).Reduces the rate of potential decomposition reactions.
Light Protect from light by using an amber vial or by wrapping the container.Light can catalyze the formation of radical species, initiating degradation pathways.
Purity Use high-purity material and ensure solvents are anhydrous and degassed.Impurities, particularly trace metals or peroxides in solvents, can catalyze decomposition.
Q2: During my reaction, I'm observing significant formation of 4-Bromo-2-methoxynicotinic acid. How can I prevent this oxidation?

A: The formation of the corresponding carboxylic acid is a classic sign of aldehyde oxidation. Preventing this requires rigorous exclusion of oxygen and careful selection of reaction conditions.

The Scientific Rationale:

Aldehyde oxidation can occur via multiple mechanisms. Under aerobic conditions, it often proceeds through a radical chain reaction. In the presence of strong bases, a Cannizzaro reaction can occur if the aldehyde cannot enolize, leading to disproportionation into an alcohol and a carboxylic acid; while less common for this substrate, it is a consideration under harsh basic conditions.[4]

Preventative Strategies & Protocols:

  • Inert Atmosphere is Crucial: Always run reactions under a positive pressure of an inert gas like Argon or Nitrogen. This is the most critical step.

  • Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Degas all solvents before use by either:

    • Sparging: Bubble Argon or Nitrogen through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the solvent (liquid N₂), evacuating the headspace under high vacuum, and thawing.

  • Avoid Overheating: Run reactions at the lowest effective temperature. High temperatures can increase the rate of oxidation and other side reactions.

  • Consider an Antioxidant (Use with Caution): In some specific cases, a radical inhibitor like Butylated Hydroxytoluene (BHT) can be added in catalytic amounts, but this must be tested as it can interfere with certain reaction types.

Workflow Diagram: Preventing Oxidation

cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_outcome Desired Outcome Start Start: High-Purity This compound Degas Degas Solvents (e.g., N₂ Sparge) Start->Degas Inert Assemble Glassware Under Inert Gas (Ar/N₂) Degas->Inert AddReagents Add Reagents via Syringe Under Positive Pressure Inert->AddReagents LowTemp Maintain Lowest Effective Temperature AddReagents->LowTemp Monitor Monitor Reaction (TLC, LC-MS) LowTemp->Monitor Product Clean Product: Minimal Carboxylic Acid Monitor->Product

Caption: Experimental workflow to minimize aldehyde oxidation.

Q3: I am attempting a palladium-catalyzed cross-coupling reaction and observing significant debromination. Why is this happening and how can I mitigate it?

A: Debromination is a common side reaction in palladium-catalyzed processes, especially with electron-rich or sterically hindered aryl bromides. It can also occur during other reactions, such as reductions.

The Scientific Rationale:

Hydrodebromination in a Pd-catalyzed cycle can occur through several mechanisms. A common pathway involves the premature protonolysis of the Ar-Pd(II)-X intermediate or reductive elimination from an Ar-Pd(II)-H species. The hydride source can be trace water, solvent (like isopropanol), or even certain amine bases. Similarly, other reducing conditions, like using certain borohydrides for reductive amination, can lead to cleavage of the C-Br bond.[2]

Troubleshooting Debromination:

ParameterRecommended AdjustmentRationale
Catalyst Screen different Pd catalysts and ligands. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over side reactions.Ligands modulate the electronic and steric properties of the Pd center, influencing the relative rates of competing pathways.
Base Use a non-nucleophilic, anhydrous inorganic base (e.g., Cs₂CO₃, K₃PO₄) instead of organic amines or hydroxides where possible.Avoids bases that can act as hydride donors or contain water.
Solvent Use rigorously anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF).Minimizes sources of protons that can lead to protonolysis.
Temperature Lower the reaction temperature.Can slow the rate of debromination relative to the desired coupling reaction.
Additives In some cases, additives like copper(I) salts can act as co-catalysts and suppress side reactions.[1]The mechanism is complex but can involve altering the active catalytic species.

Diagram: Competing Reaction Pathways

cluster_desired Desired Cross-Coupling cluster_side Side Reaction: Debromination Start Ar-Br + Pd(0) OxAdd Oxidative Addition Start->OxAdd Intermediate Ar-Pd(II)-Br OxAdd->Intermediate Coupling Transmetalation (e.g., with R-B(OH)₂) Intermediate->Coupling Proton Protonolysis or Reduction (e.g., by H⁻ source) Intermediate->Proton Product Reductive Elimination Coupling->Product FinalProduct Ar-R + Pd(0) Product->FinalProduct DebromProduct Ar-H + Pd(0) Proton->DebromProduct

Caption: Competing cross-coupling and debromination pathways.

Q4: My reductive amination yields are low. What is an optimized protocol for this substrate?

A: Reductive amination involves the equilibrium formation of an imine (or iminium ion) followed by its reduction. Low yields often result from an unfavorable equilibrium, slow reduction, or degradation of the aldehyde. A two-step or carefully controlled one-pot procedure is often best.

The Scientific Rationale:

The key is to match the rate of imine formation with the rate of reduction. If the reducing agent is too reactive (e.g., NaBH₄ without additives), it will simply reduce the starting aldehyde to an alcohol. If it's too slow, the aldehyde may degrade. Mildly acidic conditions favor imine formation, and specific reducing agents like sodium triacetoxyborohydride (STAB) are often ideal as they are less reactive towards the aldehyde and more reactive towards the protonated imine.[5][6][7]

Optimized Protocol: One-Pot Reductive Amination using STAB

  • Setup: To a flame-dried round-bottom flask under Argon, add this compound (1.0 equiv) and the desired primary or secondary amine (1.1 equiv).

  • Solvent: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to dissolve the reactants.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. You can add a mild drying agent like powdered 4Å molecular sieves to drive the equilibrium.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Q5: When should I consider using a protecting group for the aldehyde?

A: Protection of the aldehyde is necessary when subsequent reaction conditions are incompatible with it. This includes reactions involving strong nucleophiles (e.g., Grignard reagents, organolithiums), strong bases, or certain reducing agents that would otherwise react with the aldehyde.

The Scientific Rationale:

A protecting group temporarily converts a reactive functional group into a less reactive one that is stable to a specific set of reaction conditions.[8] For aldehydes, the most common protecting group is an acetal, which is stable to bases, organometallics, and hydrides but is easily removed with mild aqueous acid.[9]

Recommended Protocol: Acetal Protection

  • Protection:

    • Dissolve this compound (1.0 equiv) in a mixture of toluene and ethylene glycol (5.0 equiv).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 equiv).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.

    • Monitor by TLC until the starting material is consumed.

    • Cool, wash with saturated NaHCO₃ solution, and purify to obtain the protected compound.

  • Perform Desired Reaction: Carry out your intended synthesis step (e.g., lithiation, Grignard reaction).

  • Deprotection:

    • Dissolve the protected compound in a mixture of acetone and water.

    • Add a catalytic amount of p-TsOH or dilute HCl.

    • Stir at room temperature until deprotection is complete (monitor by TLC).

    • Neutralize with base and extract the deprotected aldehyde.

References

Troubleshooting low yield in the formylation of 4-Bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formylation of a Substituted Pyridine

The introduction of a formyl (-CHO) group onto a pyridine scaffold is a cornerstone transformation in medicinal chemistry and materials science, unlocking a versatile handle for further synthetic elaboration. The target molecule, 4-Bromo-2-methoxypyridine, presents a unique electronic landscape. The methoxy group at the 2-position is a strong electron-donating group, activating the ring for electrophilic aromatic substitution, while the pyridine nitrogen and the bromine at the 4-position are electron-withdrawing. This electronic tug-of-war dictates the regioselectivity and success of the formylation.

This guide provides an in-depth troubleshooting framework for the two most common and effective formylation strategies for this substrate: the Vilsmeier-Haack reaction and directed ortho-metalation (DoM) . It is designed to help researchers diagnose issues leading to low yields and systematically optimize their reaction conditions for a successful outcome.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the synthesis of 4-bromo-2-methoxy-5-formylpyridine.

Part A: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes an in-situ generated electrophile, the Vilsmeier reagent (a chloroiminium salt), to formylate electron-rich aromatic and heteroaromatic rings.[1] For 4-Bromo-2-methoxypyridine, the powerful activating effect of the C2-methoxy group directs the substitution almost exclusively to the C5 position.

Answer: A complete failure or extremely low yield often points to a fundamental issue with the reagents or the initial formation of the active electrophile.

Core Areas to Investigate:

  • Reagent Quality & Handling: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl₃) and an amide, typically N,N-dimethylformamide (DMF). Both POCl₃ and the resulting Vilsmeier reagent are highly sensitive to moisture.

    • Causality: Water rapidly hydrolyzes POCl₃ and quenches the Vilsmeier reagent, preventing the reaction from starting.

    • Solution: Always use freshly opened or distilled, anhydrous DMF and POCl₃.[2] Ensure all glassware is oven- or flame-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).

  • Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ to form the chloroiminium salt is a critical first step.[3][4]

    • Causality: Incorrect stoichiometry or temperature can lead to incomplete formation of the reagent or generation of side products. The formation is exothermic and can be hazardous if not controlled.[5][6]

    • Solution: Prepare the reagent in situ at a low temperature (0 °C to 5 °C) by slowly adding POCl₃ to the anhydrous DMF (which often serves as the solvent).[2] A slight excess of POCl₃ (1.1 to 1.5 equivalents relative to DMF) is sometimes used to ensure complete conversion. The formation of a solid white salt is often indicative of successful reagent generation.[7]

Answer: Low conversion with recovery of starting material suggests the reaction conditions are too mild or the reaction time is insufficient for this specific substrate.

Optimization Parameters:

  • Reaction Temperature: The Vilsmeier reagent is a relatively weak electrophile.[8][9] While the pyridine ring is activated by the methoxy group, it is also deactivated by the ring nitrogen and the bromine atom.

    • Causality: Insufficient thermal energy may prevent the electrophilic attack from occurring at a reasonable rate.

    • Solution: After forming the Vilsmeier reagent at low temperature and adding the 4-Bromo-2-methoxypyridine, slowly raise the temperature. Monitor the reaction by TLC or LC-MS at various temperatures (e.g., room temperature, 40 °C, 60 °C, and 80 °C) to find the optimal point. Reactions can require heating for several hours.[2][10]

  • Stoichiometry of the Vilsmeier Reagent:

    • Causality: An insufficient amount of the formylating agent will naturally lead to incomplete conversion.

    • Solution: Increase the equivalents of the Vilsmeier reagent (both DMF and POCl₃) relative to the pyridine substrate. A common starting point is 1.5 to 3.0 equivalents. See the table below for recommended starting points.

  • Hydrolysis (Work-up): The reaction produces an iminium salt intermediate which must be hydrolyzed to yield the final aldehyde.[8]

    • Causality: Improper hydrolysis can lead to decomposition or incomplete conversion of the intermediate.

    • Solution: The reaction mixture should be quenched by pouring it carefully and slowly onto crushed ice or into a cold, saturated sodium bicarbonate or sodium acetate solution. This neutralizes the strong acid and controls the exotherm of the hydrolysis. Vigorous stirring during this step is essential to ensure complete conversion of the iminium salt to the aldehyde.

ParameterRecommended Starting ConditionRationale
Reagent Ratio (POCl₃:DMF) 1.1 : 1.0Ensures complete formation of the Vilsmeier reagent.
Reagent:Substrate Ratio 2.0 - 3.0 equivalentsOvercomes the moderate reactivity of the pyridine substrate.
Reagent Formation Temp. 0 °CControls the exothermic reaction between POCl₃ and DMF.[2]
Formylation Temp. 40 - 80 °CProvides sufficient energy for the electrophilic substitution.[10]
Reaction Time 2 - 12 hoursAllow sufficient time for the reaction to proceed to completion.
Work-up Quench on ice/aq. NaHCO₃Controlled hydrolysis of the iminium intermediate to the aldehyde.[4]
Part B: Directed ortho-Metalation (DoM) / Halogen-Metal Exchange

This strategy involves deprotonation of the pyridine ring using a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile like DMF.[11] For 4-Bromo-2-methoxypyridine, two competing pathways exist: deprotonation at C3 (directed by the C2-methoxy group) and halogen-metal exchange at C4.

Answer: This outcome is almost always due to issues with the lithiation step itself. The key is controlling the delicate balance between directed deprotonation and halogen-metal exchange, while maintaining rigorously anhydrous conditions.

Key Troubleshooting Points:

  • Anhydrous Conditions are Non-Negotiable:

    • Causality: Organolithium reagents are extremely strong bases and will be instantly quenched by any protic source, including trace water in the solvent, on the glassware, or in the substrate.

    • Solution: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Dry all glassware in an oven overnight and assemble it hot under an inert atmosphere. Ensure your substrate and DMF are also anhydrous.

  • Base Selection and Regioselectivity:

    • Causality: The choice of base is critical. Butyllithium (n-BuLi or t-BuLi) is known to favor halogen-metal exchange with aryl bromides, which would lead to lithiation at the C4 position.[12] A hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is more likely to perform a directed deprotonation (DoM) at the C3 position, which is sterically accessible and activated by the C2-methoxy group.[12][13]

    • Solution: To favor formylation at the desired C5 position (adjacent to the methoxy group), a different strategy is required. A more reliable method for this substrate is to first perform a directed ortho-lithiation at the C3 position using LDA, and then quench with DMF.[14] However, the most common literature preparations often target the C3 position. If the C5 aldehyde is the goal, Vilsmeier-Haack is the more direct route. If formylation at C3 is acceptable, use LDA.

  • Temperature Control is Paramount:

    • Causality: Aryllithium intermediates are often thermally unstable. Allowing the reaction to warm prematurely can lead to decomposition and the formation of tarry side-products.

    • Solution: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard) throughout the entire process, from base addition and metalation to the electrophilic quench with DMF. Do not allow the reaction to warm until the aqueous work-up step.

Workflow & Mechanism Diagrams

Vilsmeier_Haack_Mechanism

Lithiation_Troubleshooting

Frequently Asked Questions (FAQs)

Q1: I see a significant amount of a dark, tarry substance in my Vilsmeier-Haack reaction. What is causing this? A1: Tar formation is often a result of reaction temperatures being too high for an extended period, leading to decomposition of the starting material or product. The Vilsmeier reagent can also react with itself or other species at elevated temperatures.[15] Ensure your temperature is controlled and monitor the reaction to avoid unnecessarily long heating times.

Q2: My purification by column chromatography is difficult, and the product seems to streak on the silica gel. Any suggestions? A2: Pyridine-containing compounds, especially aldehydes, can be somewhat polar and interact strongly with silica gel. This can lead to tailing and poor separation. Try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a tertiary amine, like triethylamine (0.5-1% v/v), before packing the column. This neutralizes the acidic sites on the silica, improving chromatography.

Q3: How can I be sure formylation occurred at the C5 position and not another position? A3: The definitive method for structure confirmation is ¹H NMR spectroscopy. For the desired 4-bromo-2-methoxy-5-formylpyridine, you would expect to see two singlets in the aromatic region of the spectrum, corresponding to the protons at C3 and C6. The absence of the characteristic doublet-of-doublets pattern of the starting material is a key indicator. The aldehyde proton will appear as a singlet far downfield, typically between 9.5 and 10.5 ppm.

Q4: Could the formylation occur twice on the pyridine ring? A4: Di-formylation is highly unlikely in this case. Once the first electron-withdrawing formyl group is added to the ring, the ring becomes significantly deactivated towards further electrophilic substitution, preventing a second Vilsmeier-Haack reaction.[16]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-Bromo-2-methoxypyridine

Materials:

  • 4-Bromo-2-methoxypyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Crushed Ice

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add POCl₃ (3.3 eq) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes. A thick white precipitate of the Vilsmeier reagent should form.

  • Add a solution of 4-Bromo-2-methoxypyridine (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature, then heat to 60 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a vigorously stirring mixture of crushed ice and saturated NaHCO₃ solution.

  • Slowly and carefully pour the reaction mixture onto the ice/NaHCO₃ slurry. Caution: This quench is exothermic and will release gas.

  • Stir the resulting mixture for 1 hour at room temperature to ensure complete hydrolysis.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the final product.

References

  • NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link].

  • Mac-Agro. (2025). Vilsmeier Haack formylation: Significance and symbolism. Mac-Agro. Available at: [Link].

  • Pawar, S. D., & Patil, D. A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 446-463. Available at: [Link] ps.com/download/article/1404901594.pdf.

  • Ballyn, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 956-961. Available at: [Link].

  • Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry, 7, 2996–3004. Available at: [Link].

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link].

  • Wikipedia. Vilsmeier reagent. Wikipedia. Available at: [Link].

  • Semantic Scholar. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Semantic Scholar. Available at: [Link].

  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia. Available at: [Link].

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available at: [Link].

  • ResearchGate. (2020). Plausible mechanism for formylation of pyridine ring. ResearchGate. Available at: [Link].

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659. Available at: [Link].

  • RojasLab. (2021). Vilsmeier-Haack Reaction. YouTube. Available at: [Link].

  • Li, Z., et al. (2024). C3-Formylation of Pyridines via Streptocyanine Intermediates. Journal of the American Chemical Society. Available at: [Link].

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link].

  • PubMed. (2024). C3-Formylation of Pyridines via Streptocyanine Intermediates. PubMed. Available at: [Link].

  • CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link].

  • Organic-Chemistry.org. Formylation - Common Conditions. Organic-Chemistry.org. Available at: [Link].

  • Stan, M., et al. (2011). EFFICIENT SYNTHESES OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. HETEROCYCLES, 83(9), 1989. Available at: [Link].

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxyphenyl)-3H-indol-2-yl) aminomethylene malonaldehyde and its versatile utility in the synthesis of novel heterocyclic compounds. Growing Science. Available at: [Link].

  • Science of Synthesis. (2005). Formylation of Arylmetal Reagents. Thieme. Available at: [Link].

  • Indian Journal of Chemistry. (1998). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry, 37B, 498-501. Available at: [Link].

  • Cutchins, W. W., & Queener, S. F. (2005). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC, 2005(5), 118-130. Available at: [Link].

  • Pearson. Side-Chain Reactions of Substituted Pyridines. Pearson. Available at: [Link].

  • Google Patents. (2014). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Google Patents.
  • ResearchGate. (2024). C3-Formylation of Pyridines via Streptocyanine Intermediates. ResearchGate. Available at: [Link].

  • The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. The Hive Methods Discourse. Available at: [Link].

  • Indian Academy of Sciences. (1985). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 95(5-6), 437-447. Available at: [Link].

  • Oakwood Chemical. 4-Bromo-2-methoxypyridine. Oakwood Chemical. Available at: [Link].

  • Atlantis Press. (2020). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Atlantis Press. Available at: [Link].

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. ResearchGate. Available at: [Link].

Sources

Technical Support Center: Alternative Catalysts for Cross-Coupling Reactions with 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding cross-coupling reactions involving the challenging substrate, 4-Bromo-2-methoxynicotinaldehyde. Our focus is on navigating catalyst selection beyond standard protocols to achieve optimal results in your synthetic campaigns.

Introduction: Understanding the Substrate's Challenges

This compound presents a unique set of challenges in transition-metal-catalyzed cross-coupling reactions. Its structure combines several features that can complicate catalysis:

  • Electron-Deficient Heteroaromatic Ring: The pyridine ring is inherently electron-poor, which can slow the rate-limiting oxidative addition step with Pd(0) catalysts.

  • Lewis Basic Nitrogen: The pyridine nitrogen can coordinate to the metal center, potentially leading to catalyst inhibition or deactivation by forming stable, off-cycle complexes.[1][2]

  • Sensitive Aldehyde Group: Aldehydes can be sensitive to the basic and thermal conditions of many coupling reactions, leading to side products or decomposition.

  • Coordinating Methoxy Group: The ortho-methoxy group can influence the electronic properties and steric environment of the reaction center.

Standard catalyst systems, such as those employing simple phosphine ligands like PPh₃, may prove inefficient. This guide is designed to help you select and troubleshoot alternative, more robust catalyst systems to overcome these hurdles.

Frequently Asked Questions (FAQs) on Catalyst & Condition Selection

This section addresses common questions encountered before starting an experiment, helping you design a more successful reaction from the outset.

Q1: Why is my standard Pd(PPh₃)₄ catalyst not working well for coupling with this compound?

A1: The inefficiency of Pd(PPh₃)₄ often stems from two main issues. First, the electron-deficient nature of the bromopyridine makes the initial oxidative addition of the C-Br bond to the Pd(0) center sluggish.[3] Second, PPh₃ is not a strongly donating ligand and does not sufficiently stabilize the palladium catalyst to prevent decomposition or inhibition by the pyridine nitrogen.[1][4] Modern catalyst systems utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that accelerate oxidative addition and stabilize the catalytic species, leading to higher yields and faster reactions.[2][4]

Q2: What are the primary alternative catalyst systems I should consider for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions with this substrate?

A2: For this class of substrate, two main classes of alternative catalysts show superior performance:

  • Palladium with Bulky, Electron-Rich Ligands: This is the most common and effective approach. Ligands developed by the Buchwald and Hartwig groups (e.g., SPhos, XPhos, RuPhos) are designed to promote the coupling of challenging substrates.[5][6] These ligands are sterically demanding and highly electron-donating, which accelerates both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[7]

  • Nickel-Based Catalysts: Nickel catalysts are often more reactive towards electron-deficient aryl halides and can be a cost-effective alternative to palladium.[8] Simple nickel salts (e.g., NiCl₂(dme)) combined with ligands like bipyridine or phosphines can effectively catalyze couplings of bromopyridines.[8][9] They are particularly useful when palladium systems fail.

Q3: How do I select the appropriate base and solvent for my reaction?

A3: Base and solvent choice is critical for success and can prevent substrate decomposition.

  • Base Selection: The aldehyde group is sensitive to strong, nucleophilic bases. Milder inorganic bases are generally preferred. For Suzuki-Miyaura reactions, K₃PO₄ or Cs₂CO₃ are excellent choices as they are strong enough to facilitate transmetalation but are generally non-nucleophilic. For Buchwald-Hartwig aminations, a strong but sterically hindered base like NaOtBu or LHMDS is often required, but the reaction temperature should be kept as low as possible.[10]

  • Solvent Choice: Solvents must be anhydrous and thoroughly degassed to prevent catalyst oxidation and protodebromination side reactions.[1] Common choices include ethereal solvents like 1,4-dioxane or THF, and aromatic hydrocarbons like toluene. The specific choice can affect reagent solubility and reaction kinetics.

Q4: For a Sonogashira coupling, is a copper co-catalyst necessary?

A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI), this can often lead to alkyne homocoupling (Glaser coupling), especially under aerobic conditions.[11] For a substrate like this compound, considering a "copper-free" Sonogashira protocol is highly recommended. These protocols often rely on specific palladium catalysts and amine bases (like pyrrolidine) to facilitate the catalytic cycle without the need for copper, thereby minimizing side products.[12][13]

Troubleshooting Guide for Common Issues

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: No Reaction or Very Low Conversion (<10%)

Q: I see only my starting material after several hours. What is the first thing to check? A: The most common culprit is catalyst deactivation or failure to generate the active Pd(0) species.

  • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst, often visibly indicated by the formation of palladium black.[1] Ensure your solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).[1]

  • Catalyst Pre-formation: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the active Pd(0) species must be generated in situ. This reduction can sometimes be inefficient. Using a pre-formed, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can ensure reliable generation of the active catalyst and improve reproducibility.[14]

  • Ligand Choice: As mentioned in the FAQ, the oxidative addition to your electron-deficient substrate is likely slow. Switch to a more electron-rich and bulky ligand like SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand to accelerate this step.[4][7]

Problem 2: Reaction Stalls at Intermediate Conversion (e.g., 30-60% Yield)

Q: My reaction starts but then stops before completion. What could be the cause? A: This often points to catalyst instability over the reaction time or product inhibition.

  • Catalyst Poisoning: The pyridine nitrogen in your substrate or product can bind to the palladium center, effectively removing it from the catalytic cycle.[2] Increasing the ligand-to-palladium ratio (from 1:1 to 2:1 or even slightly higher) can sometimes help protect the metal center.[1]

  • Thermal Decomposition: High temperatures can cause catalyst decomposition.[1] Try running the reaction at a lower temperature for a longer period. If the reaction is simply too slow at lower temperatures, a more robust ligand or a switch to a nickel catalyst system may be necessary.

  • Insoluble Species: Your base (e.g., K₃PO₄) or the boronate species might not be sufficiently soluble. In Suzuki couplings, adding a small amount of water (e.g., as part of a 10:1 toluene/water mixture) can sometimes improve solubility and reaction rates, though this must be done carefully to avoid protodeborylation.

Problem 3: Significant Side Product Formation

Q: I am observing significant debromination of my starting material. How can I prevent this? A: This side reaction, known as protodebromination, occurs when the aryl halide is reduced instead of coupled.

  • Source of Protons: The most common source is residual water in the solvent or base. Ensure all reagents are scrupulously dried.

  • Mechanism: It can occur via reaction of the Ar-Pd(II)-X intermediate with a proton source or via β-hydride elimination if an organometallic partner with β-hydrogens is used under suboptimal conditions.

  • Solution: Using a rigorously anhydrous solvent and a non-hydroxide base (e.g., K₃PO₄ instead of NaOH) is critical.

Q: In my Suzuki reaction, I see a lot of homocoupling of my boronic acid. What causes this? A: Homocoupling of the boronic acid is typically an oxidative process promoted by the presence of oxygen and Pd(II) species.[15]

  • Strictly Anaerobic Conditions: This is the most critical factor. Any oxygen ingress can promote this side reaction.[11]

  • Reagent Purity & Stoichiometry: Use high-purity boronic acid and maintain a slight excess (e.g., 1.1-1.2 equivalents) relative to the aryl bromide. A large excess can sometimes favor homocoupling.

  • Slow Addition: In difficult cases, adding the boronic acid solution slowly via syringe pump can maintain its low concentration, disfavoring the homocoupling pathway.

Data & Protocols
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp (°C)Typical Loading (mol%)Key AdvantagesPotential Issues
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1002-5Commercially available, standardLow yield, slow reaction, side products
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane80-1001-2High efficiency for heteroaryl halidesLigand cost, requires inert atmosphere
XPhos Pd G3Cs₂CO₃THF65-800.5-2Air-stable precatalyst, high activityPrecatalyst cost
NiCl₂(dppp)K₃PO₄DMA100-1205-10Effective for unreactive bromidesHigher catalyst loading, air-sensitive
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand System

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.5 eq).

  • Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).

  • Reaction Assembly: Add the catalyst mixture to the Schlenk flask. Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Purify by column chromatography.

Visual Guides
Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition (Rate-Limiting) pd0->oxidative_addition Ar-X pdiia L₂PdII(Ar)(X) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation Ar'B(OR)₂ + Base pdiib L₂PdII(Ar)(Ar') transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination Ar-Ar' reductive_elimination->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Failed Reactions

Troubleshooting_Flowchart start Low or No Yield check_sm Is Starting Material (SM) Consumed? start->check_sm no_sm_consumed SM Not Consumed: Catalyst Inactive check_sm->no_sm_consumed No sm_consumed SM Consumed: Decomposition or Side Rxn check_sm->sm_consumed Yes cause1 Cause: O₂ Contamination (Pd Black visible?) no_sm_consumed->cause1 cause2 Cause: Slow Oxidative Addition no_sm_consumed->cause2 solution1 Solution: Rigorously degas solvents & use inert gas. cause1->solution1 solution2 Solution: Use bulky, electron-rich ligand (e.g., SPhos) or switch to Ni catalyst. cause2->solution2 check_side_products Major Side Products Observed? sm_consumed->check_side_products side_products_yes Side Products Present check_side_products->side_products_yes Yes side_products_no No Major Side Products: Substrate/Product Decomposition check_side_products->side_products_no No cause3 Cause: Protodebromination (SM -> SM-H) side_products_yes->cause3 cause4 Cause: Boronic Acid Homocoupling (Ar'-Ar') side_products_yes->cause4 solution3 Solution: Use anhydrous solvents/reagents. cause3->solution3 solution4 Solution: Ensure strict anaerobic conditions. Check stoichiometry. cause4->solution4 cause5 Cause: Base too harsh for aldehyde side_products_no->cause5 solution5 Solution: Use milder base (K₃PO₄, Cs₂CO₃). Lower reaction temperature. cause5->solution5

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

References
  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scirp.org URL: [Link]

  • Title: Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides Source: ResearchGate URL: [Link]

  • Title: Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Grokipedia URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols Source: PMC - NIH URL: [Link]

  • Title: Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Source: ACS Publications URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: The Suzuki-Miyaura reactions of halopyridines and the side products Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols Source: Journal of the American Chemical Society URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: PMC - NIH URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to resolving common challenges in the purification of 4-Bromo-2-methoxynicotinaldehyde, designed for chemistry professionals in research and development.

This guide provides troubleshooting advice and detailed protocols for the purification of crude this compound. As a crucial intermediate in pharmaceutical synthesis, achieving high purity is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route employed, but common impurities can be categorized as follows. Understanding their origin is the first step toward devising an effective purification strategy.

Impurity Category Specific Examples Likely Origin Citation
Starting Materials Unreacted precursors (e.g., 2-methoxy-4-bromopyridine).Incomplete reaction conversion.[1]
Isomeric Byproducts Other bromo-methoxynicotinaldehyde isomers.Non-regioselective formylation or other synthetic steps.[1]
Over-reaction Products Di-formylated or poly-brominated species.Use of excess reagents or prolonged reaction times.[1][2]
Degradation Products 4-Bromo-2-methoxynicotinic acid.Oxidation of the aldehyde group, often due to harsh work-up conditions or exposure to air.[1][3]
Reagent-Related Residue Byproducts from the Vilsmeier-Haack reaction (if used) or residual brominating agents.Decomposition of reagents or incomplete quenching.[1][2][4]
Q2: Why is my crude product a dark oil or tar instead of a solid?

A2: An oily or tar-like consistency in the crude product is a common issue and typically points to one of two causes:

  • Presence of Impurities: A significant concentration of various byproducts can depress the melting point of the desired compound, preventing it from crystallizing.

  • Residual Solvent: Trapped solvent from the reaction or work-up (e.g., DMF, DCM, Toluene) can result in an oily product.[5]

The first step is to ensure all volatile solvents are removed under a high vacuum. If the product remains oily, this strongly suggests the presence of impurities that must be removed via chromatography or other methods. Attempting to triturate the oil with a cold, non-polar solvent like hexanes or heptane can sometimes induce crystallization of the target compound, leaving some impurities dissolved.[5]

Troubleshooting Purification Challenges

This section addresses specific problems encountered during the purification process.

Q3: My TLC shows multiple spots, with some very close to the product spot. How do I achieve good separation with column chromatography?

A3: Co-elution of impurities with similar polarity to the product is a frequent challenge in column chromatography.[1] The key is to optimize the mobile phase to maximize the difference in retention factors (ΔRf).

Troubleshooting Steps:

  • Systematic Solvent Screening: Before committing to a large-scale column, run several small-scale TLCs with different solvent systems. A good starting point for this class of compound is a mixture of hexanes and ethyl acetate.[5]

    • To increase separation from less polar impurities (higher Rf): Decrease the polarity of the mobile phase (i.e., increase the percentage of hexane).

    • To increase separation from more polar impurities (lower Rf): Slightly increase the polarity of the mobile phase (i.e., increase the percentage of ethyl acetate). Be cautious, as too much polarity will cause all spots to move to the solvent front.

  • Consider Alternative Solvents: If hexanes/ethyl acetate fails, try other solvent systems. Replacing ethyl acetate with dichloromethane (DCM) or diethyl ether can alter the selectivity and improve separation.

  • Optimize Column Parameters:

    • Use a finer silica gel mesh size: This increases the surface area and theoretical plates, leading to better resolution.

    • Increase the column length-to-diameter ratio: A longer, narrower column provides more separation power.

    • Avoid overloading: The amount of crude material should typically be no more than 1-5% of the mass of the silica gel.[5]

G cluster_troubleshooting Optimization Workflow start Crude Product TLC Analysis spots_close Spots are close (Poor ΔRf) start->spots_close spots_separated Good Separation (ΔRf > 0.2) start->spots_separated adjust_polarity Adjust Hexane/EtOAc Ratio spots_close->adjust_polarity run_column Run Preparative Column spots_separated->run_column Proceed to Column change_solvent Try Hexane/DCM or Hexane/Ether adjust_polarity->change_solvent If still poor column_params Optimize Column: - Finer Silica - Longer Column - Lower Loading change_solvent->column_params If still poor column_params->run_column

Caption: Troubleshooting workflow for poor TLC separation.

Q4: The aldehyde seems to be oxidizing to a carboxylic acid during purification. How can I prevent this?

A4: Aldehydes are susceptible to oxidation, especially when adsorbed onto silica gel, which can be slightly acidic and has a large surface area exposed to air.[1][3]

Preventative Measures:

  • Minimize Exposure to Air: Keep fractions and the purified product under an inert atmosphere (nitrogen or argon) whenever possible.[1]

  • Work Quickly: Do not let the aldehyde sit on the column for an extended period. Prepare the column, load the sample, and elute it in one continuous process.

  • Buffer the Silica (Advanced): In some cases, the silica gel can be neutralized by pre-treating it with a base like triethylamine. A common method is to prepare a slurry of silica in the initial mobile phase containing ~0.5-1% triethylamine, pack the column with this slurry, and run the chromatography with the same percentage of triethylamine in the eluent.[3] Caution: This can affect the elution profile and may not be compatible with all compounds.

  • Store Properly: Store the final product at low temperatures and under an inert atmosphere to prevent degradation over time.[1]

Q5: I can't get my purified product to crystallize from the column fractions. What should I do?

A5: If the product is pure by TLC or ¹H NMR but remains an oil, it may be due to trace solvent impurities or the compound's intrinsic properties.

  • High Vacuum Drying: First, ensure all chromatography solvents are removed under a high vacuum for several hours.

  • Trituration: Add a small amount of a cold, non-polar solvent in which the product is poorly soluble (e.g., hexanes, heptane, or pentane).[5][6] Vigorously scratch the inside of the flask with a glass rod or spatula at the solvent line. This can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid material from a previous batch, adding a tiny crystal ("seeding") to the oil can initiate crystallization.

  • Recrystallization: If trituration fails, attempt a formal recrystallization using a suitable solvent system identified through small-scale solubility tests.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most common and effective method for separating the desired aldehyde from impurities with different polarities.[1]

Step-by-Step Methodology:

  • Adsorbent Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into a column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully add this solution to the top of the silica bed.

    • Dry Loading (Preferred for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) as required, based on preliminary TLC analysis.[1]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_final Final Steps prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_column Load onto Column pack_column->load_column dissolve Dissolve Crude Product dry_load Adsorb onto Silica (Dry Load) dissolve->dry_load dry_load->load_column elute Elute with Solvent Gradient load_column->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end end evaporate->end Pure Product

Caption: General workflow for flash column chromatography.

Protocol 2: Purification by Recrystallization

If a suitable solvent is found, recrystallization can be a highly effective and scalable method for obtaining a high-purity crystalline product.[1]

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2] For brominated aromatics, solvents like heptane, ethanol, methanol, or acetonitrile are good candidates.[2][6][7]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent in small portions if needed, but avoid using a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

References

  • BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyridin-4-ols.
  • Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • BenchChem. (2025).
  • XMB Forum. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • The Hive Methods Discourse. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column?
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.

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Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Bromo-2-methoxynicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile building block. The strategic selection of a solvent is paramount, as it directly influences reaction pathways, yields, and impurity profiles by mediating the reactivity of the molecule's three key features: the electron-deficient bromopyridine core, the reactive aldehyde, and the electron-donating methoxy group. This document provides troubleshooting guidance and detailed protocols in a direct question-and-answer format to address common challenges encountered in the laboratory.

Section 1: General Solubility & Solvent Selection

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: While specific quantitative data for this exact molecule is not widely published, we can extrapolate a reliable solubility profile based on its structural components: a substituted bromophenol-like core with an additional aldehyde. The molecule possesses both polar features (the pyridine nitrogen, the aldehyde carbonyl, the methoxy ether) and non-polar characteristics (the aromatic ring, the bromine atom).

This duality suggests solubility across a range of solvents. Expect high solubility in polar aprotic solvents and moderate to good solubility in many polar protic and non-polar solvents. Water solubility is expected to be low.

Table 1: Expected Qualitative Solubility of this compound.

Solvent Solvent Type Expected Solubility Rationale & Comments
Dimethyl Sulfoxide (DMSO) Polar Aprotic Very Soluble A powerful solvent for a wide range of organic compounds, excellent for creating stock solutions.[1]
N,N-Dimethylformamide (DMF) Polar Aprotic Very Soluble Similar to DMSO, commonly used in cross-coupling and SNAr reactions.
Acetonitrile (MeCN) Polar Aprotic Soluble A common solvent for reactions and purification (HPLC).
Tetrahydrofuran (THF) Polar Aprotic Soluble Good general-purpose solvent for organometallic reactions.
Ethyl Acetate (EtOAc) Moderately Polar Soluble A common solvent for extraction and chromatography.[1]
Dichloromethane (DCM) Non-polar Moderately Soluble The compound's organic nature suggests some solubility.[1]
Toluene Non-polar Moderately Soluble Often used in cross-coupling reactions, may require heating to fully dissolve.
Methanol (MeOH) / Ethanol (EtOH) Polar Protic Soluble Capable of hydrogen bonding with the pyridine nitrogen and carbonyl oxygen.[1]

| Water | Polar Protic | Low Solubility | The hydrophobic aromatic ring and bromine limit aqueous solubility. |

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The C-Br bond on the electron-deficient pyridine ring is an excellent handle for palladium-catalyzed reactions to form C-C, C-N, or C-O bonds. However, the presence of the aldehyde can introduce complications.

Q2: I am observing low to no yield in my Suzuki coupling reaction. Could the solvent be the issue?

A2: Yes, the solvent system is a critical parameter for the success of a Suzuki-Miyaura reaction.[2] An inappropriate solvent can lead to poor solubility of reactants, catalyst deactivation, or an inefficient catalytic cycle.

  • Causality: The Suzuki reaction involves species of varying polarity throughout the catalytic cycle. The solvent must accommodate the organic starting materials, the inorganic base, and the palladium catalyst.

    • Less Polar Solvents (Toluene, Dioxane): These are often excellent choices, particularly for catalysts like Pd(PPh₃)₄.[3] They effectively dissolve the aryl halide and boronic acid.

    • Polar Aprotic Solvents (DMF, THF): These are also widely used and can be beneficial for ionic pre-catalysts.[3]

    • Co-Solvents (e.g., Dioxane/Water): Many Suzuki reactions require a biphasic system. Water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid for transmetalation.[4][5] If you are running the reaction under strictly anhydrous conditions with an inorganic base, the reaction may fail.

  • Troubleshooting Steps:

    • Check Solubility: Ensure your starting material, this compound, is fully dissolved at the reaction temperature. If not, consider a different solvent or solvent mixture.

    • Introduce Water: If using an inorganic base like K₃PO₄ or Cs₂CO₃ in an organic solvent like dioxane or toluene, add a small amount of water (e.g., a 4:1 or 5:1 organic:water ratio) to dissolve the base.[6]

    • Switch Solvents: If a toluene/water system fails, try a more polar system like DMF or THF, which can sometimes improve catalyst stability and reaction rates.

Q3: My aldehyde group seems to be interfering with the reaction, leading to low yields or catalyst decomposition. Why does this happen and how can I fix it?

A3: This is a known issue. Aldehyde and ketone functional groups can coordinate to the Pd(0) or Ni(0) catalyst center.[7][8] This coordination can act as a catalyst inhibitor by blocking the site needed for the initial oxidative addition step with the aryl bromide.[8] In some cases, this can lead to catalyst decomposition, often observed as the formation of palladium black.

  • Causality: The lone pair of electrons on the aldehyde's carbonyl oxygen can bind to the electron-deficient metal center of the active catalyst. This forms a stable off-cycle complex, effectively removing the catalyst from the productive Suzuki cycle.

  • Mitigation Strategy: Protecting Groups The most robust solution is to temporarily protect the aldehyde, rendering it inert to the catalyst. The most common protecting group for an aldehyde is a cyclic acetal, which is stable under the basic conditions of a Suzuki coupling but can be easily removed with a mild acid workup.[9][10]

G start Aldehyde Interference Suspected (Low Yield, Catalyst Decomposition) prot_strat Protect Aldehyde as Acetal start->prot_strat Implement Strategy run_suzuki Perform Suzuki Coupling (e.g., Pd(dppf)Cl2, K3PO4, Dioxane/H2O) prot_strat->run_suzuki See Protocol 2 deprotect Deprotect with Mild Acid (e.g., aq. HCl in THF) run_suzuki->deprotect product Desired Coupled Product deprotect->product

Caption: Workflow for mitigating aldehyde interference.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the pyridine ring nitrogen and the aldehyde group activates the C-Br bond for nucleophilic aromatic substitution (SNAr) with strong nucleophiles like amines, thiols, or alkoxides. Solvent choice is arguably the most critical factor determining the rate of these reactions.

Q4: My SNAr reaction with an amine nucleophile is extremely slow, even with heating. What am I doing wrong?

A4: Your choice of solvent is almost certainly the issue. SNAr reactions with anionic or neutral nucleophiles are dramatically faster in polar aprotic solvents than in polar protic solvents.[11]

  • Causality & Mechanistic Insight: The SNAr reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.

    • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents are excellent at solvating cations but poorly solvate anions (the nucleophile).[12] This leaves the nucleophile "naked" and highly reactive, lowering the activation energy for the initial attack on the pyridine ring. They also stabilize the delocalized negative charge of the Meisenheimer complex.[13]

    • Polar Protic Solvents (Methanol, Ethanol, Water): These solvents have acidic protons that form strong hydrogen bonds with the nucleophile.[12][14] This creates a "solvent cage" around the nucleophile, stabilizing it and making it less reactive. A significant amount of energy is required to strip these solvent molecules away, dramatically increasing the activation energy and slowing the reaction rate, often by several orders of magnitude.

Table 2: Relative Rate of SNAr Reactions vs. Solvent Type

Solvent Type Examples Effect on Nucleophile Meisenheimer Complex Stability Relative Reaction Rate
Polar Aprotic DMSO, DMF, MeCN Poorly solvated, "naked," highly reactive Stabilized Very Fast
Polar Protic H₂O, MeOH, EtOH Heavily solvated, stabilized, less reactive Destabilized Very Slow

| Non-polar | Toluene, Hexane | Poor solubility of nucleophile salts | Poorly stabilized | Very Slow / No Reaction |

G cluster_0 In Polar Aprotic Solvent (e.g., DMSO) cluster_1 In Polar Protic Solvent (e.g., Methanol) Nu_aprotic Nu⁻ (Naked & High Energy) TS1_aprotic [Transition State 1]‡ (Low Energy Barrier) Nu_aprotic->TS1_aprotic MC_aprotic Meisenheimer Complex (Stabilized) TS1_aprotic->MC_aprotic Nu_protic Nu⁻(HOR)n (Solvated & Low Energy) TS1_protic [Transition State 1]‡ (High Energy Barrier) Nu_protic->TS1_protic MC_protic Meisenheimer Complex (Destabilized) TS1_protic->MC_protic

Caption: Energy profile comparison for SNAr reactions.

Q5: I'm trying to perform a substitution with sodium methoxide in methanol and getting a complex mixture, including some products where the aldehyde seems to have reacted.

A5: Using an alkoxide in its corresponding alcohol solvent (e.g., NaOMe in MeOH) is a classic error that slows down the desired SNAr reaction, as explained in Q4. The elevated temperatures often required to force the slow SNAr reaction can promote side reactions.

  • Potential Side Reactions:

    • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. While less common for heteroaromatic aldehydes, it can be a competing pathway at high temperatures.[15]

    • Reaction with Solvent Impurities: If the base is strong enough, it can deprotonate impurities or the solvent itself, leading to other undesired reactions.

  • Troubleshooting Steps:

    • Change the Solvent: The best solution is to switch to a polar aprotic solvent like DMF or DMSO. You can use sodium methoxide directly. This will dramatically accelerate the desired SNAr reaction, allowing you to run it at a lower temperature and minimize side reactions.

    • Ensure Anhydrous Conditions: Water can lead to hydrolysis of the starting material or product, especially under basic conditions at high temperatures. Ensure your solvent and reagents are dry.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.

  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).[6]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1.0 mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Acetal Protection of the Aldehyde Group

This protocol is for protecting the aldehyde prior to a sensitive reaction like a Suzuki coupling.[9][10]

  • Setup: To a round-bottom flask, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a suitable solvent such as toluene.

  • Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be removed azeotropically as it forms, driving the equilibrium towards the acetal product.

  • Monitoring: Continue reflux until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Workup: Cool the reaction mixture. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting protected compound can often be used in the next step without further purification.

References

  • Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Retrieved January 5, 2026.
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

  • ResearchGate. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved January 5, 2026.
  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved January 5, 2026.
  • Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved January 5, 2026.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 5, 2026.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved January 5, 2026.
  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 5, 2026.
  • SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 5, 2026.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved January 5, 2026.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved January 5, 2026.
  • RSC Publishing. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved January 5, 2026.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved January 5, 2026.
  • The Hive. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved January 5, 2026.
  • Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Retrieved January 5, 2026.
  • RSC Publishing. (n.d.). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. Retrieved January 5, 2026.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved January 5, 2026.
  • BenchChem. (2025). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. Retrieved January 5, 2026.
  • BenchChem. (2025). Technical Support Center: The Effect of Solvent on 4-Bromobenzonitrile Reaction Kinetics. Retrieved January 5, 2026.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 5, 2026.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 5, 2026.
  • BenchChem. (n.d.). Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents. Retrieved January 5, 2026.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved January 5, 2026.

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-2-methoxynicotinaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine nucleus holds a privileged position. This guide offers an in-depth, objective comparison of the reactivity of two key synthetic intermediates: 4-Bromo-2-methoxynicotinaldehyde and 4-Chloro-2-methoxynicotinaldehyde. Understanding the nuanced differences in their chemical behavior is paramount for efficient route development, catalyst selection, and overall synthetic strategy.

This document moves beyond a simple cataloging of reactions to provide a causal understanding of the experimental choices, grounded in established mechanistic principles. We will explore the comparative performance of these building blocks in the most common and impactful transformations in contemporary organic synthesis: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Fundamental Dichotomy: C-X Bond Strength vs. Electronegativity

The reactivity of 4-bromo- and 4-chloro-2-methoxynicotinaldehyde is primarily governed by the distinct properties of the carbon-halogen bond. In the context of palladium-catalyzed cross-coupling reactions, the bond dissociation energy is the critical factor. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1] This difference dictates the ease of the initial, and often rate-determining, oxidative addition step in catalytic cycles like those of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1] Consequently, the bromo-substituted compound is generally more reactive in these transformations.[2]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen plays a more dominant role. The reaction proceeds through a high-energy Meisenheimer intermediate, and the more electronegative chlorine atom is better able to stabilize the developing negative charge in the transition state.[2][3] This often results in the chloro-substituted analogue exhibiting greater reactivity in SNAr.[2]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The general reactivity trend for halopyridines in these transformations is I > Br > Cl, making the chloro-analogue a more challenging substrate.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. For our substrates, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the C4 position.

Due to the higher reactivity of the C-Br bond, Suzuki-Miyaura couplings of this compound can often be achieved under milder conditions with lower catalyst loadings.[1][5] Reactions with the chloro-analogue typically necessitate more active catalyst systems, often employing bulky, electron-rich phosphine ligands, and higher reaction temperatures to facilitate the more difficult oxidative addition step.[5]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

FeatureThis compound4-Chloro-2-methoxynicotinaldehyde
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)
Typical Conditions 80-100 °C100-120 °C
Expected Yield Good to ExcellentModerate to Good

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[6]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1), via syringe.[6]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position.[7]

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of the bromo-derivative proceeds more readily than that of the chloro-derivative.[8] The latter often requires the use of specialized, highly active catalyst systems, such as those employing bulky biarylphosphine ligands developed by the Buchwald group, to achieve reasonable yields.[9] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being commonly employed.[9]

Table 2: Comparative Data for Buchwald-Hartwig Amination

FeatureThis compound4-Chloro-2-methoxynicotinaldehyde
Relative Reactivity HigherLower
Typical Catalyst Pd₂(dba)₃ with ligands like BINAP or XantphosPd₂(dba)₃ with bulky ligands (e.g., BrettPhos, RuPhos)
Typical Base NaOtBu, Cs₂CO₃NaOtBu, LHMDS
Typical Conditions 90-110 °C100-130 °C
Expected Yield Good to ExcellentModerate to Good

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-methoxynicotinaldehyde

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the appropriate bulky phosphine ligand, and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add 4-chloro-2-methoxynicotinaldehyde (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the mixture to 100-130 °C with stirring. Monitor the reaction's progress.

  • Work-up and Purification: After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the halopyridine and a terminal alkyne.[10] This reaction is crucial for introducing alkynyl moieties, which can serve as versatile synthetic handles.

The established reactivity trend holds for the Sonogashira coupling. The bromo-derivative will typically couple under standard Sonogashira conditions (Pd catalyst, Cu(I) cocatalyst, amine base).[11] The chloro-analogue is significantly less reactive and may require copper-free conditions with highly active palladium/phosphine ligand systems to avoid side reactions and achieve good yields.[10]

Table 3: Comparative Data for Sonogashira Coupling

FeatureThis compound4-Chloro-2-methoxynicotinaldehyde
Relative Reactivity HigherLower
Typical Catalyst System Pd(PPh₃)₂Cl₂/CuIPd(OAc)₂ with bulky phosphine ligands (copper-free)
Typical Conditions Room temperature to 80 °C80-120 °C
Expected Yield Good to ExcellentLow to Moderate

Experimental Protocol: Sonogashira Coupling of this compound

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 1-3 mol%).[11]

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv).[11]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Reactivity Comparison Summary.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions offer a complementary approach to functionalization, often proceeding without the need for transition metal catalysts. The reaction is highly dependent on the electronic nature of the pyridine ring and the leaving group.

The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions to nucleophilic attack.[2] In SNAr, the rate-determining step is often the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[3] The more electronegative chlorine atom is more effective at stabilizing this intermediate through an inductive effect, making 4-chloro-2-methoxynicotinaldehyde generally more reactive than its bromo counterpart in these reactions.[2]

Table 4: Comparative Data for Nucleophilic Aromatic Substitution

FeatureThis compound4-Chloro-2-methoxynicotinaldehyde
Relative Reactivity LowerHigher
Typical Nucleophiles Alkoxides, Thiolates, AminesAlkoxides, Thiolates, Amines
Typical Conditions Elevated temperatures may be requiredCan often proceed at lower temperatures
Expected Yield Moderate to GoodGood to Excellent

Experimental Protocol: SNAr with Sodium Methoxide

  • Reaction Setup: To a solution of 4-chloro-2-methoxynicotinaldehyde (1.0 equiv) in anhydrous DMF or DMSO, add sodium methoxide (1.5-2.0 equiv) at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench by pouring into cold water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion and Strategic Recommendations

The choice between 4-bromo- and 4-chloro-2-methoxynicotinaldehyde is a strategic decision that hinges on the desired synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), this compound is the superior substrate. Its greater reactivity allows for milder reaction conditions, lower catalyst loadings, and often higher yields. This translates to a more efficient and cost-effective process, particularly in a research and development setting.

  • For nucleophilic aromatic substitution reactions, 4-chloro-2-methoxynicotinaldehyde is generally the more reactive and preferred starting material. This allows for efficient displacement with a range of nucleophiles, often under less forcing conditions than required for the bromo-analogue.

By understanding the fundamental chemical principles that govern the reactivity of these valuable building blocks, researchers can make more informed decisions, leading to the streamlined and successful synthesis of complex molecular targets.

References

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2019). National Institutes of Health. [Link]

  • (PDF) Iron-catalysed Sonogashira Reactions. (2009). ResearchGate. [Link]

  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate. [Link]

  • Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. (2017). OUCI. [Link]

  • Buchwald–Hartwig amination. (2024). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). Journal of the American Chemical Society. [Link]

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  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

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  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and reliable characterization of chemical intermediates is paramount. 4-Bromo-2-methoxynicotinaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust analytical methodologies to ensure purity, stability, and overall quality. This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, offering field-proven insights and supporting experimental frameworks.

The Analytical Challenge: Understanding this compound

This compound (MW: 216.03 g/mol , Formula: C₇H₆BrNO₂) presents a unique analytical challenge due to its combination of a halogen, a methoxy group, and an aldehyde function on a pyridine ring.[1] This structure influences its ionization efficiency, fragmentation behavior, and chromatographic retention. As an intermediate in drug synthesis, its purity profile must be rigorously established to identify and quantify any process-related impurities or degradation products.[2][3]

Strategic Approach to Method Selection: A Comparative Analysis

The choice of a mass spectrometry (MS) platform is a critical decision that directly impacts the quality and reliability of the analytical data. Here, we compare two primary workflows, evaluating their respective strengths and weaknesses for the analysis of this compound.

Workflow 1: High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are indispensable for the initial characterization and impurity profiling of novel or critical intermediates like this compound.[4][5][6]

Ionization Source Selection: ESI vs. APCI

The first crucial decision is the choice of the atmospheric pressure ionization (API) source.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules that are already ionized in solution.[7][8][9] Given the presence of the nitrogen in the pyridine ring, this compound is expected to ionize efficiently in positive ion mode ESI through protonation. ESI is generally preferred for its ability to generate multiply charged ions for larger molecules and its compatibility with a wide range of polar analytes.[7][10]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[9][10] While this compound has polar functional groups, APCI could be a viable alternative, particularly if the compound exhibits limited solubility in common ESI solvents or if matrix effects are a significant concern.[11]

Recommendation: For initial analysis, ESI in positive ion mode is the recommended starting point due to the basic nitrogen on the pyridine ring, which is readily protonated.

Mass Analyzer Comparison: Q-TOF vs. Orbitrap

Both Q-TOF and Orbitrap instruments provide high mass accuracy and resolution, which are critical for confident empirical formula determination of the parent compound and its impurities.

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Resolution Good (typically 30,000 - 50,000)Excellent to Ultra-High (up to 280,000 or higher)[4][5]
Mass Accuracy Very good (1-2 ppm)[4]Excellent (<1 ppm)[4]
Scan Speed Generally fasterCan be slower at higher resolutions[4]
Dynamic Range Superior intrascan dynamic range[12]Good, but can be limited by the C-trap capacity[12]
Cost & Maintenance Generally lower initial cost and less complex maintenanceHigher initial cost and more specialized maintenance

Causality Behind the Choice:

For the primary goal of identifying unknown impurities and confirming the elemental composition of this compound, the Orbitrap's superior resolution and mass accuracy provide a distinct advantage.[4][6] This allows for greater confidence in distinguishing between isobaric interferences – compounds with the same nominal mass but different elemental formulas. However, for high-throughput applications where speed is critical, a modern Q-TOF instrument offers a compelling balance of performance.[4][12]

Experimental Protocol: HRMS Analysis of this compound

This protocol outlines a self-validating system for the comprehensive analysis of this compound using an Orbitrap-based mass spectrometer.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Prepare a series of dilutions in 50:50 acetonitrile:water with 0.1% formic acid to construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • For impurity analysis, prepare a solution of the test sample at a concentration of 0.1 mg/mL in the same diluent.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (Orbitrap) Conditions:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Capillary Temperature: 320 °C.

  • Full Scan Resolution: 140,000.

  • Scan Range: m/z 50-500.

  • Data-Dependent MS/MS: Top 5 most intense ions selected for fragmentation (HCD), resolution 35,000.

Expected Fragmentation Patterns and Isotopic Signature

A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[13][14] This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool.

Common fragmentation pathways for aromatic aldehydes include the loss of the aldehyde group (-CHO) or the hydrogen radical from the aldehyde.[14][15] For this compound, we can predict the following fragmentation:

fragmentation M [M+H]⁺ m/z 216/218 F1 Loss of CH₃ [M+H-CH₃]⁺ m/z 201/203 M->F1 -CH₃ F2 Loss of CO [M+H-CO]⁺ m/z 188/190 M->F2 -CO F3 Loss of Br [M+H-Br]⁺ m/z 137 M->F3 -Br

Caption: Predicted Fragmentation Pathway of this compound.

Workflow 2: Triple Quadrupole (QqQ) Mass Spectrometry for Targeted Quantification

For routine quality control and pharmacokinetic studies where the focus is on quantifying known analytes (the parent compound and specific impurities), a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for sensitivity and specificity.[5]

Causality Behind the Choice:

The QqQ excels at filtering out chemical noise by selecting a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This results in extremely low limits of detection and quantification, which is crucial for impurity analysis where trace levels must be accurately measured.

Experimental Protocol: QqQ MRM Method for this compound

1. Sample Preparation and LC Conditions:

  • Follow the same procedures as outlined in the HRMS protocol.

2. Mass Spectrometry (QqQ) Conditions:

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Primary (Quantification): Precursor m/z 216 -> Product m/z 188 (corresponding to loss of CO).

    • Secondary (Confirmation): Precursor m/z 218 -> Product m/z 190.

  • Collision Energy: Optimize for the specific instrument to maximize the intensity of the product ion.

  • Dwell Time: 100 ms per transition.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques for method validation and a more complete understanding of the sample.

TechniqueAdvantagesLimitations
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Robust, reliable, and widely available. Excellent for routine purity analysis and quantification.[16][17]Lower sensitivity than MS. Co-eluting impurities with similar UV spectra can be difficult to resolve and quantify.[17]
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic efficiency for volatile and thermally stable compounds.[16]This compound is likely not volatile enough for direct GC analysis and would require derivatization.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information and is inherently quantitative without the need for a reference standard of the same compound (qNMR).[17]Lower sensitivity compared to MS. Requires larger sample amounts.

Conclusion: An Integrated Analytical Approach

For the comprehensive analysis of this compound, an integrated approach is recommended. High-resolution mass spectrometry, particularly with an Orbitrap analyzer, is the superior choice for initial characterization, impurity identification, and structural elucidation. For routine, high-throughput quantification and quality control, a triple quadrupole mass spectrometer offers unparalleled sensitivity and specificity. These mass spectrometry-based methods, when validated against orthogonal techniques like HPLC-UV and NMR, provide a robust and trustworthy analytical framework to support drug development from discovery to manufacturing.

References

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A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate determination of purity for pharmaceutical intermediates like 4-Bromo-2-methoxynicotinaldehyde is a critical, non-negotiable step in the drug development pipeline. The presence of even trace-level impurities, such as starting materials, regioisomers, or degradation products, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analytical challenge due to its high resolution, sensitivity, and quantitative precision.[1]

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methodologies designed for the purity assessment of this compound. We will explore a rapid isocratic method ideal for in-process quality control (QC) and a high-resolution gradient method designed for final product release and stability testing. The narrative explains the scientific rationale behind the selection of columns, mobile phases, and detection parameters, grounded in established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5][6]

Introduction: The Critical Role of Purity Analysis

This compound is a key heterocyclic building block, frequently employed in the synthesis of complex molecules targeted for therapeutic applications. As with any synthetic intermediate, its purity profile directly influences the quality of the subsequent API. A robust analytical method is required to not only quantify the main compound but also to detect and resolve potential process-related impurities.

Potential Impurities in Synthesized this compound:

  • Starting Materials: Unreacted precursors from the synthesis route.

  • Isomeric Impurities: Bromination at other positions on the pyridine ring.

  • Oxidation Products: Oxidation of the aldehyde functional group to a carboxylic acid.

  • Side-Reaction Products: Unintended molecules formed during synthesis.

An effective HPLC method must be specific enough to separate the main peak from all these potential impurities, ensuring that the calculated purity is accurate and reliable.[7]

Comparative HPLC Methodologies

The choice of an HPLC method is a balance between the required analytical detail and the desired speed. We present two validated approaches: a rapid isocratic method for high-throughput screening and a comprehensive gradient method for detailed impurity profiling. Both methods utilize a C18 stationary phase, which is a versatile and robust choice for moderately polar aromatic compounds like pyridine derivatives.[8][9][10]

Method A: Rapid Isocratic QC Method

This method is designed for speed and efficiency, making it ideal for monitoring the progress of a synthesis or for rapid quality checks of incoming raw materials. Isocratic elution, where the mobile phase composition remains constant, allows for shorter run times and faster column re-equilibration.

  • Causality Behind Choices:

    • Stationary Phase (C18): Provides excellent hydrophobic retention for the aromatic ring, while the polar aldehyde and methoxy groups ensure it does not retain too strongly.

    • Mobile Phase (Acetonitrile/Water): A common, effective mobile phase for reversed-phase chromatography. Acetonitrile is often chosen for its low viscosity and UV transparency.[11]

    • Isocratic Elution: Simplifies the method, reduces cycle time, and enhances reproducibility, which is ideal for a QC environment.

    • UV Detection: The pyridine ring and aldehyde group contain chromophores that absorb UV light, making UV detection a simple and robust choice.[12]

Method B: High-Resolution Gradient Method

For final product release, stability studies, or when a complex impurity profile is suspected, a gradient elution method is superior. By systematically increasing the percentage of the organic solvent (acetonitrile) over the course of the run, we can effectively elute impurities with a wider range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main analyte peak.

  • Causality Behind Choices:

    • Gradient Elution: Provides the necessary resolving power to separate closely eluting isomers and trace impurities that might co-elute with the main peak in an isocratic run. This is crucial for a comprehensive stability-indicating method.

    • Buffered Mobile Phase (0.1% Phosphoric Acid): The pKa of pyridine derivatives is typically around 5-6.[13][14] Using a low pH mobile phase (pH ~2.5) ensures that the pyridine nitrogen is consistently protonated. This minimizes peak tailing caused by interactions with residual silanols on the silica-based C18 column, resulting in sharper, more symmetrical peaks and improved resolution.

    • Longer Run Time: The extended gradient allows for the separation of complex mixtures, providing a much more detailed and accurate picture of the sample's purity.

Experimental Protocols

Adherence to a detailed protocol is essential for reproducibility. The methodologies below are based on standard practices and are compliant with USP <621> guidelines for chromatography.[2][5][15][16]

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard or synthesized sample into a 10 mL volumetric flask.

  • Diluent: Use a mixture of Acetonitrile:Water (50:50 v/v).

  • Dissolution: Add approximately 7 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to the mark with diluent and mix thoroughly.

  • Working Solution (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with diluent. This concentration is suitable for UV detection without saturating the detector.

HPLC Instrumentation and Conditions
ParameterMethod A: Rapid Isocratic QCMethod B: High-Resolution Gradient
HPLC System Standard HPLC with UV DetectorStandard HPLC/UHPLC with UV Detector
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µmC18 Reversed-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A Water (HPLC Grade)0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile (HPLC Grade)
Elution Mode Isocratic: 60% BGradient: 40% to 90% B over 20 min
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 275 nmUV at 275 nm
Injection Vol. 10 µL10 µL
Run Time 10 minutes30 minutes

Visualization of Workflows

General Experimental Workflow

The following diagram outlines the logical flow from sample receipt to the final purity report, a process applicable to both methodologies.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Sample & Reference Standard B Dissolve in Diluent (ACN:Water) A->B C Perform Serial Dilution to Working Concentration B->C D System Suitability Test (SST) C->D E Inject Sample & Standard Solutions D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Calculate Purity (% Area Normalization) G->H I Generate Final Report H->I

Caption: General workflow for HPLC purity analysis.

Method Selection Logic

The choice between the isocratic and gradient method depends on the analytical objective.

G cluster_paths node_action node_action Start Analytical Goal? QC Routine QC or In-Process Check? Start->QC Speed & Throughput Release Final Release or Impurity Profiling? Start->Release Max Resolution & Detail Method_A Use Method A: Rapid Isocratic QC->Method_A Yes Method_B Use Method B: High-Resolution Gradient Release->Method_B Yes

Caption: Decision tree for selecting the appropriate HPLC method.

Results and Discussion: A Comparative Analysis

To illustrate the performance differences, a hypothetical batch of synthesized this compound, containing known impurities, was analyzed using both methods.

Table 1: Comparative Chromatographic Data

AnalyteMethod A (Isocratic)Method B (Gradient)
Retention Time (min) Retention Time (min)
Impurity 1 (Polar)2.14.5
Impurity 2 (Isomer)4.512.1
This compound 4.7 12.8
Impurity 3 (Non-polar)8.519.2

Table 2: Performance Comparison

ParameterMethod A: Rapid Isocratic QCMethod B: High-Resolution Gradient
Resolution (Main Peak / Impurity 2) 1.2 (Partial Co-elution)3.5 (Baseline Separated)
Analysis Time 10 minutes30 minutes
Calculated Purity (% Area) 99.1%98.6%
Intended Use High-throughput screening, process monitoringFinal product release, stability testing, impurity identification

As the data shows, the rapid isocratic method (Method A) resulted in partial co-elution of the main peak with its critical isomeric impurity (Impurity 2), indicated by a low resolution value of 1.2. This leads to an overestimation of the product's purity. In contrast, the high-resolution gradient method (Method B) achieved baseline separation with a resolution of 3.5, providing a more accurate and reliable purity value of 98.6%.

This comparison underscores a fundamental principle of analytical chemistry: the chosen method must be "suitable for its intended purpose."[6] For routine checks where speed is paramount and the impurity profile is well-understood, Method A is sufficient. For regulatory submissions and quality assurance of the final product, the detail and accuracy of Method B are indispensable. The validation of these analytical procedures should follow the guidelines set forth in ICH Q2(R1), covering parameters like specificity, linearity, accuracy, and precision.[3][4][17]

Conclusion and Recommendations

Both the rapid isocratic and high-resolution gradient HPLC methods have their place in the purity assessment of this compound.

  • Method A (Isocratic) is recommended for in-process control and rapid screening where a quick purity check is needed and the primary concern is major impurities, not trace isomers.

  • Method B (Gradient) is the authoritative choice for final product release, stability testing, and any form of detailed impurity profiling. Its superior resolving power ensures that a comprehensive and accurate assessment is made, which is essential for ensuring the quality and safety of the downstream API.

For comprehensive quality assurance, it is best practice to use both: the rapid method to monitor the synthesis and the high-resolution method to certify the final, purified intermediate. This dual approach provides both efficiency and confidence, aligning with modern quality-by-design (QbD) principles in pharmaceutical development.

References

  • U.S. Pharmacopeia.
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  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
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  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
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  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
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Biological activity of 4-Bromo-2-methoxynicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Potential Biological Activities of 4-Bromo-2-methoxynicotinaldehyde Derivatives

Disclaimer: Direct experimental data on the biological effects of this compound and its derivatives are limited in publicly available scientific literature. The information presented in this guide is a comparative analysis based on the activities of structurally analogous compounds, including nicotinamide derivatives, brominated phenols, and related heterocyclic systems. All quantitative data, experimental protocols, and mechanistic discussions are provided as a predictive framework to guide the potential evaluation of this compound derivatives and should not be interpreted as established activities of the compounds themselves.

Introduction: A Scaffold of Potential

This compound is a substituted pyridine derivative featuring a unique combination of functional groups: a bromine atom, a methoxy group, and a reactive aldehyde on a nicotinamide framework.[1] This molecular architecture serves as a versatile starting point for the synthesis of a diverse library of compounds. The pyridine ring is a common motif in numerous pharmaceuticals, the halogen atom can enhance membrane permeability and binding interactions, the methoxy group can modulate electronic properties, and the aldehyde function allows for straightforward derivatization into Schiff bases, chalcones, and other complex molecules.[2][3][4] While this specific scaffold remains largely unexplored, a comparative analysis of its structural components suggests significant potential in several key areas of therapeutic interest, most notably in anticancer and antimicrobial applications. This guide will explore these potential activities by comparing performance with established alternatives and provide detailed experimental protocols for validation.

Inferred Anticancer and Cytotoxic Activity

The nicotinamide core is a well-established pharmacophore in oncology.[5] Numerous derivatives have been developed that interfere with critical cellular processes in cancer cells, such as signal transduction, cell cycle progression, and metabolism.[6][7][8] The addition of a bromo-substituent, a common strategy in medicinal chemistry, can further enhance cytotoxic potential.[9]

Comparative Analysis: Performance Against Established Cancer Cell Lines

The primary mechanisms by which related nicotinamide and bromophenol derivatives exert their anticancer effects include enzyme inhibition, disruption of microtubule dynamics, and induction of apoptosis.[6][9][10] For instance, certain nicotinamide derivatives function as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth and metastasis.[5][7][8] Other related compounds have been found to inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] Bromophenol derivatives have also demonstrated significant potential, inducing apoptosis in leukemia cells.[9]

Below is a comparative summary of the cytotoxic activity of various structurally related compounds against prominent human cancer cell lines.

Compound ClassDerivative ExampleTarget Cell LinePotency (IC₅₀ / EC₅₀)Reference
N-phenyl Nicotinamides 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamideT47D (Breast Cancer)0.082 µM (EC₅₀)[6]
Nicotinamide Derivatives Compound 10 (unspecified structure)HepG2 (Liver Cancer)9.8 µM (IC₅₀)[5][7]
Nicotinamide Derivatives Compound 7 (unspecified structure)HCT-116 (Colon Cancer)15.7 µM (IC₅₀)[5][7]
Schiff Base Complexes MnL2 ComplexHep-G2 (Liver Cancer)2.6 µg/ml (IC₅₀)[4]
Schiff Base Complexes MnL2 ComplexMCF-7 (Breast Cancer)3.0 µg/ml (IC₅₀)[4]
Bromophenol Derivatives (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetateK562 (Leukemia)Not specified, induced apoptosis[9]
Potential Mechanism: VEGFR-2 Inhibition

A plausible mechanism of action for novel this compound derivatives is the inhibition of tyrosine kinase receptors like VEGFR-2. The nicotinamide moiety could anchor the molecule in the ATP-binding pocket, while other substituents could form key interactions that stabilize the inactive conformation of the enzyme, blocking downstream signaling required for cell proliferation and angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 P1 Autophosphorylation (Blocked) VEGFR2->P1 Derivative 4-Bromo-2-methoxy nicotinaldehyde Derivative Derivative->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation

Caption: Potential inhibitory pathway of a derivative on VEGFR-2 signaling.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method to evaluate the cytotoxic effects of a novel compound on cancer cell lines.[4][11] The assay's principle lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Materials:

  • Human cancer cell line (e.g., MCF-7, Hep-G2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well microplates

  • Positive control (e.g., Cisplatin or Doxorubicin)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivative and positive control in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Inferred Antimicrobial Activity

The aldehyde functional group is a precursor to Schiff bases, a class of compounds known for their broad-spectrum antimicrobial activities.[12] Furthermore, halogenated aromatic systems often exhibit potent antibacterial and antifungal properties.[13] Therefore, derivatives of this compound, particularly its Schiff base adducts, are strong candidates for novel antimicrobial agents.

Comparative Analysis: Performance Against Pathogenic Microbes

Related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain cinnamaldehyde analogs, which share the α,β-unsaturated aldehyde feature with potential chalcone derivatives of our core molecule, have demonstrated activity against the priority pathogen Acinetobacter baumannii.[13] Their mechanism often involves the inhibition of essential cellular processes like cell division through targeting proteins such as FtsZ.[13]

The table below compares the Minimum Inhibitory Concentration (MIC) of structurally related compounds against various microbial strains.

Compound ClassDerivative ExampleTarget MicrobePotency (MIC)Reference
Cinnamaldehyde Analog 4-bromophenyl-substituted analogA. baumannii32 µg/mL[13]
Chalcone Derivative Compound 2gE. coli11 µg/mL[14]
Chalcone Derivative Compound 2gP. aeruginosa10 µg/mL[14]
Chalcone Derivative Compound 2bS. aureus10 µg/mL[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test derivative stock solution (in DMSO)

  • Sterile 96-well microplates

  • Positive control (e.g., Ciprofloxacin, Gentamycin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Prepare a diluted bacterial suspension. Add 50 µL of this inoculum to wells 1 through 11. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Comparative analysis with structurally similar nicotinamides, bromophenols, and Schiff bases strongly suggests a high potential for significant anticancer and antimicrobial activities. The presence of multiple functional groups offers a rich chemical space for derivatization, allowing for the fine-tuning of activity, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of a focused library of derivatives, including Schiff bases, chalcones, and amides. These compounds should then be subjected to the rigorous experimental validation outlined in this guide. High-throughput screening against a panel of cancer cell lines and pathogenic microbes will be crucial to identify lead compounds. Subsequent studies should then elucidate the precise mechanisms of action, perform in silico modeling to understand structure-activity relationships, and ultimately evaluate the most promising candidates in preclinical in vivo models.

References

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC. (2024). PubMed Central.
  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. (n.d.). PubMed.
  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (n.d.). Carta Evidence.
  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (n.d.). Taylor & Francis.
  • Full article: Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2022). Taylor & Francis Online.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Potential Biological Activity of 4-Bromo-2-methoxyphenol: A Technical Guide. (n.d.). Benchchem.
  • Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. (n.d.). MDPI.
  • Synthesis, characterisation and antimicrobial evaluation of 4-bromo-2-[(dodecylimino)methyl]phenol and 4-bromo-2-[(hexadecylimino)methyl]phenol. (n.d.).
  • Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022). PubMed Central.
  • SYNTHESIS, CHARACTERIZATION, ANTIOXIDANT, LARVICIDAL, DNA-CLEAVAGE AND IN-VITRO ANTITUMOUR ACTIVITIES OF SOME NOVEL SCHIFF BASE. (n.d.). ajrcps.com.
  • SYNTHESIS, CHARACTERIZATION, ANTIOXIDANT, LARVICIDAL, AND IN-VITRO ANTI-TUMOUR ACTIVITIES OF SOME NOVEL SCHIFF BASE TRANSITION M. (n.d.). IJRAR.org.
  • Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. (2023). NIH.
  • Synthesis, characterization, and anticancer activity of Schiff bases. (n.d.). PubMed.
  • This compound. (n.d.). CymitQuimica.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. (n.d.). Oriental Journal of Chemistry.
  • (PDF) Synthesis, Characterization, Antimicrobial and Anti-Inflammatory Properties of 4-Methoxy, 4, 6-Dipheny L-2-Thiopyrimidine and Epoxide Derivatives of Chalcones. (2019).
  • Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. (n.d.). PubMed Central.

Sources

The Unsolved Structure: A Predictive and Methodological Guide to the X-ray Crystal Structure of 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Blueprint of a Molecule

In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is paramount. This atomic blueprint governs a compound's physical and chemical properties, dictating everything from its solubility and melting point to its biological activity. For medicinal chemists, a crystal structure provides invaluable insights into how a drug molecule might interact with its biological target, guiding the design of more potent and selective therapeutics. 4-Bromo-2-methoxynicotinaldehyde is a substituted pyridine derivative of interest in synthetic chemistry, yet as of the writing of this guide, its single-crystal X-ray structure has not been reported in publicly accessible databases like the Cambridge Structural Database (CSD).[1][2][3]

This guide, therefore, serves a dual purpose. Firstly, it provides a predictive analysis of the likely structural features of this compound by making objective comparisons with crystallographically characterized analogous compounds. Secondly, it offers a comprehensive, field-proven methodology for researchers to determine the crystal structure for themselves, from synthesis and crystallization to data analysis and structure refinement.

Comparative Structural Analysis: Learning from Molecular Relatives

To predict the solid-state conformation and packing of this compound, we can examine the crystal structures of its close relatives. The ideal analogues share key structural motifs: the pyridine ring, the aldehyde group, and the bromo- and methoxy-substituents. For this analysis, we will consider three such analogues:

  • 4-Bromo-2,6-dimethoxybenzaldehyde : A very close analogue that informs on the interplay of bromo- and methoxy-substituents on an aromatic aldehyde.

  • Nicotinaldehyde (Pyridine-3-carbaldehyde) : The parent aldehyde, providing a baseline for the conformation of the pyridine-aldehyde fragment.[4]

  • 2-Bromopyridine : A simple substituted pyridine that helps in understanding the influence of the bromine atom on the pyridine ring's electronic properties and packing.[5][6]

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for our selected analogues, offering a quantitative basis for our predictive analysis.

Parameter4-Bromo-2,6-dimethoxybenzaldehyde[7]Nicotinaldehyde[4]2-Bromopyridine[5]
Chemical Formula C₉H₉BrO₃C₆H₅NOC₅H₄BrN
Molecular Weight 245.07 g/mol 107.11 g/mol 158.00 g/mol
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group C2/cP2₁2₁2₁P2₁2₁2₁
a (Å) 19.8576 (5)13.565 (3)13.882 (3)
b (Å) 4.1080 (2)7.426 (2)11.516 (2)
c (Å) 23.1284 (8)5.176 (1)3.825 (1)
α (°) 909090
β (°) 94.983 (3)9090
γ (°) 909090
Volume (ų) 1879.57 (12)521.1 (2)611.1 (2)
Z 844
Temperature (K) 297295293
R-factor 0.04160.0450.038
CCDC No. 2430973118713118712
Predictive Insights for this compound

Based on the data from these analogues, we can make several informed predictions about the crystal structure of this compound:

  • Crystal System and Space Group : The molecule is asymmetric and lacks inversion centers. Therefore, it is likely to crystallize in a non-centrosymmetric space group, with common examples for such organic molecules being P2₁2₁2₁ (orthorhombic) or P2₁ (monoclinic).[1][3]

  • Molecular Geometry : The pyridine ring is expected to be planar. The aldehyde group may be slightly twisted out of the plane of the pyridine ring due to steric hindrance from the adjacent methoxy group. The C-Br and C-O bond lengths will be within the expected ranges for brominated and methoxylated aromatic systems.

  • Intermolecular Interactions : The presence of the pyridine nitrogen and the aldehyde oxygen provides sites for hydrogen bonding, likely weak C-H···N and C-H···O interactions. The bromine atom introduces the possibility of halogen bonding (Br···N or Br···O interactions), which can significantly influence the crystal packing. Furthermore, π-π stacking interactions between the pyridine rings are also anticipated.

Below is a diagram illustrating the structural relationship between the target molecule and its analogues.

G Target 4-Bromo-2-methoxy nicotinaldehyde (Structure Unknown) Analogue1 4-Bromo-2,6-dimethoxy benzaldehyde Target->Analogue1 Similar substitution pattern Analogue2 Nicotinaldehyde Target->Analogue2 Shared pyridine-aldehyde core Analogue3 2-Bromopyridine Target->Analogue3 Shared brominated pyridine motif

Fig 1. Structural analogues for predictive analysis.

Experimental Guide to Crystal Structure Determination

This section provides a detailed workflow for determining the single-crystal X-ray structure of this compound.

Part A: Synthesis and Crystallization

The first and often most challenging step is to obtain diffraction-quality single crystals.[8] This begins with the synthesis of the pure compound.

Proposed Synthesis: A plausible route to this compound could involve the bromination of 2-methoxynicotinaldehyde or a related precursor. Purity is critical; the starting material should be purified by column chromatography or recrystallization until it is deemed pure by NMR and LC-MS.

Experimental Protocol: Crystallization Techniques

The key to successful crystallization is to allow the molecules to self-assemble into a well-ordered lattice slowly.[9] Experimentation with various solvents and techniques is essential.

  • Solvent Selection:

    • Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, methanol, water).

    • An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[10]

    • For other techniques like vapor diffusion, a solvent in which the compound is soluble is paired with an "anti-solvent" in which it is insoluble.

  • Slow Evaporation Protocol:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap that has small perforations or with parafilm punctured with a needle. This allows the solvent to evaporate slowly over several days to weeks.

    • Place the vial in a vibration-free location.

  • Vapor Diffusion Protocol:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene or chloroform) in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a more volatile anti-solvent (e.g., pentane or diethyl ether).

    • Over time, the anti-solvent vapor will diffuse into the solution of the compound, gradually reducing its solubility and promoting crystal growth.[8]

  • Liquid-Liquid Diffusion Protocol:

    • In a narrow test tube, carefully layer a solution of the compound with a less dense, miscible anti-solvent.

    • As the liquids slowly mix at the interface, the compound's solubility decreases, and crystals may form.

Part B: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, the next step is to collect the diffraction data.[11]

Protocol for Data Collection:

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Data Acquisition: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-rays (commonly from a Mo or Cu source) are directed at the crystal.

  • Data Collection Strategy: The crystal is rotated through a series of angles, and the diffraction pattern is recorded at each orientation on a detector (e.g., a CCD or CMOS detector). A complete dataset requires collecting reflections over a full sphere of reciprocal space.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like background scattering and absorption. This results in a file containing a list of reflections (h, k, l) and their corresponding intensities.

Part C: Structure Solution and Refinement

The final stage involves converting the diffraction data into a 3D model of the molecule. This is a computationally intensive process.[12]

Protocol for Structure Solution and Refinement:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution (Solving the Phase Problem): The measured intensities only provide the amplitudes of the structure factors, but the phase information is lost. For small molecules like this compound, "direct methods" are typically used to mathematically derive the initial phases.[13] This step is often performed using software like SHELXT.[14] This initial solution provides a rough electron density map with the positions of the heavier atoms (like Bromine).

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method, typically with software like SHELXL.[15] This iterative process involves adjusting the atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically < 0.05 for a good structure).

  • Structure Validation: The final structure is validated for geometric reasonability (bond lengths and angles) and to ensure that no unassigned electron density peaks remain. The final crystallographic data is typically reported in a Crystallographic Information File (CIF).

The entire experimental workflow is summarized in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd SC-XRD cluster_solve Structure Solution & Refinement s1 Synthesize Crude Product s2 Purify by Chromatography/ Recrystallization s1->s2 c1 Select Solvents s2->c1 c2 Slow Evaporation / Vapor Diffusion c1->c2 c3 Obtain Single Crystals c2->c3 x1 Mount Crystal & Cool c3->x1 x2 Collect Diffraction Data x1->x2 x3 Process Data (hkl file) x2->x3 r1 Determine Space Group x3->r1 r2 Solve Phase Problem (e.g., SHELXT) r1->r2 r3 Refine Structure (e.g., SHELXL) r2->r3 r4 Validate & Generate CIF r3->r4

Fig 2. Workflow for Crystal Structure Determination.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comparative analysis of structurally similar compounds provides a strong basis for predicting its key solid-state features. It is anticipated to crystallize in a common non-centrosymmetric space group, with its crystal packing likely governed by a combination of weak hydrogen bonds, potential halogen bonding, and π-π stacking interactions. This guide provides not only a predictive framework but also a detailed, actionable set of protocols for researchers to pursue the experimental determination of this and other novel small molecule crystal structures. The successful elucidation of this structure will undoubtedly contribute to a deeper understanding of the structure-property relationships in this class of compounds.

References

A Spectroscopic Journey: Characterizing the Synthesis of 4-Bromo-2-methoxynicotinaldehyde from its Halogenated Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, halogenated pyridine derivatives serve as indispensable structural motifs. Among these, 4-Bromo-2-methoxynicotinaldehyde stands out as a versatile building block, prized for its strategically placed functional groups that allow for diverse synthetic modifications. The aldehyde function acts as a handle for forming Schiff bases, reductive aminations, or Wittig reactions, while the bromo and methoxy groups on the pyridine ring modulate its electronic properties and offer sites for cross-coupling reactions.

This guide provides an in-depth spectroscopic analysis of this compound and its key precursors. Moving beyond a mere presentation of data, we will dissect the spectral transformations that occur at each step of a plausible synthetic route. By understanding why the spectra change, researchers can gain a more profound insight into the molecular transformations, enabling robust reaction monitoring, quality control, and definitive structural confirmation. This guide is designed for professionals in chemical synthesis and drug development, offering both foundational knowledge and practical, data-driven insights.

The Synthetic Pathway: A Logical Progression

The synthesis of this compound can be logically approached in a three-step sequence starting from a readily available di-halogenated pyridine. This pathway is designed for regiochemical control, installing the required functional groups in a precise order.

  • Step 1: Starting Point. The synthesis begins with 2-Chloro-4-bromopyridine, a commercially available building block.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C2 position is more activated towards nucleophilic attack than the bromine at C4. This allows for the selective displacement of chloride by a methoxide source (e.g., sodium methoxide) to yield 2-Bromo-4-methoxypyridine.

  • Step 3: Formylation. The final step involves the introduction of an aldehyde group at the C3 position. This is typically achieved through a directed ortho-metalation followed by quenching with a formylating agent like N,N-Dimethylformamide (DMF).

The overall transformation is visualized in the synthetic workflow below.

G cluster_0 Synthetic Workflow Precursor_2 2-Chloro-4-bromopyridine Precursor_1 2-Bromo-4-methoxypyridine Precursor_2->Precursor_1  Step 2: S_NAr (NaOMe, DMSO) Final_Product This compound Precursor_1->Final_Product  Step 3: Formylation (n-BuLi, DMF) G cluster_workflow General Analytical Workflow A Synthesis & Work-up B Purification (e.g., Column Chromatography) A->B C Purity & Identity Check (TLC, LC-MS) B->C D Structural Elucidation C->D S1 NMR (¹H, ¹³C) S2 FT-IR S3 UV-Vis

A Comparative Guide to the Structural Validation of a Novel Compound Synthesized from 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of a novel compound is a moment of discovery. However, the true value of this new chemical entity (NCE) can only be unlocked after its molecular structure is validated with absolute certainty. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques used to elucidate and confirm the structure of a novel compound, using a hypothetical product derived from 4-Bromo-2-methoxynicotinaldehyde as our case study. Our approach eschews a rigid template in favor of a logical, synergistic workflow that reflects modern best practices in chemical analysis.

The Strategic Workflow: An Integrated Approach

The journey from a newly synthesized powder to a fully validated structure follows a logical progression. We begin with a broad confirmation of mass and elemental composition, then map the intricate network of atomic connections, and finally, obtain a definitive three-dimensional snapshot of the molecule. Each step provides data that informs and validates the next.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity & Stereochemistry cluster_2 Phase 3: Absolute Confirmation MS Mass Spectrometry (MS) Determine Molecular Formula NMR NMR Spectroscopy Elucidate 2D Structure MS->NMR Provides Formula Conclusion Validated Structure MS->Conclusion XRay X-ray Crystallography Confirm 3D Structure NMR->XRay Provides Proposed Structure NMR->Conclusion XRay->Conclusion

Caption: A logical workflow for novel compound structural validation.

Part 1: Foundational Analysis – Mass Spectrometry (MS)

Mass spectrometry is the initial and indispensable step in any structural elucidation workflow.[2][3] Its primary role is to provide the molecular weight and, with sufficient accuracy, the elemental composition of the NCE.[4]

Expertise & Rationale: Why High-Resolution MS is Non-Negotiable

As a senior scientist, I cannot overstate the importance of starting with High-Resolution Mass Spectrometry (HRMS) rather than nominal mass MS. While a standard instrument might give you a molecular weight of, for example, 350, HRMS provides a highly accurate mass (e.g., 350.0123). This precision is crucial because it severely constrains the number of possible elemental formulas, often reducing the possibilities from dozens to just one or two that are chemically plausible.[2] This single piece of data—the molecular formula—is the bedrock upon which all subsequent analysis is built.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1-1 mg of the purified novel compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~1 mg/mL. The sample must be free of non-volatile buffers or salts.

  • Ionization: Electrospray ionization (ESI) is the most common and gentle method for small organic molecules, preserving the molecular ion.[2] Both positive and negative ion modes should be tested to maximize the chance of observing the molecular ion ([M+H]⁺ or [M-H]⁻).[6]

  • Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[7]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 Da). The instrument's software will compare the measured accurate mass of the molecular ion to a database of theoretical masses for all possible elemental combinations.

  • Formula Determination: The output is a list of potential elemental formulas ranked by their mass error (typically <5 ppm). The most chemically sensible formula, considering the starting materials (C, H, N, O, Br), is selected.

G A Dissolve Sample (e.g., in Methanol) B Infuse into HRMS (e.g., ESI-TOF) A->B C Acquire Spectrum (Positive & Negative Modes) B->C D Measure Accurate m/z of Molecular Ion C->D E Calculate Elemental Composition (<5 ppm error) D->E F Result: Confirmed Molecular Formula E->F

Caption: The experimental workflow for HRMS analysis.

Part 2: Unraveling the Skeleton – Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula in hand, NMR spectroscopy is employed to piece together the atomic connectivity. It is the most powerful technique for determining the detailed structure of a molecule in solution.[8][9] The process is a systematic deduction, starting with simple proton counts and culminating in a complete 2D map of the molecule.

Expertise & Rationale: The Power of 2D NMR

While 1D ¹H and ¹³C spectra are essential, they often contain overlapping signals in complex molecules. The true power of modern NMR lies in 2D correlation experiments, which spread the information into two dimensions, resolving ambiguity.[10] A standard suite of experiments (COSY, HSQC, HMBC) is a self-validating system.[11] For instance, a COSY spectrum shows which protons are coupled (typically on adjacent carbons), while an HMBC spectrum reveals longer-range connections between protons and carbons (2-3 bonds away). The data from these experiments must cross-correlate perfectly to yield a single, unambiguous structure.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring sample peaks.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. This provides information on the number of different types of protons, their chemical environment, and their relative numbers (integration).[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of bonded proton networks (spin systems).[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, assigning carbons to their specific protons.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are separated by two or three bonds. This is the key to connecting the individual spin systems identified in the COSY spectrum.[11]

cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connections) H1->COSY HSQC HSQC (Direct ¹H-¹³C Connections) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connections) Assemble Assemble Fragments & Propose Structure COSY->Assemble HSQC->Assemble HMBC->Assemble Final Result: 2D Structure & Relative Stereochemistry Assemble->Final

Caption: Integrating 1D and 2D NMR data for structure elucidation.

Part 3: The Definitive Proof – Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely considered the "gold standard" for structural determination.[12] It provides an unambiguous, high-resolution 3D model of the molecule as it exists in the solid state, detailing precise bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.[13][14]

Expertise & Rationale: When is Crystallography Necessary?

While NMR provides a robust model of the structure, it determines relative stereochemistry. If the molecule is chiral and its absolute stereochemistry is critical (as is almost always the case in drug development), X-ray crystallography is the most direct and reliable method to determine it.[14][15] The main challenge, and a significant experimental hurdle, is growing a single, well-ordered crystal suitable for diffraction.[14] Its power to provide a definitive answer makes the effort worthwhile, especially for regulatory submissions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. A purified sample is dissolved in a minimal amount of solvent, and a less soluble "anti-solvent" is slowly introduced. Common methods include slow evaporation, vapor diffusion, or cooling. Multiple solvent systems should be screened in parallel.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.[15]

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibration. It is then irradiated with a monochromatic X-ray beam while being rotated. The diffracted X-rays are recorded by a detector.[13]

  • Structure Solution and Refinement: The diffraction pattern is processed by software to generate an electron density map of the unit cell. An atomic model is fitted to this map and refined to best match the experimental data.

  • Data Interpretation: The final output includes the 3D coordinates of all atoms, a visual representation (e.g., an ORTEP diagram), and metrics of data quality (e.g., R-factor). For chiral molecules, the Flack parameter is calculated to confidently assign the absolute configuration (a value near 0 is correct; near 1 indicates the inverted structure).[16]

A Grow Single Crystal (e.g., Vapor Diffusion) B Mount Crystal on Diffractometer A->B C Collect Diffraction Data (X-ray Source) B->C D Solve Structure (Electron Density Map) C->D E Refine Atomic Model D->E F Result: Unambiguous 3D Structure & Absolute Configuration E->F

Caption: The workflow for single-crystal X-ray crystallography.

Performance Comparison of Key Structural Elucidation Techniques

The choice of technique depends on the specific question being asked. The table below provides an objective comparison to guide this decision-making process.[12][17]

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopySingle-Crystal X-ray Crystallography
Principle Measurement of mass-to-charge ratio of ionized molecules.[7]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[8]Diffraction of X-rays by a crystalline lattice.[17]
Sample Type Ionizable compound, typically in solution.Soluble compound in a deuterated solvent.Single, well-ordered crystal.[14]
Information Obtained Molecular weight, elemental composition, fragmentation.[6]Atomic connectivity, relative stereochemistry, solution-state conformation.[18]Precise 3D atomic coordinates, bond lengths/angles, absolute configuration.[12][13]
Key Strengths High sensitivity, speed, provides molecular formula.[4]Provides detailed connectivity map, non-destructive, solution-state data.[17]Provides unambiguous, absolute structure; the "gold standard".[12]
Key Limitations Provides no stereochemical information, isomers are often indistinguishable.Lower sensitivity, requires more sample, can have peak overlap.[9]Requires a suitable single crystal, which can be difficult to obtain.[14][19]

Conclusion: A Triad of Trust

The structural validation of a novel compound synthesized from this compound, or any NCE, is not a matter of choosing a single "best" technique. Instead, it is a process of building an unassailable case through the synergistic use of orthogonal methods. Mass spectrometry provides the fundamental molecular formula. NMR spectroscopy then uses this formula to construct a detailed 2D map of the molecule as it exists in solution. Finally, X-ray crystallography offers the ultimate confirmation, delivering a precise and unambiguous 3D structure in the solid state. By following this integrated workflow, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and proceed with confidence in their novel chemical entity.

References

A Senior Application Scientist's Guide to Palladium Catalysis for the Functionalization of 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, in particular, is a privileged structure found in numerous pharmaceuticals. 4-Bromo-2-methoxynicotinaldehyde stands out as a versatile building block, offering three points for potential diversification: the aldehyde for reductive amination or olefination, the methoxy group for demethylation and subsequent derivatization, and the bromo substituent for a wide array of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of various palladium catalyst systems for the functionalization of the C4-position of this compound, supported by experimental data from analogous systems and detailed, actionable protocols.

The Critical Role of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For a substrate like this compound, the choice of the palladium catalyst, comprising a palladium precursor and a ligand, is paramount to achieving high yields, selectivity, and broad functional group tolerance.[2] The electron-donating methoxy group at the C2-position and the electron-withdrawing aldehyde at the C3-position electronically influence the reactivity of the C4-Br bond, making the selection of an appropriate catalyst system a critical parameter for successful coupling.

Comparative Analysis of Palladium Catalysts for Key Cross-Coupling Reactions

This section provides a comparative overview of palladium catalysts for several key cross-coupling reactions, with data extrapolated from studies on 4-halopyridines and other closely related aryl bromides.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an aryl halide with a boronic acid or ester.[3] This reaction is particularly valuable for introducing aryl and heteroaryl moieties.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling of 4-Bromo-Pyridine Analogs

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Notes & References
Pd(PPh₃)₄K₃PO₄1,4-Dioxane80-10012-24Good to ExcellentA standard, often effective catalyst for bromopyridines.[2]
Pd(OAc)₂ + SPhosK₃PO₄Dioxane/H₂O80-1008-16ExcellentRecommended for electron-rich and sterically hindered substrates.[4]
PdCl₂(dppf)K₂CO₃DMF9012HighA versatile catalyst with good performance for a range of substrates.[2]
Pd₂(dba)₃ + XPhosCs₂CO₃t-BuOH10012-24HighEffective for challenging couplings, including those with heteroaryl boronic acids.

Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like SPhos and XPhos is often crucial for facilitating the oxidative addition of the palladium(0) species to the C-Br bond of the electron-rich this compound.[4] The choice of a phosphate or carbonate base is critical for activating the boronic acid to facilitate transmetalation.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), K₃PO₄ (2.0 mmol), 1,4-Dioxane (4 mL), Water (1 mL).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂, Base) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination Product Coupled Product RedElim->Product end_point->Pd0 ArBr This compound ArBr->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Mizoroki-Heck Reaction: Olefin Functionalization

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, offering a direct route to vinyl-substituted pyridines.[5]

Catalyst Performance Comparison for Heck Reaction of 4-Bromo-Pyridine Analogs

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Notes & References
Pd(OAc)₂Et₃NDMF or NMP100-14012-24Moderate to HighClassical conditions, often effective.[5][6]
Pd(OAc)₂ + P(o-tol)₃Et₃NAcetonitrile80-10012HighPhosphine ligands can improve efficiency.[5]
Herrmann's CatalystNaOAcNMP120-1406-12HighA highly active palladacycle catalyst.
Pd/CK₂CO₃DMA14040Moderate to GoodHeterogeneous catalyst option, simplifying product purification.[7]

Causality Behind Experimental Choices: The Heck reaction often requires higher temperatures to promote the migratory insertion and subsequent β-hydride elimination steps. A hindered amine base like triethylamine is commonly used to neutralize the HBr generated during the reaction without competing as a nucleophile.[5] For less reactive aryl bromides, more robust catalyst systems or higher temperatures may be necessary.

Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate

  • Materials: this compound (1.0 mmol), n-Butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), Et₃N (1.5 mmol), DMF (5 mL).

  • Procedure:

    • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill with an inert gas.

    • Add DMF, n-butyl acrylate, and Et₃N via syringe.

    • Seal the tube and heat to 120 °C for 16 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

Catalytic Cycle for the Mizoroki-Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) AlkeneComplex [Ar-Pd(II)(Br)L(alkene)] OxAdd->AlkeneComplex Alkene Coordination MigratoryInsertion R-CH₂-CH(Ar)-Pd(II)(Br)L AlkeneComplex->MigratoryInsertion Migratory Insertion BetaHydride Product-Pd(II)(H)BrL MigratoryInsertion->BetaHydride β-Hydride Elimination BetaHydride->Pd0 Reductive Elimination (+ Base) Product Substituted Alkene BetaHydride->Product Product Release BaseRegen H-Base⁺ Br⁻ ArBr This compound ArBr->OxAdd Alkene Alkene Alkene->AlkeneComplex Base Base Base->BetaHydride

Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[8] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt.

Catalyst Performance Comparison for Sonogashira Coupling of 4-Bromo-Pyridine Analogs

Catalyst System (Pd Precursor + Ligand + Co-catalyst)BaseSolventTemp. (°C)Time (h)Yield (%)Notes & References
Pd(PPh₃)₂Cl₂ + CuIEt₃NTHF or DMFRT - 606-12HighThe classical and widely used catalyst system.[8][9]
Pd(PPh₃)₄ + CuIi-Pr₂NHTolueneRT - 808-16HighA common alternative base and solvent combination.[9]
Pd(OAc)₂ + XPhos (Copper-free)Cs₂CO₃Dioxane80-10012-24Good to HighCopper-free conditions can be advantageous for sensitive substrates.

Causality Behind Experimental Choices: The copper(I) co-catalyst is crucial for the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[10] An amine base serves both to neutralize the generated acid and to facilitate the formation of the copper acetylide. Copper-free variants have been developed to avoid potential issues with copper, such as the homocoupling of alkynes (Glaser coupling).

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials: this compound (1.0 mmol), Phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.015 mmol), CuI (0.03 mmol), Et₃N (2.0 mmol), Anhydrous THF (5 mL).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with inert gas three times.

    • Add anhydrous THF, Et₃N, and phenylacetylene via syringe.

    • Stir the reaction at room temperature for 8 hours or until completion (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite, washing with THF.

    • Concentrate the filtrate and purify the residue by column chromatography.

Catalytic Cycle for the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination (Ar-C≡CR) Product Coupled Product Transmetalation->Product CuBr Cu(I)Br CuAlkyne Cu(I)-C≡CR CuBr->CuAlkyne R-C≡CH, Base CuAlkyne->Transmetalation CuAlkyne->CuBr ArBr This compound ArBr->OxAdd Alkyne Terminal Alkyne Alkyne->CuAlkyne

Caption: Interconnected Catalytic Cycles of the Sonogashira Reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, coupling an aryl halide with an amine.[11][12] This reaction is indispensable for the synthesis of arylamines.

Catalyst Performance Comparison for Buchwald-Hartwig Amination of 4-Bromo-Pyridine Analogs

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Notes & References
Pd₂(dba)₃ + BINAPNaOt-BuToluene80-11012-24HighA first-generation, yet still effective, catalyst system.[11]
Pd(OAc)₂ + XPhosCs₂CO₃Dioxane10012-24ExcellentHighly effective for a broad range of amines and aryl halides.[13]
t-Bu-XPhos PalladacycleK₃PO₄t-BuOH80-1008-16ExcellentA pre-catalyst that offers high activity and reproducibility.
[(CyPF-tBu)PdCl₂]NaOt-BuToluene10012HighAn air-stable, one-component catalyst for heteroaryl halides.[14]

Causality Behind Experimental Choices: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12] Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step, which is often rate-limiting, and to prevent β-hydride elimination.[11]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials: this compound (1.0 mmol), Morpholine (1.2 mmol), Pd(OAc)₂ (0.01 mmol), XPhos (0.02 mmol), Cs₂CO₃ (1.5 mmol), Anhydrous Toluene (5 mL).

  • Procedure:

    • In a glovebox, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃ to a Schlenk tube.

    • Add toluene and morpholine.

    • Seal the tube and heat the mixture at 100 °C for 18 hours.

    • After cooling, dilute with ethyl acetate and filter through Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)(Br)L(HNR₂)] OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)(NR₂)L AmineComplex->AmidoComplex Deprotonation (-HBr, +Base) AmidoComplex->Pd0 Product Ar-NR₂ AmidoComplex->Product Reductive Elimination ArBr This compound ArBr->OxAdd Amine Amine (HNR₂) Amine->AmineComplex

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.

Cyanation: Installation of a Nitrile Group

The introduction of a nitrile group provides a versatile handle for further transformations into amines, carboxylic acids, and tetrazoles. Palladium-catalyzed cyanation offers a milder alternative to traditional methods.[15]

Catalyst Performance Comparison for Cyanation of Bromo-Pyridine Analogs

Catalyst System (Pd Precursor + Ligand)Cyanide SourceAdditiveSolventTemp. (°C)Time (h)Yield (%)Notes & References
Pd(OAc)₂ (ligand-free)K₄[Fe(CN)₆]-DMAC1205HighA practical, non-toxic cyanide source.[15]
Pd₂(dba)₃ + dppfZn(CN)₂-DMF80-10012-24HighA common and effective method.[16]
Palladacycle Precatalyst + L1K₄[Fe(CN)₆]·3H₂OKOAcDioxane/H₂O10012HighHighly efficient for heteroaryl chlorides and bromides.[17]

Causality Behind Experimental Choices: The choice of cyanide source is critical for safety and reactivity. K₄[Fe(CN)₆] is a non-toxic and easy-to-handle alternative to KCN or NaCN.[15] The use of palladacycle precatalysts can prevent catalyst poisoning by the cyanide ion, which is a known issue in these reactions.[17][18]

Carbonylative Couplings: Synthesis of Ketones

Carbonylative couplings allow for the incorporation of a carbonyl group, providing access to valuable ketone intermediates. These reactions typically involve the use of carbon monoxide (CO) gas.

Catalyst Performance for Carbonylative Couplings of Aryl Halides

Reaction TypeCatalyst SystemCO SourceCoupling PartnerSolventTemp. (°C)Notes & References
Carbonylative SuzukiPd(OAc)₂ + dppfCO (1 atm)Arylboronic AcidToluene100Forms unsymmetrical diaryl ketones.[19]
Carbonylative HeckPd(OAc)₂CO (1 atm)AlkeneToluene110Leads to the formation of α,β-unsaturated ketones.[19]
Carbonylative StillePd(PPh₃)₂Cl₂CO (50 atm)OrganostannaneTHF50Effective but uses toxic tin reagents.

Causality Behind Experimental Choices: These reactions proceed via the insertion of CO into a palladium-aryl bond, forming a palladium-aroyl intermediate. This intermediate then undergoes reaction with the coupling partner. The pressure of CO can influence the reaction outcome, with higher pressures often favoring carbonylation.[20]

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a vast landscape for the synthesis of novel and complex molecules. The selection of the optimal palladium catalyst system is not a one-size-fits-all decision but rather depends on the specific transformation desired. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos generally provide superior results. For Heck and Sonogashira couplings, more traditional catalyst systems are often effective, though optimization is key. This guide provides a solid foundation for researchers to make informed decisions in catalyst selection and to develop robust and efficient synthetic routes for the derivatization of this valuable building block.

References

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A Senior Application Scientist's Guide to Benchmarking Purification Methods for 4-Bromo-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of synthetic intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 4-Bromo-2-methoxynicotinaldehyde is a crucial heterocyclic building block, and its purity can significantly influence the yield, impurity profile, and biological efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the two most common and effective purification techniques for this compound: Recrystallization and Flash Column Chromatography . We will move beyond simple protocols to explore the causality behind experimental choices, offering insights grounded in years of field experience to help you select and optimize the most appropriate method for your specific laboratory needs.

Foundational Principles: Understanding the Analyte and the Methods

Before delving into protocols, it is essential to understand the physicochemical properties of this compound and the principles of the purification techniques. The molecule possesses a polar pyridine ring and aldehyde group, along with a moderately non-polar brominated aromatic system. This amphiphilic nature, combined with impurities from its synthesis (e.g., starting materials, over-brominated species, or oxidized carboxylic acids), dictates the purification strategy.

  • Recrystallization operates on the principle of differential solubility. A suitable solvent is one in which the target compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature. Impurities, ideally, either remain soluble at the lower temperature or are insoluble at the high temperature and can be filtered out. It is a cost-effective and highly scalable method, particularly effective for removing significant quantities of impurities.

  • Flash Column Chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[1][2] Because silica gel is polar, more polar compounds adsorb more strongly and elute later, while less polar compounds travel through the column more quickly.[1] This method offers superior resolution for separating structurally similar impurities but is generally more resource-intensive and less scalable than recrystallization.

Method 1: High-Purity Recrystallization

Recrystallization is often the first-choice methodology for purifying solid organic compounds due to its efficiency and scalability. The key to a successful recrystallization is the selection of an appropriate solvent system.

Causality Behind Solvent Selection: For a molecule like this compound, a binary solvent system often provides the necessary nuanced control over solubility. Based on the purification of analogous structures, an alcohol/water system is an excellent starting point.[3] Ethanol can solubilize the organic character of the molecule at high temperatures, while water acts as an anti-solvent, drastically reducing its solubility upon cooling to induce crystallization.[3][4] Alternatively, for closely related benzaldehydes, single non-polar solvents like heptane have proven effective, suggesting this could be a viable, simpler alternative.[5][6]

Experimental Protocol: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a minimal amount of 95% ethanol (e.g., 20-25 mL) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored due to polymeric or oxidized impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight).[7] Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration (Optional but Recommended): If activated carbon was used or if insoluble particulate matter is visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3][7] This step must be performed quickly to prevent premature crystallization.

  • Inducing Crystallization: To the hot, clear filtrate, add hot deionized water dropwise with continuous swirling until a faint, persistent cloudiness appears. This indicates the solution has reached its saturation point. Add a few drops of hot ethanol to redissolve the precipitate and ensure the crystallization process begins from a clear, homogenous solution.

  • Crystal Formation: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of larger, purer crystals.[3]

  • Maximizing Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystal cake with a small amount of an ice-cold ethanol/water mixture (in the same ratio as the final solvent composition) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.[5]

Visualization: Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Crude Product B Add Minimal Hot Ethanol A->B C Hot Solution B->C D Hot Gravity Filtration (Optional) C->D Removes insolubles E Add Hot Water (Anti-solvent) D->E F Saturated Solution E->F G Slow Cool to RT F->G H Ice Bath G->H I Crystal Slurry H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Under Vacuum K->L M Pure Crystalline Product L->M G cluster_prep Step 1: Preparation cluster_separation Step 2: Separation cluster_analysis Step 3: Analysis & Isolation A Develop Solvent System (TLC) B Pack Column with Silica Gel Slurry A->B C Adsorb Crude Product onto Silica B->C D Load Sample onto Column C->D E Elute with Mobile Phase (Apply Pressure) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure Product I->J

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-methoxynicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the intricate pathways of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. 4-Bromo-2-methoxynicotinaldehyde, a halogenated pyridine derivative, represents a class of compounds whose reactivity and potential biological activity demand rigorous safety and disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established principles of chemical waste management, drawing from regulatory standards and best practices for handling halogenated organic compounds.

Immediate Safety Considerations: The First Line of Defense

Key Potential Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Analogous chemicals are classified as harmful by multiple exposure routes.[2]

Therefore, the following personal protective equipment (PPE) is mandatory when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and, if handling larger quantities, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1][2]

Chemical Profile and Storage

A clear understanding of the chemical's properties is foundational to its safe management.

PropertyData (or Inferred from Analogs)Source
Appearance Solid[2]
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful[1][2]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][3]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[3][4][5]

Proper storage of this compound is crucial to prevent accidental reactions. It should be stored away from incompatible materials.[3][5]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must comply with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Improper disposal can lead to significant environmental harm and legal repercussions.[8]

Step 1: Waste Classification

This compound waste is classified as hazardous chemical waste . Due to its bromine content, it falls under the category of halogenated organic waste .[3] It is critical to not mix this waste with non-halogenated organic waste streams to ensure proper and cost-effective disposal by a licensed facility.[9][10]

Step 2: Waste Accumulation and Segregation
  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container. The container must be in good condition with a secure, leak-proof lid.[8][9][11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant," "Toxic").[11][12]

  • Segregation: Store the halogenated waste container separately from incompatible materials, particularly strong oxidizing agents.[8][10] The storage area should be a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13]

Step 3: Disposal of Contaminated Materials

Any materials that come into direct contact with this compound, such as gloves, absorbent pads from a spill, or contaminated labware, must also be disposed of as hazardous waste.

  • Minor Spills: For small spills, use an absorbent material to clean the area. The contaminated absorbent pads should then be placed in a sealed plastic bag and deposited into the designated hazardous waste container.[2][3]

  • Contaminated Labware: Disposable labware should be placed directly into the hazardous waste container. Non-disposable glassware should be decontaminated with a suitable solvent, and the resulting solvent rinse should be collected as halogenated organic waste.

Step 4: Arranging for Professional Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11][12] Do not attempt to dispose of this chemical down the drain or in regular trash.[8]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Start: Have 4-Bromo-2- methoxynicotinaldehyde Waste? Assess Assess Hazards: - Skin/Eye/Respiratory Irritant - Harmful Start->Assess Yes PPE Don Appropriate PPE: - Goggles & Face Shield - Gloves - Lab Coat Assess->PPE Classify Classify as Hazardous: Halogenated Organic Waste PPE->Classify Container Select & Label Container: - Compatible Material - 'Hazardous Waste' - Chemical Name & Hazards Classify->Container Segregate Segregate in SAA: Away from Incompatibles Container->Segregate ContactEHS Contact EHS for Pickup Segregate->ContactEHS Disposal Professional Disposal by Licensed Facility ContactEHS->Disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.